molecular formula C10H13NO3 B1580585 2-Amino-3-(2-methoxyphenyl)propanoic acid CAS No. 22976-68-7

2-Amino-3-(2-methoxyphenyl)propanoic acid

Cat. No.: B1580585
CAS No.: 22976-68-7
M. Wt: 195.21 g/mol
InChI Key: SEUPQWHWULSGJC-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPQWHWULSGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295314
Record name 2-amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22976-68-7
Record name 2-amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chiral Synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the chiral synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid, a valuable unnatural amino acid in drug discovery and development. Recognizing the critical role of stereochemistry in pharmacological activity, this document delves into four key enantioselective strategies: the Schöllkopf bis-lactim ether method, enzymatic resolution of N-acetyl derivatives, asymmetric hydrogenation of prochiral precursors, and chiral phase-transfer catalysis. Each section offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each approach. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, providing them with the necessary technical insights to select and implement the most suitable synthetic route for their specific needs.

Introduction: The Significance of this compound

Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry, offering the ability to fine-tune the pharmacological properties of peptides and small molecule drugs. This compound, an O-methylated derivative of phenylalanine, is of particular interest due to the conformational constraints and altered electronic properties imparted by the ortho-methoxy group on the phenyl ring. Its incorporation into bioactive molecules can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.

The synthesis of enantiomerically pure this compound presents a significant challenge due to the need for precise control over the stereocenter at the alpha-carbon. This guide will explore robust and scalable methods to achieve high enantiopurity, a critical requirement for the development of safe and effective therapeutics.

Asymmetric Synthesis via the Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a cornerstone of asymmetric amino acid synthesis, relying on a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.[1][2] The most commonly used auxiliary is derived from the cyclic dipeptide of L-valine and glycine, which forms a bis-lactim ether. The bulky isopropyl group from the valine residue effectively shields one face of the metallated glycine unit, leading to highly diastereoselective alkylation.[1]

Mechanistic Rationale

The key to the stereocontrol in the Schöllkopf synthesis lies in the rigid, chiral environment of the bis-lactim ether. Deprotonation of the glycine-derived methylene group with a strong base, such as n-butyllithium, generates a planar enolate. The steric hindrance from the isopropyl group of the valine auxiliary directs the incoming electrophile, in this case, 2-methoxybenzyl bromide, to the opposite face of the enolate, thereby establishing the desired stereochemistry at the α-carbon. Subsequent acidic hydrolysis cleaves the auxiliary and liberates the desired amino acid ester with high enantiomeric purity.[2]

Diagram 1: Schöllkopf Bis-Lactim Ether Synthesis Workflow

Schollkopf_Workflow cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage and Isolation Gly_Val Glycine + L-Valine Diketopiperazine Cyclic Dipeptide (2,5-Diketopiperazine) Gly_Val->Diketopiperazine Cyclization Bis_Lactim_Ether Schöllkopf Auxiliary (Bis-Lactim Ether) Diketopiperazine->Bis_Lactim_Ether O-Methylation Deprotonation Deprotonation (n-BuLi) Bis_Lactim_Ether->Deprotonation Alkylation Alkylation with 2-Methoxybenzyl Bromide Deprotonation->Alkylation Alkylated_Auxiliary Alkylated Auxiliary Alkylation->Alkylated_Auxiliary Hydrolysis Acidic Hydrolysis Alkylated_Auxiliary->Hydrolysis Target_Molecule This compound Methyl Ester Hydrolysis->Target_Molecule

Caption: Workflow for the Schöllkopf synthesis.

Experimental Protocol

Step 1: Synthesis of the Schöllkopf Auxiliary (cyclo-(L-Val-Gly)) A detailed procedure for the large-scale preparation of the Schöllkopf bis-lactim ether has been described by Davies et al. and serves as a reliable starting point.

Step 2: Asymmetric Alkylation

  • Dissolve the Schöllkopf bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting deep yellow solution for 15-20 minutes.

  • Add a solution of 2-methoxybenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the alkylated bis-lactim ether.

Step 3: Hydrolysis and Isolation

  • Dissolve the purified alkylated bis-lactim ether in 0.1 M hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove the valine methyl ester.

  • The aqueous layer, containing the hydrochloride salt of the target amino acid methyl ester, can be further purified by ion-exchange chromatography or used directly in subsequent steps.

  • For the free amino acid, the ester can be hydrolyzed under basic conditions followed by neutralization.

Data Summary
ParameterValueReference
Diastereomeric Excess>95%[1][2]
Overall Yield60-75%General estimate

Enzymatic Resolution of N-Acetyl-2-Amino-3-(2-methoxyphenyl)propanoic Acid

Enzymatic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This strategy relies on the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For the synthesis of chiral amino acids, the use of aminoacylases to resolve racemic N-acetyl amino acids is a well-established industrial process.[3]

Mechanistic Rationale

The process begins with the synthesis of racemic this compound, which is then N-acetylated to produce the corresponding racemic N-acetyl derivative. This racemic mixture is then subjected to the action of an aminoacylase, an enzyme that selectively hydrolyzes the N-acyl group of the L-enantiomer, leaving the D-enantiomer unreacted. The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid can then be easily separated based on their different chemical and physical properties.

Diagram 2: Enzymatic Resolution Workflow

Enzymatic_Resolution_Workflow cluster_synthesis Substrate Preparation cluster_resolution Enzymatic Resolution Racemic_AA Racemic 2-Amino-3- (2-methoxyphenyl)propanoic acid N_Acetylation N-Acetylation Racemic_AA->N_Acetylation Racemic_N_Ac_AA Racemic N-Acetyl Derivative N_Acetylation->Racemic_N_Ac_AA Enzymatic_Hydrolysis Aminoacylase Racemic_N_Ac_AA->Enzymatic_Hydrolysis Separation Separation Enzymatic_Hydrolysis->Separation L_AA L-Amino Acid Separation->L_AA N_Ac_D_AA N-Acetyl-D-Amino Acid Separation->N_Ac_D_AA

Caption: Workflow for enzymatic resolution of N-acetyl amino acids.

Experimental Protocol

Step 1: Synthesis of Racemic N-Acetyl-2-Amino-3-(2-methoxyphenyl)propanoic Acid

  • Dissolve racemic this compound in a suitable aqueous base (e.g., sodium hydroxide solution).

  • Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by the concurrent addition of aqueous base.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the N-acetylated product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Enzymatic Resolution

  • Dissolve the racemic N-acetyl-2-Amino-3-(2-methoxyphenyl)propanoic acid in a buffered aqueous solution (typically pH 7-8).

  • Add a catalytic amount of a suitable aminoacylase (e.g., from Aspergillus oryzae). The use of immobilized enzymes is often preferred for easier catalyst recovery and reuse.[3]

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.

  • Monitor the progress of the reaction by measuring the amount of L-amino acid formed (e.g., by HPLC analysis).

  • Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).

Step 3: Separation and Isolation

  • Adjust the pH of the reaction mixture to the isoelectric point of the L-amino acid to precipitate it from the solution.

  • Collect the precipitated L-amino acid by filtration.

  • The filtrate, containing the N-acetyl-D-amino acid, can be acidified to precipitate the D-derivative.

  • The recovered N-acetyl-D-amino acid can be racemized and recycled to improve the overall yield of the L-enantiomer.

Data Summary
ParameterValueReference
Enantiomeric Excess (L-amino acid)>99%[3]
Yield (per resolution cycle)~45-50%[3]

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral molecules. This approach involves the reduction of a prochiral olefin with hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of α-amino acids, the most common precursors are α-enamido esters or acrylic acids.

Mechanistic Rationale

The synthesis of the prochiral precursor, (Z)-2-acetamido-3-(2-methoxyphenyl)acrylic acid, can be achieved through an Erlenmeyer-Plöchl reaction between N-acetylglycine and 2-methoxybenzaldehyde. The subsequent asymmetric hydrogenation is catalyzed by a chiral rhodium complex, typically bearing a chiral bisphosphine ligand such as DuPhos or BINAP. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond, resulting in the formation of the desired enantiomer of the N-acetylated amino acid with high enantioselectivity.[4]

Diagram 3: Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation_Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_deprotection Deprotection Starting_Materials N-Acetylglycine + 2-Methoxybenzaldehyde Erlenmeyer_Plochl Erlenmeyer-Plöchl Reaction Starting_Materials->Erlenmeyer_Plochl Prochiral_Precursor (Z)-2-Acetamido-3- (2-methoxyphenyl)acrylic acid Erlenmeyer_Plochl->Prochiral_Precursor Hydrogenation Asymmetric Hydrogenation (H₂, Chiral Rh Catalyst) Prochiral_Precursor->Hydrogenation N_Ac_AA N-Acetyl-2-Amino-3- (2-methoxyphenyl)propanoic acid Hydrogenation->N_Ac_AA Hydrolysis Acidic or Enzymatic Hydrolysis N_Ac_AA->Hydrolysis Target_Molecule 2-Amino-3-(2-methoxyphenyl) propanoic acid Hydrolysis->Target_Molecule

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol

Step 1: Synthesis of (Z)-2-Acetamido-3-(2-methoxyphenyl)acrylic Acid

  • Combine N-acetylglycine, 2-methoxybenzaldehyde, and acetic anhydride in a reaction vessel.

  • Add a catalytic amount of a base, such as sodium acetate.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride and precipitate the azlactone intermediate.

  • Isolate the azlactone and hydrolyze it under mild basic conditions to yield the desired acrylic acid derivative.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the (Z)-2-acetamido-3-(2-methoxyphenyl)acrylic acid in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a chiral rhodium catalyst, such as [Rh(COD)(R,R-Et-DuPhos)]BF₄.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Release the pressure and remove the solvent in vacuo.

  • The crude N-acetylated amino acid can be purified by crystallization or chromatography.

Step 3: Deprotection

  • The N-acetyl group can be removed by acidic hydrolysis (e.g., refluxing in 6 M HCl) or by enzymatic hydrolysis using an aminoacylase.

Data Summary
ParameterValueReference
Enantiomeric Excess>95%[5]
Yield>90%[5]
Catalyst Loading0.1 - 1 mol%General estimate

Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) is an attractive method for asymmetric synthesis due to its operational simplicity, mild reaction conditions, and the use of environmentally benign reagents. This technique is particularly well-suited for the asymmetric alkylation of glycine derivatives.[6]

Mechanistic Rationale

The reaction involves the alkylation of a glycine Schiff base, typically the benzophenone imine of glycine tert-butyl ester, with 2-methoxybenzyl bromide under biphasic conditions (organic solvent and aqueous base). A chiral quaternary ammonium salt, such as a Maruoka catalyst, acts as the phase-transfer catalyst.[6] The catalyst forms a lipophilic ion pair with the enolate of the glycine Schiff base, transporting it into the organic phase where the alkylation occurs. The chiral environment of the catalyst directs the approach of the electrophile, leading to an enantioselective reaction. Subsequent hydrolysis of the Schiff base and the ester group yields the desired amino acid.

Diagram 4: Chiral Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_setup Biphasic Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup and Deprotection Glycine_SB Glycine Schiff Base Alkylating_Agent 2-Methoxybenzyl Bromide Aqueous_Base Aqueous Base (e.g., KOH) Organic_Solvent Organic Solvent (e.g., Toluene) Chiral_PTC Chiral Phase-Transfer Catalyst (e.g., Maruoka Catalyst) Enolate_Formation Enolate Formation (Aqueous Phase) Ion_Pair_Extraction Ion Pair Extraction (to Organic Phase) Enolate_Formation->Ion_Pair_Extraction Asymmetric_Alkylation Asymmetric Alkylation (Organic Phase) Ion_Pair_Extraction->Asymmetric_Alkylation Product_Release Product Release and Catalyst Regeneration Asymmetric_Alkylation->Product_Release Alkylated_SB Alkylated Schiff Base Asymmetric_Alkylation->Alkylated_SB Product_Release->Enolate_Formation Hydrolysis Acidic Hydrolysis Alkylated_SB->Hydrolysis Target_Molecule 2-Amino-3-(2-methoxyphenyl) propanoic acid Hydrolysis->Target_Molecule

Caption: Workflow for chiral phase-transfer catalysis.

Experimental Protocol
  • To a stirred mixture of the glycine benzophenone imine tert-butyl ester (1.0 eq) in toluene, add a 50% aqueous potassium hydroxide solution.

  • Add the chiral phase-transfer catalyst (e.g., a Maruoka catalyst, 1 mol%).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add 2-methoxybenzyl bromide (1.2 eq) and stir the reaction vigorously for several hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it in vacuo.

  • Purify the crude product by chromatography to obtain the alkylated Schiff base.

  • Hydrolyze the purified product with aqueous acid (e.g., 1 M HCl) to remove the benzophenone and tert-butyl protecting groups and obtain the target amino acid hydrochloride.

Data Summary
ParameterValueReference
Enantiomeric Excessup to 99%[6]
Yield80-95%[6]
Catalyst Loading0.5 - 2 mol%[6]

Conclusion

The chiral synthesis of this compound can be effectively achieved through several robust methodologies. The choice of the optimal synthetic route will depend on various factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for enantiopurity and overall yield.

  • The Schöllkopf method offers high diastereoselectivity but involves stoichiometric use of a chiral auxiliary and multiple synthetic steps.

  • Enzymatic resolution is an environmentally friendly approach that can provide very high enantiomeric purity, although the theoretical maximum yield per cycle is 50% without a racemization step for the unwanted enantiomer.

  • Asymmetric hydrogenation is a highly efficient and atom-economical method that can provide high yields and enantioselectivities, but it requires access to specialized catalysts and high-pressure equipment.

  • Chiral phase-transfer catalysis represents a practical and scalable method with mild reaction conditions and high enantioselectivities.

For industrial applications, asymmetric hydrogenation and chiral phase-transfer catalysis are often favored due to their high efficiency and catalytic nature. For laboratory-scale synthesis of novel analogs, the Schöllkopf method remains a valuable and reliable tool. Enzymatic resolution is a compelling green chemistry alternative, particularly if an efficient racemization and recycling process for the undesired enantiomer can be implemented. Ultimately, the selection of the most appropriate method will be a strategic decision based on a thorough evaluation of the specific project goals and available resources.

References

  • Braga, A. L., & Ludtke, D. S. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. PubMed.
  • Schöllkopf, U. (1981). Asymmetric Synthesis of Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Tang, W., & Zhang, X. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. PubMed.
  • Maruoka, K. (n.d.).
  • Wikipedia. (n.d.). Schöllkopf method.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630.
  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Acids via Chiral Phase-Transfer Catalysis. Organic Letters, 1(1), 157-160.
  • Google Patents. (n.d.). Resolution of racemic amino acids.
  • Taylor, P. J. M., & Bull, S. D. (2006). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron, 62(43), 10134-10143.
  • Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation. Accounts of Chemical Research, 23(10), 345-350.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis.
  • Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Amino Acids. Topics in Organometallic Chemistry, 6, 123-152.
  • Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 108(8), 2853-2873.
  • Davies, S. G., et al. (1998). Practical synthesis of Schöllkopf's bis-lactim ether chiral auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine. Tetrahedron: Asymmetry, 9(2), 321-327.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028.
  • Bommarius, A. S., & Riebel, B. R. (2004).
  • Drauz, K., Grayson, I., Kleemann, A., & Krimmer, H. P. (2007). Amino Acids: A Guide to Their Synthesis and Properties. Wiley-VCH.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
  • Ojima, I. (Ed.). (2000). Catalytic Asymmetric Synthesis. Wiley-VCH.
  • Stephenson, G. R. (1992). Asymmetric Synthesis. Chapman and Hall.
  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.

Sources

A Senior Application Scientist's Guide to the Enzymatic Resolution of Racemic 2-Amino-3-(2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure non-proteinogenic amino acids, such as the individual enantiomers of 2-Amino-3-(2-methoxyphenyl)propanoic acid, are critical chiral building blocks in modern pharmaceutical development.[1] Traditional chemical methods for resolving racemates often suffer from harsh conditions, environmental concerns, and limited efficiency. This technical guide presents an in-depth exploration of enzymatic kinetic resolution as a superior alternative. We will delve into the core principles, provide detailed, field-proven protocols using common hydrolases like penicillin acylase, and offer expert insights into experimental design, optimization, and analysis. This document is intended for researchers, chemists, and process development professionals seeking to implement robust, efficient, and scalable biocatalytic methods for producing high-purity chiral amino acids.

Introduction: The Imperative for Chiral Purity

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. For molecules with one or more chiral centers, one enantiomer often exhibits the desired pharmacological activity while the other may be inactive or, in some cases, responsible for adverse effects. This compound, a derivative of phenylalanine, serves as a key intermediate in the synthesis of various bioactive molecules, including agents targeting neurological disorders.[1] Consequently, the ability to produce this compound in an enantiomerically pure form is not merely an academic exercise but a critical requirement for the development of next-generation therapeutics.[1][2]

Biocatalysis, particularly enzymatic kinetic resolution, offers a powerful solution. Enzymes are nature's catalysts, evolved to operate with exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[3] This "green chemistry" approach avoids the heavy metals and harsh reagents often associated with classical resolution, leading to cleaner processes and higher quality products.

The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst—in this case, an enzyme. The reaction is stopped at or near 50% conversion, resulting in a mixture of the highly enantioenriched, unreacted substrate (e.g., the D-enantiomer) and the product formed from the reactive enantiomer (e.g., the L-enantiomer). These two distinct chemical species can then be separated by standard methods like extraction or chromatography.

Two primary strategies using hydrolases are commonly employed for amino acid resolution:

  • Hydrolysis of N-Acyl Amino Acids: The racemic amino acid is first chemically N-acylated (e.g., with a phenylacetyl or chloroacetyl group). An enzyme, such as Penicillin G Acylase (PGA) or Acylase I, then selectively hydrolyzes the acyl group from one enantiomer (typically the L-form), yielding the free L-amino acid and the unreacted N-acyl-D-amino acid.[4][5]

  • Hydrolysis of Amino Acid Esters: The racemic amino acid is converted to its ester (e.g., methyl or ethyl ester). A lipase or protease then selectively hydrolyzes the ester of one enantiomer, yielding the free L-amino acid and the unreacted D-amino acid ester.[3][6]

This guide will focus on the N-acyl hydrolysis route using Penicillin G Acylase, a robust and widely used industrial enzyme.[4][7]

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separable Products (at ~50% Conversion) Racemic N-Acyl-D/L-Amino Acid Racemic N-Acyl-D/L-Amino Acid Enzyme Penicillin G Acylase (L-selective) Racemic N-Acyl-D/L-Amino Acid->Enzyme Substrate L-Amino Acid L-Amino Acid Enzyme->L-Amino Acid Fast Hydrolysis N-Acyl-D-Amino Acid N-Acyl-D-Amino Acid Enzyme->N-Acyl-D-Amino Acid Slow/No Reaction

Caption: Principle of L-selective enzymatic kinetic resolution.

Methodology and Experimental Design

A successful resolution protocol is a self-validating system, where each step is designed for robustness and reproducibility. The following sections provide a comprehensive workflow.

Workflow Overview

Sources

A Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-3-(2-methoxyphenyl)propanoic acid. As a substituted derivative of the essential amino acid phenylalanine, this compound serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of peptide-based therapeutics and protein degraders.[1] This document details the compound's structural features, empirical and predicted physicochemical data, and spectroscopic profile. Furthermore, it furnishes detailed, field-proven experimental protocols for the analytical characterization of this molecule, offering a practical framework for researchers, scientists, and drug development professionals. The causality behind methodological choices is explained to ensure scientific integrity and reproducibility.

Introduction & Molecular Overview
1.1. Significance in Research and Development

This compound, also known as O-Methyl-DL-phenylalanine, is a non-proteinogenic amino acid. Its structure is analogous to phenylalanine, a crucial component of proteins, but with the addition of a methoxy group at the ortho position of the benzene ring. This seemingly minor modification has profound implications for its chemical behavior and utility. The methoxy group alters the electronic and steric properties of the phenyl side chain, influencing molecular interactions, metabolic stability, and conformational preferences when incorporated into larger molecules.

In drug discovery, such modified amino acids are instrumental as building blocks for creating novel peptides or small molecules with enhanced properties, such as improved stability, bioavailability, or target affinity.[1] Its classification as a "Protein Degrader Building Block" by suppliers highlights its role in the development of advanced therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1]

1.2. Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 22976-68-7[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]
Synonyms 2-Methoxy-DL-phenylalanine, DL-Phe(2-OMe)-OHN/A
1.3. Structural Features

The molecule's functionality is dictated by its structure, which comprises three key regions:

  • α-Amino Acid Core: A central chiral carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a side chain. This core is responsible for its zwitterionic nature and ability to form peptide bonds.

  • Benzyl Side Chain: A methylene bridge (-CH₂-) connects the core to a phenyl ring, providing a hydrophobic character similar to phenylalanine.

  • Ortho-Methoxy Group: A methoxy group (-OCH₃) is attached to the C2 position of the phenyl ring. This group is a hydrogen bond acceptor and introduces an electron-donating effect, influencing the aromatic ring's reactivity and interaction potential.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, impacting everything from reaction kinetics to pharmacokinetics.

Data Summary Table
PropertyPredicted/Experimental ValueSignificance in Drug Development
Physical State Solid, crystalline powder (Predicted)Affects handling, formulation (e.g., tablets, capsules), and dissolution rates.
Boiling Point 337.2 ± 32.0 °C (Predicted)[2]
Flash Point 157.8 ± 25.1 °C (Predicted)[2]
Water Solubility Sparingly soluble (Qualitative)Crucial for bioavailability, formulation of aqueous solutions, and performance in biological assays.
pKa₁ (Carboxyl) ~1.8 - 2.6 (Predicted)[3]
pKa₂ (Amine) ~9.1 - 9.3 (Predicted)[3]
LogP -1.3 to 1.5 (Predicted Range)Predicts lipophilicity, which is key for cell membrane permeability and ADME properties.
Storage Room Temperature[1]
Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a molecular "fingerprint," essential for structural confirmation and purity assessment.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons (4H): Complex multiplets between ~6.8 and 7.3 ppm, characteristic of a 1,2-disubstituted benzene ring.

    • α-Proton (1H): A multiplet (typically a double-doublet) around ~3.8-4.2 ppm, coupled to the β-protons.

    • Methoxy Protons (3H): A sharp singlet at ~3.8 ppm, a characteristic signature of a methoxy group.[4]

    • β-Protons (2H): Two diastereotopic protons appearing as a multiplet (often an ABX system) around ~3.0-3.3 ppm, coupled to the α-proton.

    • Amine and Carboxyl Protons: These are exchangeable protons and may appear as broad singlets or not be observed, depending on the solvent (e.g., D₂O exchange).

  • ¹³C NMR: The carbon spectrum provides information on the carbon framework:

    • Carbonyl Carbon (C=O): A signal in the downfield region, ~170-175 ppm.

    • Aromatic Carbons (6C): Multiple signals between ~110 and 158 ppm. The carbon attached to the methoxy group (C-O) will be significantly downfield (~157 ppm), while the carbon attached to the side chain will be around ~127 ppm.

    • Methoxy Carbon (-OCH₃): A distinct signal around 55-56 ppm.[4]

    • α-Carbon (CH): A signal around 54-58 ppm.

    • β-Carbon (CH₂): A signal around 35-40 ppm.

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition, as well as structural clues from fragmentation patterns.

  • Molecular Ion: In a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ with an exact mass of 196.0968 Da.

  • Key Fragmentation Patterns: The fragmentation of phenylalanine derivatives is well-studied.[5][6][7][8] Common fragmentation pathways for this molecule under collision-induced dissociation (CID) would include:

    • Loss of the carboxyl group (as H₂O and CO): Leading to a fragment ion at m/z ~150.

    • Cleavage of the side chain: The most prominent fragment would likely arise from the loss of the entire side chain via cleavage of the Cα-Cβ bond, resulting in an iminium ion. A key fragment would be the methoxy-tropylium ion at m/z 121 , which is highly characteristic of benzyl derivatives with an ortho- or para-electron-donating group.

3.3. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[9][10][11]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

  • N-H Stretch (Amine): A moderate band around ~3000 to 3300 cm⁻¹, often overlapping with the O-H stretch.

  • C-H Stretch (Aromatic and Aliphatic): Sharp peaks between ~2850 and 3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around ~1700 to 1725 cm⁻¹.

  • N-H Bend (Amine): A moderate band around ~1590 to 1650 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the ~1450 to 1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong band around ~1230 to 1270 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹ (symmetric).

Methodologies for Physicochemical Analysis

A systematic approach is crucial for the comprehensive characterization of any research compound. The following workflow and protocols provide a robust framework.

4.1. Workflow for Comprehensive Characterization

This diagram outlines a logical sequence for the analysis of a new batch of this compound.

G cluster_0 Initial Assessment cluster_1 Identification & Purity cluster_2 Property Determination A Sample Acquisition B Visual Inspection (Appearance, Color) A->B C Purity by HPLC-UV B->C D Identity by LC-MS (Molecular Weight) B->D E Structure by NMR (¹H, ¹³C) B->E F pKa by Titration B->F G Solubility Assay B->G H Melting Point Analysis B->H I Final Characterization Report & CoA C->I D->I E->I F->I G->I H->I

Caption: A logical workflow for the physicochemical characterization of a research compound.

4.2. Protocol: Purity and Identification by HPLC-UV
  • Principle & Rationale: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. It is the gold standard for determining the purity of small molecules. A C18 column is used as the stationary phase due to its versatility and strong retention of hydrophobic compounds like this phenylalanine derivative. A gradient elution from a weak solvent (water with acid) to a strong solvent (acetonitrile with acid) ensures that compounds with a wide range of polarities are eluted and resolved. Formic acid is added to the mobile phase to protonate the carboxylic acid, leading to better peak shape and consistent retention times.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection: UV at 220 nm and 274 nm (for the phenyl chromophore).

    • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

4.3. Protocol: Structural Confirmation by LC-MS
  • Principle & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection specificity of a mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, as it typically produces the intact protonated molecule [M+H]⁺. Using a high-resolution mass analyzer (like a TOF or Orbitrap) allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₀H₁₃NO₃) with high confidence.

  • Methodology:

    • LC System: Use the same HPLC method as described in Protocol 4.2.

    • MS System Interface: Divert the flow from the HPLC column to the ESI source of the mass spectrometer.

    • MS Conditions:

      • Ionization Mode: Positive ESI.

      • Mass Range: m/z 50 - 500.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

    • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Compare the observed exact mass of the [M+H]⁺ ion with the theoretical exact mass (196.0968). A mass error of <5 ppm provides strong evidence for the compound's identity.

4.4. Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Principle & Rationale: The shake-flask method is the benchmark for determining thermodynamic solubility. It involves creating a saturated solution by agitating an excess of the solid compound in a solvent until equilibrium is reached. It is critical to ensure true equilibrium is achieved, which can take 24-72 hours, to avoid underestimating the solubility. Quantification of the dissolved compound in the supernatant is then performed using a calibrated analytical technique like HPLC.

  • Methodology:

    • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for at least 24 hours using a shaker or rotator.

    • Phase Separation: Allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantification: Dilute the filtered supernatant into the mobile phase and quantify the concentration of the dissolved compound using a pre-established calibration curve via the HPLC method (Protocol 4.2).

    • Validation: To ensure equilibrium was reached, a second sample can be taken at 48 hours and analyzed. The solubility value should be consistent.

Conclusion

This compound is a valuable synthetic building block whose utility is fundamentally governed by its physicochemical properties. Its zwitterionic amino acid core, combined with a moderately hydrophobic and electronically distinct ortho-methoxyphenyl side chain, creates a unique profile. While many of its specific properties require experimental determination, a robust characterization can be achieved through a systematic application of standard analytical techniques including HPLC, LC-MS, NMR, and solubility assays. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently assess the quality and understand the behavior of this compound, thereby accelerating its application in drug discovery and chemical biology.

References

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A-Z Guide to the Spectroscopic Characterization of 2-Amino-3-(2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Amino-3-(2-methoxyphenyl)propanoic acid, a non-proteinogenic amino acid, represents a critical structural motif in modern medicinal chemistry. Its incorporation into peptide-based therapeutics or its use as a chiral building block can significantly enhance pharmacological properties like metabolic stability and receptor specificity.[1][2] Consequently, unambiguous confirmation of its molecular structure and purity is a prerequisite for its application in any research or drug development pipeline. This technical guide provides an in-depth, multi-technique spectroscopic protocol for the comprehensive analysis of this compound, ensuring the highest degree of scientific integrity. We will delve into the core principles and practical execution of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), presenting an integrated workflow for researchers, scientists, and drug development professionals.

The Analytical Imperative: Understanding the Molecule

Before delving into the analytical techniques, it is crucial to understand the molecule . This compound is a derivative of the proteinogenic amino acid phenylalanine, featuring a methoxy (-OCH₃) group at the ortho position of the phenyl ring. This seemingly minor modification introduces significant changes to the molecule's electronic and steric properties, making precise characterization essential.

1.1. Chemical Structure and Properties

  • Molecular Formula: C₁₀H₁₃NO₃[3]

  • Molecular Weight: 195.22 g/mol [3]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH)

    • Primary Amine (-NH₂)

    • Methoxy Ether (-OCH₃)

    • Ortho-disubstituted Benzene Ring

The presence of these functional groups and the specific substitution pattern on the aromatic ring gives rise to a unique spectroscopic fingerprint, which we will systematically decode.

1.2. Significance in Drug Discovery

Non-proteinogenic amino acids (NPAAs) are instrumental in overcoming the limitations of natural peptides, such as poor metabolic stability.[4] The introduction of functionalities like the methoxy group on the phenyl ring can alter the conformation of peptide backbones, potentially leading to enhanced binding affinity and selectivity for therapeutic targets.[1] This compound serves as a key intermediate and building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[5][6] Therefore, a robust analytical package is not merely a quality control measure but a foundational component of the drug discovery process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

2.1. Causality Behind Experimental Choices

We employ both ¹H and ¹³C NMR to build a complete picture. ¹H NMR reveals the number of different types of protons and their neighboring environments through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms. A deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆), is used to dissolve the sample without introducing interfering ¹H signals.[4]

2.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[4]

  • Solubilization: Vortex the sample until the solid is completely dissolved. If solubility is an issue in D₂O, a small amount of DCl or NaOD can be added to facilitate the formation of the hydrochloride salt or sodium carboxylate, respectively.

  • Transfer: Transfer the clear solution into a 5 mm NMR tube.

  • Acquisition: Acquire the spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR , acquire a standard one-dimensional spectrum.

    • For ¹³C NMR , acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.

2.3. Data Interpretation: The Expected Signature

The following table summarizes the anticipated chemical shifts (δ) for the key nuclei in the structure. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[7][8][9]

Data Type Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
¹H NMR -COOH10.0 - 13.0Singlet (broad)The acidic proton is highly deshielded and typically exchanges, resulting in a broad singlet.
Ar-H6.8 - 7.4MultipletsProtons on the substituted benzene ring will have distinct shifts and will couple with each other, creating complex patterns.
α-CH~4.0 - 4.5Doublet of doublets (dd)The alpha-proton is coupled to the two non-equivalent protons of the adjacent CH₂ group.
-OCH₃~3.8SingletThe three equivalent methoxy protons are isolated and appear as a sharp singlet.
β-CH₂~3.0 - 3.4Multiplets (2H)These two protons are diastereotopic and will couple with the α-CH and with each other, resulting in complex multiplets.
-NH₂Variable (broad)Singlet (broad)Amine protons are exchangeable and their chemical shift is highly dependent on solvent and concentration.
¹³C NMR -C=O~170 - 175SingletThe carboxylic acid carbon is significantly deshielded.
Ar-C (C-OCH₃)~155 - 160SingletThe aromatic carbon directly attached to the electron-donating methoxy group is highly deshielded.
Ar-C~110 - 135Multiple SingletsThe remaining four aromatic carbons will have distinct chemical shifts.
α-CH~55 - 60SingletThe carbon bearing the amino group.
-OCH₃~55SingletThe methoxy carbon.
β-CH₂~35 - 40SingletThe methylene bridge carbon.

2.4. NMR Analysis Workflow

The following diagram illustrates the logical flow of an NMR experiment, from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Acquire 2D Spectra (e.g., COSY, HSQC) (Optional) D->F G Process Spectra (Fourier Transform, Phasing) D->G E->F E->G I Correlate 1H and 13C Data F->I H Assign Signals (Chemical Shift, Integration, Multiplicity) G->H H->I J Structural Confirmation I->J

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

3.1. Principle of ATR-FTIR

We specify the use of an Attenuated Total Reflectance (ATR) accessory because it requires minimal sample preparation. The solid sample is placed directly onto a crystal (e.g., diamond or germanium), and an IR beam is passed through it, allowing for the detection of characteristic vibrational modes.

3.2. Experimental Protocol: ATR-FTIR

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

3.3. Spectral Interpretation: Identifying Key Vibrations

The FTIR spectrum provides a unique fingerprint, confirming the presence of the key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Functional Group Confirmed
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad-COOH
N-H Stretch (Amine)3200 - 3500Medium, often overlaps with O-H-NH₂
C-H Stretch (Aromatic)3000 - 3100Sharp, MediumAr-H
C-H Stretch (Aliphatic)2850 - 3000Sharp, Medium-CH₂, -CH
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp-COOH
C=C Stretch (Aromatic)1450 - 1600Multiple Medium to Strong BandsBenzene Ring
C-O Stretch (Ether)1200 - 1275 (Aryl)StrongAr-O-CH₃

Note: Spectral data for analogous compounds can be found in the NIST Chemistry WebBook.[10][11]

High-Resolution Mass Spectrometry (HRMS): Precise Mass Verification

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This technique is the gold standard for confirming molecular formula.

4.1. The Power of Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids. It protonates the sample in solution, typically forming a protonated molecular ion ([M+H]⁺), without causing significant fragmentation. This makes the resulting spectrum clean and easy to interpret.

4.2. Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode to generate the [M+H]⁺ ion.

  • Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis: Determine the accurate mass of the most abundant peak and use software to calculate the corresponding elemental formula.

4.3. Data Interpretation: Validating the Formula

For C₁₀H₁₃NO₃, the expected masses are:

  • Monoisotopic Mass: 195.08954 Da[12]

  • Expected [M+H]⁺ Ion: 196.09682 Da

The high-resolution instrument should measure this mass to within a few parts per million (ppm) of the theoretical value, providing unequivocal confirmation of the elemental formula.

4.4. Mass Spectrometry Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis A_ms Prepare Dilute Solution (~1 mg/mL) B_ms Add 0.1% Formic Acid A_ms->B_ms C_ms Infuse into ESI Source (Positive Ion Mode) B_ms->C_ms D_ms Acquire High-Resolution Mass Spectrum C_ms->D_ms E_ms Identify [M+H]+ Peak D_ms->E_ms F_ms Compare Experimental Mass to Theoretical Mass E_ms->F_ms G_ms Calculate Mass Error (in ppm) F_ms->G_ms H_ms Formula Confirmation G_ms->H_ms

Caption: Workflow for HRMS-based formula confirmation.

An Integrated Approach to Absolute Confidence

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.

  • HRMS confirms the correct elemental formula (C₁₀H₁₃NO₃).

  • FTIR confirms the presence of the required functional groups (-COOH, -NH₂, Ar-O-CH₃).

  • NMR puts the pieces together, confirming the precise connectivity of the atoms—the ortho-substituted ring, the propanoic acid backbone, and the placement of the amine and methoxy groups.

Together, these three techniques provide a self-validating system that leaves no room for structural ambiguity, ensuring that the material being used in downstream applications is exactly what it is intended to be. This rigorous approach is the cornerstone of scientific integrity in research and pharmaceutical development.

References

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  • Lee, J. W., Shin, J., & Kim, D. M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11505-11510. Available at: [Link]

  • Lee, J. W., Shin, J., & Kim, D. M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. PubMed, 32820928. Available at: [Link]

  • ResearchGate. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay | Request PDF. Retrieved from: [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554184, 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15594562, 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3831656, 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586369, 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Retrieved from: [Link]

  • University of Southampton. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from: [Link]

  • Kallscheuer, N., & Marienhagen, J. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 715793, (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from: [Link]

  • PubChemLite. (n.d.). 2-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3). Retrieved from: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(p-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from: [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from: [Link]

  • SpectraBase. (n.d.). 2-Amino-3-hydroxy-2-hydroxymethyl-propanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from: [Link]

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Biological Screening of Novel Methoxyphenylalanine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the biological screening of novel methoxyphenylalanine derivatives, a class of synthetic amino acid analogs with significant therapeutic potential. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic, field-proven perspective on designing and executing a robust screening cascade. We will explore the causal logic behind experimental choices, from initial broad-spectrum cytotoxicity assessments to targeted mechanistic studies. This guide is designed for researchers, scientists, and drug development professionals, providing detailed methodologies, data interpretation insights, and troubleshooting guidance to ensure scientific integrity and accelerate the identification of promising lead compounds.

Introduction: The Rationale for Screening Methoxyphenylalanine Derivatives

Methoxyphenylalanine derivatives represent a compelling class of novel chemical entities. The incorporation of a methoxy group onto the phenyl ring of phenylalanine can significantly alter the molecule's electronic and steric properties, influencing its lipophilicity, metabolic stability, and interaction with biological targets. Structure-activity relationship (SAR) studies on related phenolic and methoxy-containing compounds have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] For instance, the position and number of methoxy groups can enhance antioxidant activity by modulating the bond dissociation enthalpy of phenolic hydroxyl groups that may be present after metabolic demethylation.[1]

Given this chemical versatility, a systematic and logically structured screening approach is paramount. A "shotgun" approach is inefficient and can lead to the premature dismissal of promising compounds. Instead, a well-designed screening cascade, an iterative suite of assays, is essential to identify and characterize the biological activities of these novel derivatives, eliminate false positives, and identify potential liabilities early in the discovery process.[3][4] This guide will delineate such a cascade, beginning with broad, high-throughput primary screens and progressively narrowing the focus to more complex, resource-intensive secondary and mechanistic assays.

Designing the Screening Cascade: A Strategic Approach

The primary objective of a screening cascade is to enable swift, informed decision-making.[5] The structure of our proposed cascade is based on a tiered approach, moving from general cytotoxicity to specific activities and finally to the mechanism of action. This strategy ensures that resources are focused on compounds with the most promising therapeutic profiles.

The design of a successful screening cascade requires early discussion and definition of the desired attributes of a potential drug candidate.[5] Key questions to address include the intended therapeutic area and the importance of target selectivity.

G B B D D B->D Identify Hits F F D->F C C E E C->E Identify Hits E->F J J E->J G G F->G H H F->H I I G->I Selective Leads K K I->K L L I->L M M I->M N N K->N L->N M->N

Tier 1: Primary Screening Protocols

The goal of Tier 1 is to rapidly assess the broad biological activity of the entire compound library using cost-effective, high-throughput methods.

Foundational Cytotoxicity Screening: The MTT Assay

The initial assessment of a compound's effect on cell viability is a critical filter in the drug discovery pipeline.[6] The MTT assay is a reliable and widely used colorimetric method for this purpose.

  • Causality & Rationale: This assay is chosen for its scalability to a 96-well format, making it ideal for screening large numbers of compounds.[7] It measures the metabolic activity of cells, specifically the activity of NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] A reduction in signal indicates either reduced cell proliferation (cytostatic effect) or cell death (cytotoxic effect). We recommend an initial single high-dose screen (e.g., 10-5 M) across a diverse panel of cancer cell lines, similar to the approach used by the National Cancer Institute's NCI-60 screen.[9][10] This provides a broad view of potential anticancer activity and selectivity.

  • Experimental Protocol: MTT Assay for Anticancer Screening

    • Cell Seeding: Seed adherent cancer cells (e.g., from the NCI-60 panel) in 96-well plates at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[9]

    • Compound Treatment: Prepare a 10 mM stock solution of each methoxyphenylalanine derivative in DMSO. Dilute in culture medium and add to wells to achieve the final screening concentration (e.g., 10 µM). Include vehicle controls (DMSO at the same final concentration, typically <0.5%) and untreated controls.[11]

    • Incubation: Incubate plates for 48-72 hours. The duration should be sufficient for the compound to exert its effect and is typically 2-3 cell doubling times.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.[6][8]

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Mix thoroughly on an orbital shaker for 15 minutes.[10]

    • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background.[7][8]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Hits are typically defined as compounds that cause >50% growth inhibition.

Primary Antimicrobial Screening: Broth Microdilution (MIC)
  • Causality & Rationale: To assess antibacterial and antifungal potential, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] This method is highly reproducible, scalable, and provides a quantitative measure of potency. We recommend screening against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

  • Experimental Protocol: Broth Microdilution for MIC Determination

    • Compound Preparation: In a 96-well plate, prepare a two-fold serial dilution of each test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). A typical concentration range is 128 µg/mL down to 0.25 µg/mL.[13]

    • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[12]

    • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 16-20 hours.[13]

    • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Tier 2: Hit Confirmation and Secondary Screening

Compounds identified as "hits" in Tier 1 must be validated. The goal of Tier 2 is to confirm their activity, establish dose-response relationships, and perform initial safety assessments.

Dose-Response Analysis and IC50/EC50 Determination

For all hits from Tier 1, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50) for anticancer agents or the half-maximal effective concentration (EC50) for other activities. This is performed by repeating the primary assay (e.g., MTT) with an expanded range of concentrations (typically 8-10 points, log-fold dilutions). This quantitative measure of potency is essential for comparing compounds and guiding SAR.

Counter-Screening for General Toxicity: The LDH Assay
  • Causality & Rationale: A promising anticancer compound should ideally be selective for cancer cells over normal, healthy cells. The Lactate Dehydrogenase (LDH) assay is a crucial counter-screen to assess general cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[14] Measuring LDH release provides a direct indication of cell death. By testing active compounds on a non-cancerous cell line (e.g., normal human fibroblasts), we can establish a preliminary therapeutic window.

  • Experimental Protocol: LDH Cytotoxicity Assay

    • Cell Culture: Seed both a cancer cell line (where activity was observed) and a normal cell line in parallel in 96-well plates.

    • Treatment: Treat cells with a range of concentrations of the hit compound for the same duration as the primary screen. Include three crucial controls: untreated cells (spontaneous LDH release), vehicle control, and a maximum LDH release control (cells lysed with a detergent like Triton X-100).[3]

    • Supernatant Collection: After incubation, centrifuge the plate (e.g., 250 x g for 5 min) and carefully transfer the cell-free supernatant to a new 96-well plate.[3]

    • LDH Reaction: Add the LDH assay reagent mixture to each well of the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.[15]

    • Incubation & Measurement: Incubate at room temperature for up to 30 minutes, protected from light.[14] Measure the absorbance at 490 nm.

    • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

Preliminary Mechanistic Insight: In Vitro Antioxidant Assays
  • Causality & Rationale: The methoxyphenyl moiety is a common feature in many antioxidant compounds.[1] A simple, cell-free chemical assay can provide rapid, preliminary evidence of antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are the most common methods.[16] They are based on the ability of an antioxidant to donate an electron and quench a stable colored radical.

  • Experimental Protocol: DPPH Radical Scavenging Assay

    • Reagent Preparation: Prepare a working solution of DPPH in methanol with an absorbance of ~1.0 at 517 nm.

    • Reaction: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH working solution.[16]

    • Incubation: Incubate for 30 minutes in the dark at room temperature.

    • Measurement: Measure the decrease in absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

    • Calculation: Calculate the percentage of radical scavenging activity.

Tier 3: Advanced Mechanistic Studies

For confirmed, selective leads, Tier 3 assays are employed to elucidate the mechanism of action (MoA). This is critical for lead optimization and further development.

Investigating Cell Death Mechanisms: Apoptosis vs. Necrosis

If a compound is cytotoxic, it is crucial to determine how it kills cells. Apoptosis (programmed cell death) is generally a preferred mechanism for anticancer drugs over necrosis (uncontrolled cell death), which can trigger inflammation.

  • Caspase Activity Assay: A hallmark of apoptosis is the activation of a family of proteases called caspases, with caspase-3 and -7 being key executioners.[17] Fluorometric assays using a specific substrate like Ac-DEVD-AMC are a direct and quantifiable measure of apoptosis.[18]

    • Protocol: Lyse treated and untreated cells. Add the cell lysate to a reaction buffer containing the fluorogenic caspase-3/7 substrate. Incubate and measure the resulting fluorescence (Excitation ~380 nm, Emission ~440 nm). An increase in fluorescence corresponds to an increase in caspase-3/7 activity.[18]

Assessing Antiproliferative Effects: Cell Cycle Analysis

A compound may inhibit cancer cell growth without directly killing them (a cytostatic effect). This is often achieved by arresting the cell cycle at specific checkpoints.

  • Cell Cycle Analysis by Flow Cytometry: This technique is the gold standard for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Protocol: Harvest treated and untreated cells, and fix them in cold 70% ethanol to permeabilize the membranes.[8][18] Treat the cells with RNase to remove RNA, which can also bind the dye. Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI). Analyze the DNA content of individual cells using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.

Elucidating Target Pathways: Western Blot Analysis

For leads that show promise, identifying the molecular pathways they modulate is the next step. Based on the common roles of related compounds, the MAPK and NF-κB signaling pathways are logical starting points for investigation.[16]

  • Western Blotting: This technique allows for the detection of specific proteins and, crucially, their phosphorylation status, which is a direct indicator of kinase pathway activation.[16][19]

    • Rationale: For the MAPK pathway , one would probe for the phosphorylated forms of key kinases like ERK1/2 (p-ERK) to see if the compound inhibits signaling downstream of growth factor receptors.[15][16] For the NF-κB pathway , a primary regulator of inflammation, one could assess the phosphorylation of IκBα or the translocation of the p65 subunit to the nucleus.[6][16][20]

    • Protocol:

      • Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.

      • SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.

      • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

      • Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-ERK).[19]

      • Secondary Antibody & Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[19] Add a chemiluminescent substrate and detect the signal using an imaging system.

      • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation.[16]

Data Presentation and Troubleshooting

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison. This allows for rapid assessment of structure-activity relationships and prioritization of compounds.

Table 1: Summary of Biological Screening Data for Methoxyphenylalanine Derivatives

Compound ID Structure (Position of -OCH3) Primary Screen (% Viability @ 10µM) IC50 (µM) [Cancer Cell Line] LDH Cytotoxicity (IC50 µM) [Normal Cell Line] Selectivity Index (SI = IC50 Normal / IC50 Cancer) MIC (µg/mL) [S. aureus]
MPA-001 2-methoxy 85.2 ± 5.1 > 50 > 50 - > 128
MPA-002 3-methoxy 45.1 ± 3.8 8.2 ± 0.7 41.5 ± 4.2 5.1 64
MPA-003 4-methoxy 12.5 ± 2.1 1.5 ± 0.2 35.8 ± 3.9 23.9 16

| ... | ... | ... | ... | ... | ... | ... |

Troubleshooting Common Issues
  • High Variability in Replicates: This is often due to inconsistent cell seeding, pipetting errors, or the "edge effect" in 96-well plates. Ensure a homogenous cell suspension before seeding and consider not using the outer wells of the plate.[11]

  • Low Absorbance/Signal in MTT Assay: This can result from suboptimal cell density, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals. Optimize cell seeding numbers and ensure thorough mixing after adding the solubilization agent.[6][11]

  • Compound Interference: Colored compounds can interfere with absorbance readings, and compounds with reducing properties can directly reduce MTT, leading to false negatives. Run a control with the compound in cell-free medium to check for these effects. If interference is significant, consider alternative viability assays.[6]

Conclusion

The biological screening of novel methoxyphenylalanine derivatives requires a multifaceted, strategic approach that extends beyond simple protocol execution. By employing a tiered screening cascade—beginning with high-throughput primary screens, progressing through rigorous hit validation and counter-screening, and culminating in detailed mechanistic studies—researchers can efficiently and effectively identify lead compounds with genuine therapeutic potential. This guide, grounded in the principles of causality and scientific integrity, provides the necessary framework, protocols, and field-proven insights to navigate the complexities of the drug discovery process and unlock the promise held within this unique chemical class.

References

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  • The Commonwealth Scientific and Industrial Research Organisation (CSIRO). Anticancer drug development guide preclinical screening, clinical trials, and approval. [Link]

  • NIH. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • NIH. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

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  • antibodies-online.com. NF-kappa B (NF-kB) Activation Assay Kit. [Link]

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  • PubMed. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. [Link]

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Mechanism of action of 2-Amino-3-(2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-3-(2-methoxyphenyl)propanoic acid

Introduction

This compound is a synthetic, non-proteinogenic amino acid, structurally analogous to the essential amino acid L-phenylalanine. Its defining feature is the presence of a methoxy group at the ortho-position of the phenyl ring. This substitution imparts unique stereoelectronic properties that distinguish it from its endogenous counterpart and suggest a range of potential biological activities. While direct, comprehensive studies on its mechanism of action are not extensively documented, its structural similarity to key biological molecules provides a strong foundation for several well-reasoned hypotheses.[1][2] This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the plausible mechanisms of action of this compound, grounded in established biochemical and pharmacological principles. We will delve into potential interactions with metabolic pathways, neurotransmitter systems, and transport proteins, and propose detailed experimental protocols to rigorously test these hypotheses.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting biological experiments.

PropertyValueSource
Molecular FormulaC10H13NO3
Molecular Weight195.22 g/mol
AppearanceWhite to off-white powderGeneric
SolubilitySoluble in aqueous solutionsGeneric

Hypothesized Mechanisms of Action

Given its structure as a phenylalanine analog, the biological effects of this compound are likely to stem from its ability to interact with the cellular machinery that recognizes and processes natural aromatic amino acids.

Modulation of Aromatic Amino Acid Metabolism

Phenylalanine is the primary substrate for a cascade of enzymatic reactions that produce tyrosine and the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[3] The primary regulatory enzyme in this pathway is Phenylalanine Hydroxylase (PAH).

Causality: The structural similarity of this compound to L-phenylalanine suggests it may act as a competitive inhibitor, allosteric modulator, or even a substrate for PAH.[4] Such an interaction could significantly alter the flux through this critical metabolic pathway, impacting neurotransmitter synthesis and other physiological processes.

PAH_Pathway cluster_0 Normal Phenylalanine Metabolism cluster_1 Hypothesized Interaction L-Phenylalanine L-Phenylalanine PAH PAH L-Phenylalanine->PAH Binds to active site L-Tyrosine L-Tyrosine PAH->L-Tyrosine Catalyzes hydroxylation Catecholamines Catecholamines L-Tyrosine->Catecholamines Further enzymatic steps Compound 2-Amino-3-(2-methoxyphenyl) propanoic acid PAH_inhibited PAH Compound->PAH_inhibited Competitive Inhibition or Allosteric Modulation

Caption: Hypothesized interaction with the Phenylalanine Hydroxylase (PAH) pathway.

This protocol describes a cell-free enzymatic assay to determine if this compound modulates PAH activity.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.4)

  • This compound (test compound)

  • Ninhydrin reagent

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, catalase, DTT, and BH4.

  • Enzyme and Inhibitor Incubation: Add a fixed concentration of recombinant PAH to each well. Then, add varying concentrations of this compound (e.g., from 1 µM to 1 mM). Include a control group with no test compound. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding L-phenylalanine to each well.

  • Reaction Termination: After a specific incubation period (e.g., 30 minutes) at 37°C, terminate the reaction by adding an acidic solution (e.g., trichloroacetic acid).

  • Quantify Product Formation: The product of the reaction, L-tyrosine, can be quantified using a ninhydrin-based colorimetric assay or by HPLC.

  • Data Analysis: Plot the rate of L-tyrosine formation against the concentration of the test compound. Calculate the IC50 value if inhibition is observed.

Interaction with Neurotransmitter Receptor Systems

The structural resemblance to phenylalanine, a precursor to catecholamines, suggests that this compound could interact with neurotransmitter receptors.[1][5] Furthermore, as an amino acid analog, it may also bind to receptors for amino acid neurotransmitters, such as glutamate receptors.

Causality: The methoxy-substituted phenyl ring could serve as a pharmacophore that fits into the binding pockets of G-protein coupled receptors (GPCRs) like dopamine and adrenergic receptors, or ligand-gated ion channels like NMDA and AMPA receptors.[6][7][8] This interaction could be agonistic, antagonistic, or modulatory.

GPCR_Signaling Ligand 2-Amino-3-(2-methoxyphenyl) propanoic acid Receptor Dopamine or Adrenergic Receptor Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase or Phospholipase C G_Protein->Effector Modulates Second_Messenger cAMP or IP3/DAG Effector->Second_Messenger Produces Cellular_Response Downstream Signaling Cascade Second_Messenger->Cellular_Response

Caption: Hypothesized agonistic or antagonistic action at a G-protein coupled receptor.

This protocol is designed to assess the binding affinity of the test compound to a specific receptor (e.g., dopamine D2 receptor).

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., HEK293-D2R)

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2R)

  • This compound

  • Assay buffer (e.g., Tris-HCl with physiological salts)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, add cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well and wash with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

Neuroprotection via Inhibition of Protein Aggregation

Neurodegenerative diseases such as Alzheimer's are characterized by the aggregation of specific proteins, like amyloid-beta (Aβ). A structurally related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, has been shown to inhibit Aβ aggregation.[9]

Causality: The aromatic and acidic moieties of this compound may allow it to interact with Aβ monomers or oligomers, interfering with the nucleation and elongation phases of fibril formation. This could be a direct neuroprotective mechanism.[10][11][12][13][14]

ThT_Assay_Workflow Start Start Prepare_Abeta Prepare Aβ42 monomers Start->Prepare_Abeta Prepare_Samples Mix Aβ42 with test compound (or vehicle control) and ThT dye Prepare_Abeta->Prepare_Samples Incubate Incubate at 37°C with shaking Prepare_Samples->Incubate Measure_Fluorescence Monitor ThT fluorescence over time Incubate->Measure_Fluorescence Analyze_Data Plot fluorescence vs. time and compare curves Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Thioflavin T (ThT) amyloid-beta aggregation assay.

Materials:

  • Synthetic Amyloid-beta (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~480 nm)

Procedure:

  • Aβ42 Preparation: Prepare Aβ42 monomers by dissolving the lyophilized peptide in HFIP, evaporating the solvent, and resuspending in a suitable buffer like PBS.

  • Assay Setup: In a 96-well plate, add Aβ42 solution, ThT, and varying concentrations of this compound. Include a positive control (Aβ42 alone) and a negative control (buffer and ThT).

  • Incubation and Monitoring: Place the plate in a plate reader set to 37°C with intermittent shaking. Measure ThT fluorescence every 10-15 minutes for 24-48 hours.

  • Data Analysis: Plot the fluorescence intensity against time. The sigmoidal curve represents the kinetics of fibril formation. Compare the lag time and the maximum fluorescence intensity of the samples with the test compound to the control to determine its inhibitory effect.

Summary and Future Directions

This compound presents a compelling profile for further investigation, particularly within the realm of neuropharmacology. The mechanisms proposed in this guide—modulation of aromatic amino acid metabolism, direct interaction with neurotransmitter receptors, and inhibition of pathogenic protein aggregation—are grounded in its structural analogy to L-phenylalanine. The experimental protocols provided offer a clear roadmap for elucidating its precise biological functions. Future research should aim to validate these hypotheses in more complex biological systems, such as primary neuronal cultures and in vivo models of neurological disorders. A thorough understanding of its mechanism of action will be paramount in unlocking its potential as a novel therapeutic agent or a valuable research tool.

References

  • ResearchGate. (n.d.). Biologically important phenylalanine 5-and tetralin-based analogs. Retrieved from [Link]

  • National Institutes of Health. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Retrieved from [Link]

  • PubMed. (2003). Selective agonist binding of (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) and 2S-(2alpha,3beta,4beta)-2-carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid (kainate) receptors: a molecular modeling study. Retrieved from [Link]

  • PubMed. (2018). 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. Retrieved from [Link]

  • MDPI. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

  • Wikipedia. (n.d.). AMPA. Retrieved from [Link]

  • MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Retrieved from [Link]

  • MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • MDPI. (n.d.). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

  • PubMed. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

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Structural characterization of 2-Amino-3-(2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 2-Amino-3-(2-methoxyphenyl)propanoic acid

Introduction: The Significance of Precise Structural Elucidation

This compound is a non-canonical amino acid and a derivative of phenylalanine. Its structural similarity to endogenous molecules makes it a valuable building block in medicinal chemistry and drug discovery. The precise arrangement of its functional groups—the amino group, the carboxylic acid, and the methoxy-substituted phenyl ring—governs its physicochemical properties, biological activity, and potential as a therapeutic agent or a key intermediate in complex syntheses.[1]

Accurate structural characterization is not merely a procedural formality; it is the bedrock of reproducible and reliable scientific research. It ensures compound identity, purity, and stability, which are critical parameters in drug development, biochemical assays, and material science. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore not just the "how" but the "why" of each experimental choice, offering a framework for robust and self-validating characterization.

Physicochemical Properties: The Foundational Data

Before delving into complex spectroscopic analysis, establishing the fundamental physicochemical properties is essential. This data provides the first layer of identity confirmation and is crucial for sample handling and preparation.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[2][3]
Molecular Weight 195.22 g/mol [2][4]
CAS Number 22976-68-7[2][5]
Canonical SMILES COC1=CC=CC=C1CC(C(=O)O)N[3]
Physical Form White to pale yellow crystalline powder[6]
Storage Room temperature, protected from light and moisture[2][6]

Core Analytical Workflow: An Integrated Approach

The definitive structural characterization of a novel or synthesized molecule is rarely achieved with a single technique. Instead, it relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating and unambiguous picture of the molecule's identity and purity.

cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Integration & Confirmation Compound Test Compound (Purity >95%) PhysChem Physicochemical Properties Compound->PhysChem Basic ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) PhysChem->NMR Sample Prep MS Mass Spectrometry (ESI-MS) PhysChem->MS Sample Prep FTIR FTIR Spectroscopy PhysChem->FTIR Sample Prep Integration Data Integration NMR->Integration Connectivity & Environment MS->Integration Molecular Weight & Fragmentation FTIR->Integration Functional Groups Structure Confirmed Structure of This compound Integration->Structure Convergent Validation

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Expertise & Rationale

We utilize a combination of ¹H and ¹³C NMR. ¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms and information about their hybridization. For a molecule of this complexity, a deuterated solvent like DMSO-d₆ is an excellent choice. Its ability to dissolve polar compounds like amino acids and the presence of exchangeable protons (from -NH₂ and -COOH) makes it superior to CDCl₃. The exchangeable protons will appear as broad singlets, and their presence can be confirmed by a D₂O exchange experiment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A spectral width of 12-16 ppm is appropriate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at ~39.52 ppm.

Predicted Data Interpretation

¹H NMR (400 MHz, DMSO-d₆): Predicted Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
COOH~12.0-13.0br s1HAcidic proton, broad due to exchange.
NH₂~3.0-4.0br s2HAmine protons, broad due to exchange.
Ar-H~6.8-7.3m4HAromatic protons on the methoxy-substituted ring.
α-CH~3.5-4.0dd1HProton adjacent to both the amino and carboxyl groups.
OCH₃~3.80s3HMethyl protons of the ether group.[7]
β-CH₂~2.8-3.2m2HMethylene protons adjacent to the aromatic ring and α-carbon.

¹³C NMR (100 MHz, DMSO-d₆): Predicted Chemical Shifts

CarbonPredicted δ (ppm)Assignment Rationale
C=O~172-175Carboxylic acid carbonyl carbon.
Ar-C (C-OCH₃)~157Aromatic carbon bonded to the methoxy group.
Ar-C (C-CH₂)~128Aromatic carbon bonded to the propanoic acid side chain.
Ar-CH~110-130Aromatic carbons bonded to hydrogen.
α-CH~55-60Carbon bonded to the amino group.
OCH₃~55Methyl carbon of the ether group.
β-CH₂~35-40Methylene carbon of the side chain.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation analysis. It serves as a crucial checkpoint for confirming the molecular formula.

Expertise & Rationale

Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like an amino acid. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for unambiguous determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition, as it can measure mass to four or five decimal places, distinguishing between compounds with the same nominal mass.

parent [M+H]⁺ m/z = 196.09 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 178.08 parent->frag1 frag2 Loss of COOH [M+H-HCOOH]⁺ m/z = 150.10 parent->frag2 frag4 Loss of NH₃ [M+H-NH₃]⁺ m/z = 179.09 parent->frag4 frag3 o-methoxybenzyl ion [C₈H₉O]⁺ m/z = 121.06 frag2->frag3 Benzylic cleavage

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a low flow rate (5-10 µL/min).

  • Ionization: Use positive ion mode to generate the [M+H]⁺ ion.

  • Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₁₀H₁₄NO₃⁺.

Predicted Data Interpretation

High-Resolution ESI-MS Data

IonTheoretical m/zObserved m/zRationale
[M+H]⁺196.09682~196.0970Protonated molecular ion. The primary confirmation of molecular weight.[8]
[M+Na]⁺218.07876~218.0790Sodium adduct, commonly observed.[8]
[M+H-H₂O]⁺178.08625~178.0863Loss of water from the carboxylic acid group.
[M+H-HCOOH]⁺150.10188~150.1020Decarboxylation, loss of formic acid.
[C₈H₉O]⁺121.06534~121.0654Characteristic o-methoxybenzyl cation fragment.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale

For a solid sample, the Attenuated Total Reflectance (ATR) method is highly efficient, requiring minimal sample preparation and eliminating the need for KBr pellets. The key is to look for characteristic vibrations: the broad O-H stretch of the carboxylic acid hydrogen-bonded dimer, the N-H stretches of the primary amine, the sharp and strong C=O stretch of the carbonyl, and the C-O stretches of the ether and carboxylic acid.

Experimental Protocol: ATR-FTIR
  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the crystalline powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Predicted Data Interpretation

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe very broad nature is due to strong intermolecular hydrogen bonding.[9]
3300-3500 (medium)N-H stretchPrimary AmineOften appears as two weak-to-medium bands for the symmetric and asymmetric stretches.
~2850-3000C-H stretchAlkyl & AromaticAliphatic and aromatic C-H stretching vibrations.
~1700-1725 (strong)C=O stretchCarboxylic AcidStrong, sharp absorption characteristic of a carbonyl group.[9]
~1580-1650N-H bendPrimary AmineBending vibration of the amine group.
~1450-1600C=C stretchAromatic RingMultiple bands indicating the presence of the phenyl ring.
~1240-1260 (strong)C-O stretchAryl EtherAsymmetric C-O-C stretch is a key indicator for the methoxy group.
~1020-1050C-O stretchAryl EtherSymmetric C-O-C stretch.

Conclusion: Synthesizing the Evidence for Unambiguous Characterization

The structural characterization of this compound is definitively achieved through the strategic integration of NMR, MS, and FTIR data. Mass spectrometry confirms the molecular formula (C₁₀H₁₃NO₃). FTIR spectroscopy validates the presence of the key functional groups: amine, carboxylic acid, and aryl ether. Finally, NMR spectroscopy provides the unambiguous atomic connectivity, mapping the complete carbon-hydrogen framework and confirming the ortho substitution pattern on the phenyl ring. This multi-faceted, self-validating approach ensures the highest degree of confidence in the compound's structure, a prerequisite for its application in any scientific or developmental context.

References

  • 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

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  • This compound, min 95%, 100 mg. (n.d.). CP Lab Safety. Retrieved January 1, 2026, from [Link]

  • 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers in Pharmacology. Retrieved January 1, 2026, from [Link]

  • 2-AMINO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID. (2024). ChemBK. Retrieved January 1, 2026, from [Link]

  • Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

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  • 2-Amino-3-hydroxy-2-hydroxymethyl-propanoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]

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An In-depth Technical Guide to 2-Amino-3-(2-methoxyphenyl)propanoic acid as a Phenylalanine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Alphabet Beyond Nature's Canonical 20

In the intricate world of protein science, the twenty canonical amino acids serve as the fundamental building blocks for a vast array of biological structures and functions. However, the constraints of this natural set often limit our ability to probe, manipulate, and engineer proteins for advanced therapeutic and biotechnological applications. The strategic incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to overcome these limitations, enabling the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications.[1][2][3]

This guide focuses on a particularly insightful phenylalanine analog: 2-Amino-3-(2-methoxyphenyl)propanoic acid , also known as 2-methoxyphenylalanine or ortho-methoxyphenylalanine (2-OMP). By introducing a methoxy group at the ortho position of the phenyl ring, 2-OMP presents unique steric and electronic properties compared to its canonical counterpart. This seemingly subtle modification provides a wealth of opportunities for researchers, from dissecting protein structure-function relationships to developing next-generation protein therapeutics.

As a Senior Application Scientist, my objective is to provide not just a repository of information, but a practical guide grounded in experience. We will explore the "why" behind experimental choices, the critical considerations for protocol design, and the self-validating systems necessary for robust and reproducible results.

Section 1: Physicochemical Profile of this compound

The utility of an ncAA is fundamentally dictated by its physicochemical properties and how they compare to the canonical amino acid it is designed to mimic or replace. The introduction of the ortho-methoxy group on the phenyl ring of phenylalanine imparts significant changes.

Structural Comparison

Phenylalanine is an aromatic amino acid characterized by a benzyl side chain. In 2-OMP, the addition of a methoxy (-OCH₃) group at the C2 position of this ring introduces an electron-donating group and creates steric hindrance not present in the parent molecule.

Key Physicochemical Data

The table below summarizes the key computed and experimental properties of L-Phenylalanine and its ortho-methoxy analog, providing a quantitative basis for understanding their differential behavior in biological systems.

PropertyL-PhenylalanineL-2-Amino-3-(2-methoxyphenyl)propanoic acid (2-OMP)Rationale for Significance
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₃[4]Basic structural and mass information.
Molecular Weight 165.19 g/mol 195.21 g/mol [4]Crucial for mass spectrometry-based validation of incorporation.
XLogP3 -1.4-0.9[4]A measure of lipophilicity. The slight increase for 2-OMP suggests potentially altered membrane permeability or hydrophobic interactions.
pKa (α-COOH) ~2.2~2.2 (Predicted)[5]Affects the charge state at physiological pH; largely unchanged.
pKa (α-NH₃⁺) ~9.3~9.3 (Predicted)Affects the charge state at physiological pH; largely unchanged.
Additional Functional Group NoneMethoxy (-OCH₃)Introduces a polar, electron-donating group, potential H-bond acceptor, and a unique spectroscopic handle (e.g., for NMR).

Section 2: Synthesis and Characterization

While 2-OMP is commercially available from various suppliers, understanding its synthesis is crucial for specialized applications, such as isotopic labeling, or for labs where cost-effectiveness is a primary concern.

A common synthetic route starts from 2-methoxybenzaldehyde, proceeding through an azlactone synthesis followed by reduction and hydrolysis.

Workflow for a Representative Synthesis

cluster_synthesis Synthesis Workflow A 2-Methoxybenzaldehyde + N-acetylglycine B Azlactone Intermediate Formation (Acetic Anhydride, Sodium Acetate) A->B C Hydrolysis and Reduction (Red Phosphorus, HI) B->C D Racemic 2-OMP C->D E Enzymatic Resolution (e.g., Acylase I) D->E F L-2-OMP E->F

Caption: Generalized workflow for the synthesis and resolution of L-2-OMP.

Protocol 2.1: Synthesis of DL-2-Amino-3-(2-methoxyphenyl)propanoic acid

This protocol is a conceptual representation. From an application scientist's perspective, it is critical to consult and adapt procedures from peer-reviewed organic synthesis literature for precise stoichiometry and safety information.

  • Azlactone Formation: Reflux 2-methoxybenzaldehyde, N-acetylglycine, anhydrous sodium acetate, and acetic anhydride for 1-2 hours. The formation of the unsaturated azlactone is often indicated by a color change.

  • Quenching and Isolation: Carefully pour the hot reaction mixture into cold water with vigorous stirring to precipitate the crude azlactone. Filter and wash the solid with cold water.

  • Hydrolysis and Reduction: Heat the crude azlactone with a mixture of red phosphorus and hydriodic acid. This step is a classic method for both reducing the double bond and hydrolyzing the amide and ester functionalities. Causality: Hydriodic acid serves as the reducing agent, with red phosphorus regenerating it in situ. This simultaneously opens the azlactone ring and reduces the exocyclic double bond to yield the racemic amino acid.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove excess phosphorus. Neutralize the filtrate (e.g., with ammonium hydroxide) to its isoelectric point (~pH 6) to precipitate the racemic 2-OMP. The crude product can be recrystallized from hot water or ethanol/water.

  • Characterization (Self-Validation):

    • ¹H NMR: Confirm the presence of the methoxy singlet (~3.8 ppm), aromatic protons (6.8-7.3 ppm), and the characteristic α- and β-protons of the amino acid backbone.

    • Mass Spectrometry: Verify the molecular weight (m/z for [M+H]⁺ ≈ 196.09).

    • Yield: A well-optimized synthesis should yield >60% of the racemic product.

Section 3: Biological Incorporation and Mechanism

The central premise of using 2-OMP as a phenylalanine analog is its ability to be recognized and utilized by the cell's translational machinery. This process hinges on the fidelity of a single, crucial enzyme: phenylalanyl-tRNA synthetase (PheRS) .

Aminoacyl-tRNA synthetases (aaRSs) are the gatekeepers of translational fidelity, ensuring the correct amino acid is attached to its corresponding tRNA.[6][7] Most aaRSs have a proofreading or "editing" function to hydrolyze misactivated amino acids or misacylated tRNAs.[8][9][10] The successful incorporation of an ncAA like 2-OMP relies on the "permissiveness" of the endogenous PheRS, meaning it must recognize and activate 2-OMP without subsequently editing it.

The Competition Pathway

Phe L-Phenylalanine (Canonical) PheRS Phenylalanyl-tRNA Synthetase (PheRS) Phe->PheRS Binds OMP 2-OMP (Analog) OMP->PheRS Binds (Competitively) Phe_tRNA Phe-tRNAPhe PheRS->Phe_tRNA Charges tRNAPhe OMP_tRNA 2-OMP-tRNAPhe PheRS->OMP_tRNA Charges tRNAPhe (Mistakenly) tRNA_Phe tRNAPhe tRNA_Phe->PheRS Ribosome Ribosome Phe_tRNA->Ribosome OMP_tRNA->Ribosome Protein_Phe Protein with Phe Ribosome->Protein_Phe Translates Phe Codon Protein_OMP Protein with 2-OMP (Modified) Ribosome->Protein_OMP Translates Phe Codon

Caption: Competitive binding of Phe and 2-OMP to PheRS for protein incorporation.

This pathway highlights that the efficiency of 2-OMP incorporation is directly dependent on its concentration relative to phenylalanine and its binding affinity for the PheRS active site.

Section 4: Applications in Research and Drug Development

The unique properties of 2-OMP make it a versatile tool for a range of applications.

  • Spectroscopic Probe: The methoxy group provides a sensitive ¹H NMR signal that is distinct from other protein signals, allowing for the probing of local protein environments and conformational changes.

  • Enzyme Inhibition: Phenylalanine analogs can act as competitive inhibitors of enzymes that process phenylalanine. For instance, high concentrations of phenylalanine itself can be neurotoxic, potentially by impairing synaptogenesis.[11] Analogs like 2-OMP could be explored as inhibitors of pathways like phenylalanine hydroxylase, though this specific application requires further investigation.

  • Protein Engineering: Incorporating 2-OMP can subtly alter the steric and electronic environment within a protein's hydrophobic core or at its surface, potentially modifying protein stability, folding kinetics, or protein-protein interactions.

  • Drug Discovery: As a component of peptide-based drugs, 2-OMP can increase metabolic stability by making peptide bonds adjacent to it more resistant to cleavage by proteases.

Section 5: Experimental Protocols

The following protocols provide step-by-step methodologies for the practical application of 2-OMP.

Protocol 5.1: Incorporation of 2-OMP into Recombinant Proteins in E. coli

This protocol utilizes a phenylalanine auxotrophic E. coli strain, which cannot synthesize its own phenylalanine and is therefore dependent on an external supply. This is a classic selective pressure incorporation (SPI) method.[12]

Core Principle: By providing a defined medium with a limiting amount of phenylalanine for initial growth and then introducing an excess of 2-OMP, we can force the incorporation of the analog at phenylalanine codons.

Workflow for Protein Incorporation and Validation

G cluster_0 Growth Phase cluster_1 Induction & Incorporation Phase cluster_2 Validation Phase A Inoculate Phe-auxotrophic E. coli in minimal medium + limiting Phe B Grow to mid-log phase (OD600 ~0.6-0.8) A->B C Induce protein expression (IPTG) B->C D Add excess 2-OMP C->D E Incubate for 3-4 hours D->E F Harvest cells & lyse E->F G Purify target protein F->G H Validate incorporation (Mass Spectrometry) G->H I Assess protein function (Activity Assay) G->I

Caption: Workflow for ncAA incorporation in an auxotrophic E. coli strain.

Step-by-Step Methodology:

  • Strain and Media Preparation: Use a phenylalanine auxotrophic E. coli strain (e.g., ATCC 15769). Prepare a minimal medium (e.g., M9) supplemented with all necessary nutrients except phenylalanine.

  • Starter Culture: Grow an overnight culture in a rich medium (e.g., LB).

  • Initial Growth: Pellet the starter culture, wash twice with sterile M9 salts to remove any residual rich media. Inoculate the main culture of minimal medium supplemented with a limiting concentration of L-phenylalanine (e.g., 20 mg/L). Causality: This initial limited supply of Phe is essential to build enough cellular machinery for robust protein expression before introducing the analog.

  • Growth Monitoring: Incubate at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Induction and Analog Addition: Induce recombinant protein expression with IPTG (final concentration ~0.5-1 mM). Simultaneously, add L-2-Amino-3-(2-methoxyphenyl)propanoic acid to a final concentration of ~1 g/L.

  • Expression: Continue incubation for 3-5 hours at a reduced temperature (e.g., 25-30°C) to improve protein folding.

  • Harvesting and Lysis: Harvest cells by centrifugation, resuspend in lysis buffer, and lyse the cells (e.g., by sonication).

  • Purification: Purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Validation (Self-Validation):

    • SDS-PAGE: To confirm protein expression and purity.

    • Intact Mass Analysis (LC-MS): This is the most critical validation step. The molecular weight of the protein should increase by approximately 29.99 Da for every phenylalanine residue successfully replaced by 2-OMP (195.21 Da - 165.19 Da = 30.02 Da, minus water). A heterogeneous mass distribution will indicate partial incorporation.

    • Peptide Mapping (LC-MS/MS): For precise localization of incorporated 2-OMP residues.

Protocol 5.2: Cell Viability Assay to Assess Cytotoxicity

Before using 2-OMP in eukaryotic cell culture, it is imperative to determine its potential cytotoxicity.

Core Principle: A standard MTT or resazurin-based assay will be used to measure the metabolic activity of cells, which serves as an indicator of cell viability, after exposure to varying concentrations of 2-OMP.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or SH-SY5Y) in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[13]

  • Compound Preparation: Prepare a 2x stock solution series of 2-OMP in the appropriate cell culture medium. A typical concentration range to test would be from 1 µM to 10 mM. Include a vehicle control (medium only) and a positive control for cell death (e.g., 10% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound solutions to the appropriate wells (resulting in a 1x final concentration).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Measurement (MTT Assay Example): a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the crystals. d. Read the absorbance at 570 nm.

  • Data Analysis (Self-Validation):

    • Normalize the absorbance values to the vehicle control wells (set to 100% viability).

    • Plot the percent viability against the log of the 2-OMP concentration.

    • Calculate the CC₅₀ (the concentration of compound that reduces cell viability by 50%) using a non-linear regression curve fit. A high CC₅₀ value indicates low cytotoxicity.

Conclusion and Future Directions

This compound is more than just a structural analog of phenylalanine; it is a sophisticated chemical tool that empowers researchers to ask and answer complex biological questions. Its successful application relies on a thorough understanding of its properties, a careful approach to its incorporation into biological systems, and rigorous validation at every step. The methodologies described in this guide provide a robust framework for leveraging 2-OMP to expand the chemical diversity of proteins.

Future advancements will likely focus on evolving orthogonal tRNA/aminoacyl-tRNA synthetase pairs that are specific for 2-OMP.[14][15] Such systems would allow for site-specific incorporation rather than global substitution, offering unparalleled precision in protein engineering and the design of novel biotherapeutics. As our ability to reprogram the genetic code continues to advance, the potential applications for ncAAs like 2-OMP in science and medicine will only continue to grow.[16]

References

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In Vitro Biological Activity of 2-Amino-3-(2-methoxyphenyl)propanoic Acid: A Predictive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 2-Amino-3-(2-methoxyphenyl)propanoic acid, a phenylalanine derivative with unexplored biological potential. Due to the limited direct research on this specific ortho-methoxy isomer, this document synthesizes insights from structurally related compounds to postulate its most probable biological activities. We present a rationale grounded in structure-activity relationships (SAR) for prioritizing research in neuropharmacology and oncology. Detailed, field-proven protocols for a suite of in vitro assays are provided to enable researchers to systematically evaluate these predicted activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel amino acid derivative.

Introduction: The Rationale for Investigating this compound

This compound is a non-proteinogenic amino acid, an analogue of phenylalanine characterized by a methoxy group at the ortho position of the phenyl ring. While its para- and meta-isomers have been investigated, the biological activities of the ortho-isomer remain largely uncharacterized. The structural similarity to key biological molecules, including the essential amino acid L-tyrosine, suggests a high probability of interaction with various physiological pathways.

The presence and position of the methoxy group are critical determinants of a molecule's biological effects, influencing its lipophilicity, electronic properties, and steric hindrance. These factors, in turn, dictate its binding affinity to enzyme active sites and receptors. Based on the known activities of related methoxyphenylalanine and other phenylalanine derivatives, we hypothesize that the primary in vitro biological activities of this compound will be centered in two key therapeutic areas: neuropharmacology and oncology.

This guide will therefore focus on providing the theoretical basis and practical methodologies to test these hypotheses.

Predicted Biological Activity I: Neuromodulatory Effects

The structural resemblance of this compound to L-tyrosine, the precursor to catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), strongly suggests potential interactions with the catecholaminergic system.

Predicted Mechanism of Action: Modulation of Catecholamine Biosynthesis

We postulate that this compound may act as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. The binding of L-tyrosine to the TH active site is a critical step in this pathway. The ortho-methoxy group of our test compound could sterically hinder or otherwise alter the interaction with the enzyme's active site, potentially leading to competitive inhibition.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Biosynthesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Test_Compound 2-Amino-3-(2-methoxyphenyl) propanoic acid Tyrosine Hydroxylase (TH)\n(Rate-Limiting Step) Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Test_Compound->Tyrosine Hydroxylase (TH)\n(Rate-Limiting Step) Predicted Inhibition

Caption: Predicted inhibition of the catecholamine biosynthesis pathway.

Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay (HPLC-Based)

This protocol is designed to quantify the inhibitory effect of the test compound on TH activity by measuring the enzymatic conversion of L-tyrosine to L-DOPA.

Materials:

  • Purified Tyrosine Hydroxylase enzyme

  • L-Tyrosine (substrate)

  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • This compound (test compound)

  • Perchloric acid (for reaction termination)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and BH4.

  • Pre-incubation: Add the test compound at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle control to the reaction mixture. Pre-incubate for 10 minutes at 37°C.

  • Enzyme Addition: Add purified tyrosine hydroxylase to the mixture.

  • Initiation of Reaction: Add L-tyrosine to initiate the enzymatic reaction. Incubate for 20 minutes at 37°C.

  • Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet precipitated protein. Filter the supernatant.

  • HPLC Analysis: Inject the filtered supernatant into an HPLC system equipped with a C18 column. Use an isocratic mobile phase and a fluorescence detector to separate and quantify L-DOPA and L-tyrosine.[1][2]

  • Data Analysis: Calculate the rate of L-DOPA formation in the presence and absence of the test compound. Determine the IC50 value of the compound.

Predicted Mechanism of Action: Interference with Neurotransmitter Reuptake

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse. Phenylalanine analogues can interact with these transporters. We predict that this compound may inhibit the reuptake of one or more of these neurotransmitters.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled or fluorescent neurotransmitter analogues into cells expressing the specific transporter.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT.[3]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Radiolabeled ([³H]) or fluorescent neurotransmitter analogue (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin, or a fluorescent substrate).[3][4][5]

  • This compound (test compound).

  • Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well microplates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the HEK-293 cells expressing the transporter of interest into a 96-well plate and grow to confluence.[3]

  • Compound Incubation: Wash the cells with assay buffer. Add the test compound at various concentrations or a known inhibitor (positive control) to the wells and incubate for 10-20 minutes at room temperature.

  • Substrate Addition: Add the radiolabeled or fluorescent neurotransmitter analogue to each well and incubate for a specific time (e.g., 10-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove the extracellular substrate.

  • Quantification:

    • For radiolabeled substrates: Lyse the cells and measure the radioactivity in a scintillation counter.

    • For fluorescent substrates: Measure the intracellular fluorescence using a bottom-read fluorescence plate reader.[3][4][5]

  • Data Analysis: Determine the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound and calculate the IC50 value.

Predicted Biological Activity II: Anticancer Effects

Amino acid metabolism is often dysregulated in cancer cells to meet the high demands of proliferation.[6] Amino acid derivatives have been explored as potential anticancer agents.[7][8] The structural features of this compound warrant an investigation into its potential cytotoxic and pro-apoptotic effects on cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Complete cell culture medium.

  • This compound (test compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well tissue culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 200 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

Predicted Mechanism of Action: Induction of Apoptosis

Should the test compound exhibit cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.

Apoptosis_Assay_Workflow Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Results Quantify Apoptotic vs. Necrotic vs. Live Cells Analysis->Results

Caption: Experimental workflow for apoptosis detection.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • Cancer cells treated as in the MTT assay.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from the treatment plates. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[14]

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Experimental Protocol: Caspase-3/7 Activity Assay

To confirm the involvement of the caspase cascade in apoptosis, the activity of the executioner caspases 3 and 7 can be measured.

Materials:

  • Cancer cells treated as previously described.

  • Caspase-Glo® 3/7 Assay Kit (Promega).[15][16]

  • White-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Assay Plate Setup: Plate and treat cells in a white-walled 96-well plate as for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[17][18]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[18]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in tables for clear comparison and interpretation.

Table 1: Predicted Neuropharmacological Activity Profile

AssayParameterPredicted Outcome for this compound
Tyrosine Hydroxylase InhibitionIC50 (µM)To be determined
DAT Uptake InhibitionIC50 (µM)To be determined
NET Uptake InhibitionIC50 (µM)To be determined
SERT Uptake InhibitionIC50 (µM)To be determined

Table 2: Predicted Anticancer Activity Profile

Cell LineAssayParameterPredicted Outcome for this compound
e.g., MCF-7MTT Assay (48h)IC50 (µM)To be determined
e.g., MCF-7Annexin V/PI Assay% Apoptotic CellsTo be determined
e.g., MCF-7Caspase-3/7 AssayFold Increase in ActivityTo be determined
e.g., A549MTT Assay (48h)IC50 (µM)To be determined
e.g., A549Annexin V/PI Assay% Apoptotic CellsTo be determined
e.g., A549Caspase-3/7 AssayFold Increase in ActivityTo be determined

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a scientifically-grounded, predictive framework for its initial in vitro characterization. Based on structure-activity relationships derived from similar molecules, we propose that its biological activities are most likely to be found in the realms of neuropharmacology and oncology. The detailed protocols herein offer a clear and robust starting point for researchers to systematically investigate these potential effects, thereby elucidating the therapeutic promise of this novel compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thakur, A. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Frydenvang, K., et al. (2016). Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. PubMed, 59(2), 544-558.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Scribd. (n.d.). Caspase-Glo 3 - 7 3D Assay TM627. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Ingenta Connect. (2019). Antioxidant, Antidiabetic and Anticancer Activities of L-Phenylalanine and L-Tyrosine Ester Surfactants. Letters in Drug Design & Discovery, 16(12), 1360-1371.
  • protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

  • Checkpoint Lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Naz, S., et al. (2021).
  • Kyslíková, E., et al. (2007). Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine. PubMed, 1155(1-2), 186-91.
  • National Center for Biotechnology Information. (n.d.). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure–activity relationship of phenylalanine derivatives bearing a hydroxamic acid. Retrieved from [Link]

  • MDPI. (n.d.). Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 290-297.
  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

  • ResearchGate. (2025). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Retrieved from [Link]

  • PubMed. (2003). Alanine prevents the in vitro inhibition of glycolysis caused by phenylalanine in brain cortex of rats. Metabolic Brain Disease, 18(1), 87-94.
  • Doherty, G. A., et al. (2002). Substituted tetrahydrofuroyl-1-phenylalanine derivatives as potent and specific VLA-4 antagonists. PubMed, 12(11), 1501-5.
  • MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Quantitative Structure-Activity Relationships for Anticancer Activity of 2- Phenylindoles Using Mathematical Molecular Descriptors. Retrieved from [Link]

  • ResearchGate. (2025). Effect of phenylalanine, p-chlorophenylalanine and a-methylphenylalanine on glucose uptake in vitro by the brain of young rats. Retrieved from [Link]

  • PubMed Central. (2016). Orientation of tyrosine side chain in neurotoxic Aβ differs in two different secondary structures of the peptide. Scientific Reports, 6, 34640.
  • PubMed Central. (n.d.). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. Retrieved from [Link]

  • PubMed Central. (2001). Contrasting effects of N5-substituted tetrahydrobiopterin derivatives on phenylalanine hydroxylase, dihydropteridine reductase and nitric oxide synthase. Biochemical Journal, 355(Pt 2), 447–453.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed, 41(5), 742-51.
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Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 2-Amino-3-(2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the incorporation of the unnatural amino acid 2-Amino-3-(2-methoxyphenyl)propanoic acid into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Unnatural amino acids are pivotal in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics. This document provides a robust framework for researchers, from the foundational principles of SPPS to a detailed, step-by-step protocol for the successful synthesis, cleavage, and purification of peptides containing this specific building block. We will delve into the causality behind experimental choices, potential challenges, and troubleshooting strategies to ensure a high rate of success in your synthetic endeavors.

Introduction: The Significance of Unnatural Amino Acids in Peptide Science

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of peptide synthesis, enabling the efficient and high-purity production of peptides.[1] The standard Fmoc/tBu orthogonal protection strategy is widely employed due to its milder reaction conditions compared to Boc/Bzl chemistry.[2]

The incorporation of unnatural amino acids, such as this compound, into peptide sequences has emerged as a powerful strategy in medicinal chemistry and drug development.[3] These non-proteinogenic amino acids allow for the exploration of novel chemical space, leading to peptides with enhanced properties, including:

  • Increased proteolytic stability: Modifying the peptide backbone or side chains can hinder enzymatic degradation.

  • Improved receptor affinity and selectivity: The unique steric and electronic properties of unnatural amino acids can lead to more potent and specific interactions with biological targets.[3]

  • Enhanced conformational control: Constraining the peptide's three-dimensional structure can improve its biological activity.

  • Novel functionalities: The introduction of unique chemical handles for bioconjugation or labeling.

This compound, a derivative of phenylalanine, introduces a methoxy group at the ortho position of the phenyl ring. This modification can influence the peptide's conformation and binding properties through steric and electronic effects, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.

Properties and Handling of Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid

The successful incorporation of any amino acid in SPPS begins with a thorough understanding of the building block itself.

PropertyDescription
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-2-amino-3-(2-methoxyphenyl)propanoic acid
Abbreviation Fmoc-Phe(2-OMe)-OH
Molecular Formula C25H23NO5
Molecular Weight 417.45 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM/DMF mixtures.
Storage Store at 2-8°C, desiccated.

Key Considerations:

  • Stereochemistry: This amino acid is available in both L-(S) and D-(R) configurations. Ensure you are using the correct stereoisomer for your intended application. The use of D-amino acids can significantly increase peptide stability against enzymatic degradation.

  • Purity: The purity of the Fmoc-amino acid is paramount to avoid the incorporation of deletion or insertion sequences in your final peptide. Always use high-purity reagents.

The SPPS Workflow for Incorporating Fmoc-Phe(2-OMe)-OH

The following diagram illustrates the general workflow for incorporating Fmoc-Phe(2-OMe)-OH into a growing peptide chain using standard Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-Phe(2-OMe)-OH, Activator, Base in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Capping Capping (Optional) (Acetic Anhydride/DIPEA in DMF) Washing_2->Capping If coupling is incomplete Repeat Repeat Cycle Washing_2->Repeat For next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Final amino acid Capping->Washing_1 Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-SPPS incorporating this compound.

Detailed Protocol for Manual SPPS

This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes and quantities accordingly for different scales.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade).

  • Fmoc-Amino Acids: Standard protected amino acids and Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid.

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Capping Reagent (Optional): Acetic anhydride and DIPEA in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation and Washing: Cold diethyl ether.

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

Step-by-Step Synthesis

Step 1: Resin Swelling

  • Place the resin (e.g., 167 mg of Rink Amide resin with a loading of 0.6 mmol/g for a 0.1 mmol synthesis) in a reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection (if starting with a pre-loaded resin)

  • Add 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Coupling of Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid

  • In a separate vial, dissolve Fmoc-Phe(2-OMe)-OH (4 equivalents, 0.4 mmol, 167 mg) and HBTU (3.9 equivalents, 0.39 mmol, 148 mg) in DMF (2 mL).

  • Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

Causality behind the choices:

  • Excess Reagents: Using an excess of the amino acid and coupling reagents drives the reaction to completion, which is crucial in SPPS to avoid deletion sequences.[4]

  • Activation: HBTU and HATU are highly efficient coupling reagents that minimize racemization.[5]

  • Base: DIPEA is a non-nucleophilic base used to activate the coupling reaction and neutralize the protonated amine on the resin.

Step 4: Monitoring the Coupling Reaction

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

Step 5: Capping (Optional)

  • If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • Add a solution of 5% acetic anhydride and 5% DIPEA in DMF to the resin.

  • Agitate for 15-20 minutes.

  • Drain and wash the resin with DMF (5 x 5 mL).

Step 6: Iterative Cycles

  • Repeat steps 2 (Fmoc deprotection) and 3 (coupling) for each subsequent amino acid in your peptide sequence.

Step 7: Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 8: Cleavage from the Resin and Side-Chain Deprotection

  • Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (5 mL) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 9: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (40-50 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Potential Challenges and Troubleshooting

The incorporation of unnatural amino acids can sometimes present challenges. The steric bulk of the 2-methoxyphenyl group may slightly hinder coupling efficiency compared to smaller amino acids.

ProblemPossible CauseSolution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the 2-methoxyphenyl group or the growing peptide chain.- Perform a double coupling (repeat the coupling step).- Increase the coupling time.- Use a more potent coupling reagent like HATU.- Consider microwave-assisted SPPS to enhance reaction kinetics.
Aggregation of the Peptide Chain Formation of secondary structures on the resin, hindering reagent access.- Use a more polar solvent mixture (e.g., DMF/NMP).- Incorporate pseudoproline dipeptides or use a low-loading resin.
Side Reactions during Cleavage The methoxy group is generally stable, but prolonged exposure to strong acid could potentially lead to side reactions.- Ensure the use of scavengers like TIS in the cleavage cocktail to quench any reactive species.
Low Yield of Final Peptide Accumulation of incomplete couplings, peptide aggregation, or loss during workup.- Carefully monitor each coupling step.- Optimize purification conditions to minimize loss.

Applications in Research and Drug Development

Peptides containing this compound can be valuable tools in various research areas:

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing natural aromatic amino acids (Phe, Tyr, Trp) with this analog can provide insights into the role of the aromatic side chain in receptor binding and biological activity.

  • Development of Novel Therapeutics: The unique properties of this amino acid can be exploited to design peptide-based drugs with improved pharmacological profiles for a range of therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[6][7]

  • Neuroscience Research: Given the structural similarity to neurotransmitter precursors, peptides incorporating this amino acid may be useful in developing probes or therapeutics for neurological targets.[8]

Conclusion

The incorporation of this compound into peptides using Fmoc-SPPS is a feasible and powerful strategy for advancing peptide-based research and drug discovery. By understanding the principles of SPPS, adhering to a robust protocol, and being mindful of potential challenges, researchers can successfully synthesize novel peptides with tailored properties. This guide provides a solid foundation for the successful application of this versatile unnatural amino acid.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Barlos, K., & Gatos, D. (2012). Convergent solid-phase peptide synthesis. Chemical Society Reviews, 41(23), 7837-7853.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Dong, J., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 1-21. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
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  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707.
  • Apostolopoulos, V., Bojarska, J., Chai, T. T., El-Seedi, H., Grabowiecka, A., Kaczmarek, R., ... & Vassilopoulou, V. (2021). Synthetic Peptides as Protein Mimics. Frontiers in pharmacology, 12, 744113. [Link]

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Protocols for using 2-Amino-3-(2-methoxyphenyl)propanoic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Investigational Guide to the Cell Culture Applications of 2-Amino-3-(2-methoxyphenyl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Date: January 1, 2026

Introduction: Unraveling the Potential of a Novel Tyrosine Analog

This compound is a synthetic amino acid derivative and a structural analog of L-tyrosine, a critical precursor for the biosynthesis of neurotransmitters and hormones.[1][2] Its structural similarity to O-methyl-L-tyrosine suggests its potential role as a modulator of the tyrosine metabolic pathway.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigational use of this compound in cell culture. Given the limited direct literature on this specific compound, the protocols outlined herein are based on established methodologies for similar tyrosine analogs, such as O-methyl-tyrosine, and are intended to serve as a foundational framework for empirical investigation.[5][6][7]

The primary hypothesis for the mechanism of action of this compound is the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthesis pathway.[1][5] This pathway is responsible for the production of dopamine, norepinephrine, and epinephrine.[8][9] By potentially competing with L-tyrosine for the active site of TH, this compound may offer a tool to modulate catecholaminergic signaling in various cell models, which is of significant interest in neuroscience and oncology research.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound centers on its structural mimicry of L-tyrosine. The presence of the methoxy group on the phenyl ring is analogous to O-methyl-tyrosine derivatives, which are known competitive inhibitors of tyrosine hydroxylase.[5]

Hypothesized Mechanism of Action cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibition Inhibitory Action L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Compound This compound Compound->L-DOPA Competitively Inhibits TH Experimental Workflow Start Start Cell_Culture Culture and Plate Cells Start->Cell_Culture Prepare_Compound Prepare Working Solutions Cell_Culture->Prepare_Compound Treat_Cells Treat Cells with Compound and Vehicle Control Prepare_Compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Endpoint_Assay Perform Endpoint Assays (e.g., MTT, Western Blot) Incubate->Endpoint_Assay Data_Analysis Analyze and Interpret Data Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cell treatment and analysis.

III. Assessment of Cell Viability (MTT Assay)

This assay will determine the cytotoxic effects of the compound.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) [5]* Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well. [5]2. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals. [5]3. Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Hypothetical Dose-Response Data for Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
1098.6 ± 4.8
5095.1 ± 6.1
10088.7 ± 5.5
25075.3 ± 7.2
50052.1 ± 6.8
IV. Analysis of Tyrosine Hydroxylase Expression (Western Blot)

This protocol is designed to investigate if the compound affects the expression levels of tyrosine hydroxylase.

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against tyrosine hydroxylase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Collect cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of each lysate using a BCA protein assay. [5]4. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. [5]5. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [5]6. Block the membrane with blocking buffer for 1 hour at room temperature. [5]7. Incubate the membrane with the primary antibody against tyrosine hydroxylase overnight at 4°C. [5]8. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

  • Phenylalanine and Tyrosine Metabolism. SMPDB. [Link]

  • Tyrosine. Wikipedia. [Link]

  • Tyrosine Metabolism Pathway. PubChem - NIH. [Link]

  • Metabolism of tyrosine and phenylalanine. DAV University. [Link]

  • 2-Amino-3-(3-methoxyphenyl)propanoic acid. MySkinRecipes. [Link]

  • 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184. PubChem. [Link]

  • This compound, min 95%, 100 mg. CP Lab Safety. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]

  • O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935. PubChem. [Link]

  • This compound, 95% Purity, C10H13NO3, 1 gram. [Link]

  • Understanding 3-(2-Methoxyphenyl)propionic Acid: A Deep Dive into its Uses and Market Presence. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-Amino-3-(2-methoxyphenyl)propanoic Acid in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-3-(2-methoxyphenyl)propanoic acid, a key intermediate and building block in pharmaceutical synthesis.[1] Due to the compound's structural similarity to natural amino acids, which often lack a strong native chromophore, a pre-column derivatization strategy with o-phthaldialdehyde (OPA) is employed to enable highly sensitive fluorescence detection.[2][3][4] The method utilizes a reversed-phase C18 column to achieve efficient separation. Additionally, a complementary chiral HPLC method is presented for the crucial enantiomeric separation of the compound, a critical quality attribute in drug development.[5][6][7] This guide provides a comprehensive framework, from theoretical justification to step-by-step protocols, for researchers, scientists, and drug development professionals.

Introduction

This compound, a derivative of phenylalanine, is a pivotal molecule in medicinal chemistry, often serving as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its precise quantification and chiral purity assessment are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

Standard amino acids are notoriously difficult to analyze directly by UV-Vis HPLC due to their lack of a significant chromophore.[2][8] To overcome this limitation, derivatization techniques are widely employed.[8][9][10] Pre-column derivatization with reagents like o-phthaldialdehyde (OPA), in the presence of a thiol, offers a sensitive and reliable approach, forming highly fluorescent isoindole derivatives that can be readily detected.[3][4][11] This method is advantageous as it is automatable, thus improving reproducibility and throughput.[3][12]

Furthermore, as with many pharmaceutical building blocks, this compound possesses a chiral center. The biological activity of enantiomers can differ significantly, making the development of a stereoselective analytical method essential.[7] This note addresses both the quantitative analysis of the total amount of the amino acid and the determination of its enantiomeric purity.

Experimental

Materials and Reagents
  • This compound reference standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade, Honeywell or equivalent)[3]

  • Methanol (HPLC grade, Honeywell or equivalent)[3]

  • Water (Ultrapure, ASTM type 1)[3]

  • o-Phthaldialdehyde (OPA) (Fluka or equivalent)[3]

  • 3-Mercaptopropionic acid (MPA) (≥ 99%, Sigma-Aldrich or equivalent)[3]

  • Boric acid (≥ 99.5%, Sigma-Aldrich or equivalent)[3]

  • Potassium dihydrogen phosphate (Reagent grade, Qualigens or equivalent)[13]

  • Sodium hydroxide (10 M, Ultra, Fluka or equivalent)[3]

  • Hydrochloric acid (0.1 M)[3]

  • Perchloric acid[6]

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler with derivatization capabilities, column oven, and a fluorescence detector (e.g., Agilent 1100/1200 series or equivalent).[13]

  • For chiral analysis, a UV detector is also required.

  • Data acquisition and processing software (e.g., Chemstation or Empower 3).[13]

Chromatographic Conditions

The following tables summarize the optimized conditions for both the quantitative achiral analysis and the chiral separation.

Table 1: Quantitative Achiral HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 6.8
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL of derivatized sample
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm[2]

Table 2: Chiral HPLC Method Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., Teicoplanin-based or Crownpak CR(+))
Mobile Phase Perchloric acid (pH 2.0) : Methanol (90:10, v/v)[6]
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
UV Detector 210 nm

Methodologies and Protocols

The overall workflow for the analysis is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Automated Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dilution_S Dissolve & Dilute Sample Sample->Dilution_S Standard Weigh Reference Standard Dilution_R Dissolve & Dilute Standard Standard->Dilution_R Deriv Mix Sample/Standard with OPA/MPA Reagent Dilution_S->Deriv Dilution_R->Deriv Inject Inject Derivatized Mixture Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence/UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification & Purity Assessment Integrate->Quantify

Caption: Overall workflow for the HPLC analysis of this compound.

Standard and Sample Preparation

Rationale: Accurate preparation of standards and samples is fundamental for reliable quantification. The use of a diluent compatible with the mobile phase and derivatization chemistry prevents precipitation and ensures sample stability.

Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.1 M HCl to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl. Further dilute as necessary to fall within the calibration range.

Automated Pre-Column Derivatization with OPA/MPA

Rationale: The OPA reagent reacts with the primary amine of the amino acid in the presence of a thiol (MPA) at a basic pH to form a highly fluorescent and stable derivative.[3] Automating this process within the autosampler minimizes variability and ensures consistent reaction times before injection, which is crucial for the stability of OPA derivatives.[4][11]

Protocol (to be programmed into the autosampler):

  • Prepare the derivatization reagents:

    • OPA/MPA Solution: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-mercaptopropionic acid.

    • Borate Buffer (0.4 M): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 10.4 with 10 M NaOH.

  • The autosampler is programmed to perform the following sequence:

    • Aspirate 5 µL of the sample or standard solution.

    • Aspirate 20 µL of the OPA/MPA solution.

    • Aspirate 75 µL of the borate buffer.

    • Mix the contents in the needle or a mixing loop for 1 minute.

    • Inject 10 µL of the final mixture onto the column.

Results and Discussion

Method Validation Insights

This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity: The method's specificity is demonstrated by the absence of interfering peaks from the blank (diluent and derivatization reagents) at the retention time of the analyte.

  • Linearity: A linear relationship between the peak area and concentration is expected over the working range, with a correlation coefficient (r²) of >0.999.

  • Accuracy and Precision: Accuracy should be assessed by spike recovery studies at different concentration levels, with recovery values typically between 98-102%. Precision, both repeatability and intermediate precision, should exhibit a relative standard deviation (RSD) of less than 2%.

  • Sensitivity: Due to the high sensitivity of fluorescence detection, low LOD and LOQ values are anticipated, making this method suitable for trace-level analysis and impurity profiling.

Chiral Separation

The enantiomeric purity is a critical parameter. The proposed chiral method, utilizing a teicoplanin-based or similar chiral stationary phase, is designed to resolve the D- and L-enantiomers of this compound. The choice of a mobile phase with a low pH is crucial for achieving resolution on crown ether-based columns by enhancing the interaction between the analyte's primary amine and the chiral selector.[6] The separation of enantiomers should be baseline-resolved to allow for accurate quantification of any potential enantiomeric impurity.

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantitative determination of this compound. The use of automated pre-column derivatization with OPA ensures high throughput and reproducibility, making it suitable for routine quality control in a pharmaceutical setting. The complementary chiral separation method allows for the critical assessment of enantiomeric purity. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the development and manufacturing of pharmaceuticals containing this important amino acid derivative.

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from

  • Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 436-445.
  • Shimadzu. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Patel, P., et al. (2013). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 5(12), 1234-1240.
  • Hroboňová, K., et al. (2017). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Hroboňová, K., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Reddy, B., et al. (2013). A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Girelli, A. M., & Mattei, E. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis. Retrieved from [Link]

  • ChemBK. (2024). 2-AMINO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID. Retrieved from [Link]

  • Cynober, L., et al. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-Amino-3-(2-methoxyphenyl)propanoic acid using Derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note presents a robust and validated protocol for the quantitative analysis of 2-Amino-3-(2-methoxyphenyl)propanoic acid in complex matrices. Due to the polar and non-volatile nature of this amino acid, a crucial derivatization step is employed to enhance its volatility and thermal stability, making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] The methodology detailed herein utilizes N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the silylating agent, a reagent known for producing stable derivatives with characteristic mass spectra.[2] This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a phenylalanine derivative with significant potential in pharmaceutical and biochemical research, often serving as a building block in the synthesis of novel therapeutic agents.[3] Accurate quantification of this compound in various biological and chemical matrices is paramount for pharmacokinetic studies, process optimization, and quality control in drug development.

Direct analysis of amino acids by GC-MS is generally not feasible due to their high polarity and low volatility, which can lead to poor chromatographic resolution and thermal decomposition in the GC inlet.[1] To overcome these limitations, a chemical derivatization step is necessary.[1][4] This process involves converting the polar functional groups (amine and carboxylic acid) into less polar, more volatile, and thermally stable derivatives. Silylation, the replacement of active hydrogens with a silyl group, is a widely used and effective derivatization technique for amino acids.[2]

This application note focuses on the use of MTBSTFA, a silylating reagent that forms tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are notably more stable and less sensitive to moisture compared to their trimethylsilyl (TMS) counterparts, ensuring robust and reproducible results.[2]

Experimental Workflow: A Validated Protocol

The following protocol outlines a step-by-step methodology for the GC-MS analysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95% PurityCP Lab Safety[5]
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Derivatization GradeSigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
PyridineAnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)0.1 NVWR
Nitrogen GasHigh Purity (99.999%)Airgas
GC-MS Vials and Caps2 mL, PTFE/Silicone SeptaAgilent Technologies
Sample Preparation and Derivatization

The causality behind this multi-step process is to first isolate and concentrate the analyte and then chemically modify it for GC-MS compatibility.

  • Standard Solution Preparation: Prepare a stock solution of this compound in 0.1 N HCl. From this stock, create a series of calibration standards at desired concentrations.

  • Drying: Transfer a known volume (e.g., 100 µL) of the standard or sample solution into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or using a lyophilizer. This step is critical as moisture can interfere with the silylation reaction, leading to poor derivatization yield.

  • Derivatization Reaction: To the dried residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA. Some protocols may also include a catalyst like pyridine to facilitate the reaction.[6]

  • Incubation: Tightly cap the vial and heat at 70-100°C for 30-60 minutes.[6] The elevated temperature ensures the complete derivatization of both the amino and carboxylic acid functional groups.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample/ Standard Solution Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Remove Water Add_Reagents Add MTBSTFA & Acetonitrile Dry->Add_Reagents Heat Incubate at 70-100°C Add_Reagents->Heat Promote Reaction Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Experimental workflow for the derivatization of this compound.
GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides precise temperature and flow control.
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column suitable for a wide range of derivatized compounds.[7]
Inlet Temperature280°CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace analysis.
Carrier GasHelium (99.999% purity)Inert carrier gas with optimal efficiency.
Oven ProgramInitial: 120°C (hold 1 min), Ramp: 10°C/min to 300°C (hold 5 min)A temperature ramp allows for the separation of the analyte from solvent and byproducts.[7]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS providing reproducible fragmentation patterns.
Ionization Energy70 eVA standard energy that generates a library-searchable mass spectrum.[7]
Source Temperature230°CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150°CMaintains mass accuracy.
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and SIM for enhanced quantitative sensitivity.

Results and Discussion: Understanding the Data

The Derivatization Reaction

The reaction with MTBSTFA results in the silylation of both the carboxylic acid and the primary amine functional groups of this compound. This replaces the active, polar hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups, significantly increasing the volatility and thermal stability of the molecule. Each TBDMS group adds 114 atomic mass units to the molecular weight of the original compound.

Derivatization_Reaction cluster_reactants cluster_products Analyte This compound (MW: 195.22) Derivative Di-TBDMS Derivative (MW: 423.72) Analyte->Derivative + 2x TBDMS group (- 2x H) MTBSTFA MTBSTFA (2 molecules) MTBSTFA->Derivative Byproducts Byproducts MTBSTFA->Byproducts

Caption: Silylation reaction of the target analyte with MTBSTFA.
Mass Spectral Fragmentation

Electron ionization of the di-TBDMS derivative of this compound will produce a characteristic fragmentation pattern. While the molecular ion (M+) may be observed, TBDMS derivatives are known for a prominent M-57 ion, corresponding to the loss of a tert-butyl group ([M-C(CH₃)₃]⁺). This fragment is often the base peak and is an excellent choice for quantification in SIM mode due to its high abundance and specificity.

Other expected fragments can arise from the cleavage of the amino acid backbone and the methoxyphenyl moiety. The interpretation of these fragments is crucial for confirming the identity of the analyte.[8] For amino acids in general, a common fragmentation pathway involves the loss of the carboxyl group.[9]

Conclusion: A Reliable Analytical Strategy

The protocol detailed in this application note provides a reliable and robust method for the quantitative analysis of this compound by GC-MS. The key to this methodology is the efficient derivatization of the analyte using MTBSTFA, which overcomes the inherent challenges of analyzing polar amino acids by gas chromatography.[2] This approach offers high sensitivity, specificity, and reproducibility, making it an invaluable tool for researchers and scientists in the pharmaceutical and life science industries.

References

Application Notes and Protocols: 2-Amino-3-(2-methoxyphenyl)propanoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Unnatural Amino Acids in Drug Discovery

In the landscape of modern pharmaceutical development, the quest for novel therapeutics with enhanced efficacy, selectivity, and metabolic stability is a perpetual challenge. Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, offering a vast expansion of the chemical space available to medicinal chemists.[1][2][3] By moving beyond the canonical 20 proteinogenic amino acids, researchers can introduce unique structural and functional motifs into peptides and small molecules, thereby fine-tuning their pharmacological profiles.[4][5] 2-Amino-3-(2-methoxyphenyl)propanoic acid, a derivative of phenylalanine, is a prime example of a UAA that serves as a valuable chiral building block for the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[6] The presence of the methoxy group at the ortho position of the phenyl ring introduces specific steric and electronic properties that can influence molecular conformation and receptor interactions.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in pharmaceutical synthesis. We will delve into its physicochemical properties, offer expert insights into its handling and reactivity, and present robust, step-by-step protocols for its incorporation into peptide structures using solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C10H13NO3N/A
Molecular Weight 195.22 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in aqueous base and acid. Limited solubility in organic solvents.N/A
Chirality Exists as D and L enantiomers.N/A

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Molecular Structure

The structural features of this compound are depicted in the following diagram. The ortho-methoxy group is a key determinant of its reactivity and conformational preferences.

Caption: Molecular structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain via SPPS requires careful consideration of its steric hindrance. The ortho-methoxy group can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. Therefore, optimized coupling protocols are essential to ensure high coupling efficiency and prevent deletion sequences.

Core Principles for Coupling Sterically Hindered Amino Acids

The successful incorporation of sterically demanding residues like this compound hinges on several key factors:

  • Choice of Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, DIC) may prove insufficient. More potent activating agents are recommended. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective.[7] These reagents form highly reactive active esters that can overcome steric barriers.[8][9]

  • Reaction Time and Temperature: Steric hindrance slows down reaction kinetics. Extending the coupling time (e.g., from 1-2 hours to overnight) is often necessary.[10] Gentle heating or the use of microwave-assisted peptide synthesis (MAPS) can also be beneficial, though caution must be exercised to minimize racemization.

  • Solvent Selection: The choice of solvent is critical for proper resin swelling and solvation of the growing peptide chain. N-Methyl-2-pyrrolidone (NMP) is often preferred over N,N-Dimethylformamide (DMF) for its superior solvating properties, especially for aggregation-prone sequences.

  • Double Coupling and Pre-activation: Performing the coupling reaction twice (double coupling) with a fresh solution of the activated amino acid can significantly improve yields. Pre-activating the Fmoc-amino acid with the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for a few minutes before adding it to the resin is also a highly recommended strategy.

Experimental Workflow for SPPS

The following diagram illustrates a typical workflow for the incorporation of a sterically hindered amino acid, such as Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid, into a peptide sequence using SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_finalization Final Steps Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol: Incorporation of Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic Acid

This protocol outlines a robust method for the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Protocol:

1. Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

3. Coupling of Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic Acid: a. Pre-activation: In a separate vial, dissolve Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and vortex the solution for 1-2 minutes. b. Coupling: Immediately add the pre-activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for at least 2 hours at room temperature. For challenging couplings, the reaction time can be extended overnight. d. Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. e. Double Coupling (Recommended): Drain the coupling solution and repeat steps 3a-3c with a fresh solution of activated Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid. f. Washing: After the final coupling, drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

4. Subsequent Amino Acid Couplings: a. Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence. For standard amino acids, a single coupling of 1-2 hours may be sufficient.

5. Final Deprotection and Cleavage: a. After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2). b. Wash the resin with DMF, DCM, and methanol, and then dry it under vacuum. c. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE. d. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). e. Agitate the mixture at room temperature for 2-4 hours. f. Filter the resin and collect the TFA solution containing the cleaved peptide. g. Precipitate the peptide by adding the TFA solution to cold diethyl ether. h. Centrifuge the mixture to pellet the crude peptide. i. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

6. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Insight: The Role of HATU in Amide Bond Formation

The superior performance of HATU in coupling sterically hindered amino acids is attributed to its specific mechanism of action. The reaction cascade involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to the intermediate formed with traditional carbodiimide reagents.[8][9][11]

HATU_Mechanism cluster_side_products Byproducts Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA - DIPEA·H⁺ HATU HATU DIPEA DIPEA Amine R'-NH₂ OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU Amide Amide Bond (R-CO-NH-R') OAt_Ester->Amide + R'-NH₂ HOAt HOAt Tetramethylurea Tetramethylurea OAt_Ester->Tetramethylurea forms

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Case Study: A Potential Application in Neuroactive Drug Synthesis

While a direct synthesis of a commercially available drug from this compound is not readily found in the public domain, its structural motifs are present in several neuroactive compounds. For instance, the methoxyphenylpiperazine moiety is a key pharmacophore in drugs like vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[12][13] Although the reported syntheses of vilazodone do not start from this compound, the incorporation of this UAA into peptide-based drug candidates targeting serotonin receptors is a promising area of research.[14][15] The ortho-methoxy group can influence the binding affinity and selectivity for different receptor subtypes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its successful incorporation into peptides and other molecules requires a nuanced understanding of its steric properties and the application of optimized synthetic protocols. The use of potent coupling reagents like HATU, extended reaction times, and appropriate solvent systems are critical for achieving high yields and purity. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers can effectively leverage the unique properties of this unnatural amino acid to advance their drug discovery and development programs.

References

  • HATU. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • CN103159749A - Synthesis method for antidepressant drug vilazodone. (n.d.). Google Patents.
  • Singh, I., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1535-1560.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • US20210300883A1 - Synthesis method for cariprazine. (n.d.). Google Patents.
  • An investigation of the synthesis of vilazodone. (2020). Journal of Chemical Research, 44(3-4), 243-247.
  • Unnatural amino acids in drug discovery. (2025, August 10). ResearchGate. Retrieved from [Link]

  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. (2016). Synthesis, 48(10).
  • WO2019106490A1 - A process for the preparation of cariprazine hydrochloride. (n.d.). Google Patents.
  • Mechanism for synthesis of vilazodone. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • Vilazodone. (n.d.). PubChem. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239-252.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2018007986A1 - Industrial process for the preparation of cariprazine. (n.d.). Google Patents.
  • Advances in Fmoc solid-phase peptide synthesis. (2012). Journal of Peptide Science, 18(7), 411-428.
  • Vilazodone - A new multifunctional antidepressant. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Synthesis

This compound, a valuable non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry. Its synthesis can be approached through several established methods, primarily the Strecker synthesis and reductive amination of a keto-acid precursor. This guide will focus on optimizing these pathways, addressing common challenges, and ensuring high yield and purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield in Strecker Synthesis

Question: I am attempting the Strecker synthesis starting from 2-methoxybenzaldehyde, but my yields of the final amino acid are consistently low. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Strecker synthesis of this compound can stem from several factors, primarily related to the formation of the intermediate α-aminonitrile and its subsequent hydrolysis.[1][2]

Potential Causes and Optimization Strategies:

  • Incomplete Imine Formation: The initial condensation of 2-methoxybenzaldehyde with ammonia to form the imine is a critical equilibrium-driven step.[3]

    • Solution: Ensure an adequate excess of the ammonia source (e.g., ammonium chloride) to drive the equilibrium towards the imine. The reaction is also sensitive to pH; maintaining a mildly alkaline condition (pH 9-10) is often optimal for imine formation.[4]

  • Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is the key bond-forming step.

    • Solution: The cyanide source (e.g., KCN or NaCN) should be of high purity and added portion-wise to control the reaction temperature, as the reaction can be exothermic. The use of a phase-transfer catalyst in a biphasic system can sometimes improve the efficiency of this step.

  • Incomplete Hydrolysis of the α-Aminonitrile: The final step, hydrolysis of the nitrile to a carboxylic acid, requires harsh conditions and can be sluggish.

    • Solution: Ensure a sufficient excess of strong acid (e.g., concentrated HCl or H₂SO₄) and an adequate reflux time. Monitoring the reaction by TLC or HPLC is crucial to determine completion. Be aware that prolonged heating in strong acid can potentially lead to side reactions, such as ether cleavage of the methoxy group, although this is less likely under standard hydrolysis conditions.

  • Side Reactions: The starting aldehyde can undergo side reactions, such as the Cannizzaro reaction, under strongly basic conditions if an external reducing agent is not present.

    • Solution: Maintain careful control of the pH and temperature during the reaction.

Troubleshooting Workflow for Low Yield in Strecker Synthesis:

start Low Yield in Strecker Synthesis check_imine Check Imine Formation (TLC/NMR of aliquot) start->check_imine optimize_imine Optimize Imine Formation: - Increase NH4Cl excess - Adjust pH to 9-10 check_imine->optimize_imine Incomplete check_hydrolysis Check Hydrolysis Step (Monitor by TLC/HPLC) check_imine->check_hydrolysis Complete optimize_imine->check_imine optimize_hydrolysis Optimize Hydrolysis: - Increase acid concentration - Extend reflux time check_hydrolysis->optimize_hydrolysis Incomplete check_side_reactions Investigate Side Reactions (Analyze crude product by LC-MS) check_hydrolysis->check_side_reactions Complete optimize_hydrolysis->check_hydrolysis optimize_conditions Optimize Reaction Conditions: - Control temperature - Adjust reagent addition rate check_side_reactions->optimize_conditions Side products detected success Improved Yield check_side_reactions->success No significant side products optimize_conditions->start

Caption: Troubleshooting workflow for low yield in Strecker synthesis.

Issue 2: Impurities in the Final Product from Reductive Amination

Question: I am synthesizing this compound via reductive amination of 2-methoxy-phenylpyruvic acid, but I am struggling with impurities in my final product. What are the common impurities and how can I minimize them?

Answer: Reductive amination is a powerful method, but it can lead to several impurities if not properly controlled.[5][6] The main impurities often arise from over-alkylation, incomplete reaction, or side reactions of the starting materials.

Common Impurities and Prevention Strategies:

ImpurityFormationPrevention Strategy
N-alkylated byproducts The newly formed primary amine can react with another molecule of the keto acid, leading to a secondary amine byproduct.Use a large excess of the ammonia source to outcompete the product amine for reaction with the keto acid.
Hydroxy acid Reduction of the keto group of the starting material to a hydroxyl group without amination.Choose a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) at a slightly acidic pH.[5]
Unreacted starting material Incomplete reaction due to insufficient reducing agent or reaction time.Ensure at least a stoichiometric amount of the reducing agent is used and monitor the reaction to completion.
Polymeric materials Polymerization of the starting materials or intermediates under certain conditions.Maintain a homogenous solution and control the reaction temperature.

Reductive Amination Pathway and Potential Side Reactions:

start 2-methoxy-phenylpyruvic acid + NH3 imine Imine Intermediate start->imine Condensation hydroxy_acid Hydroxy Acid Byproduct start->hydroxy_acid Reduction of Ketone product This compound imine->product Reduction of Imine secondary_amine Secondary Amine Byproduct product->secondary_amine Further Reaction with Starting Material

Caption: Reductive amination pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound, Strecker synthesis or reductive amination?

A1: Both routes are viable, and the choice often depends on the available starting materials and the desired scale of the synthesis.

  • Strecker Synthesis: This is a classic and robust method that starts from the readily available 2-methoxybenzaldehyde.[1] It is a one-pot reaction for the formation of the aminonitrile, which can be advantageous. However, it involves the use of highly toxic cyanide salts and requires a separate, often harsh, hydrolysis step.

  • Reductive Amination: This method, starting from 2-methoxy-phenylpyruvic acid, can be a milder alternative.[7][8] The use of selective reducing agents can provide a cleaner reaction profile. However, the synthesis of the starting keto acid may be an additional step if it is not commercially available.

For laboratory-scale synthesis, the Strecker synthesis is often a good starting point due to the accessibility of the aldehyde. For larger-scale production, reductive amination might be preferred to avoid the handling of large quantities of cyanide.

Q2: How can I effectively purify the final product, this compound?

A2: Purification of amino acids can be challenging due to their zwitterionic nature and high polarity. A combination of techniques is often necessary.[9][10]

  • Recrystallization: This is the most common method for purifying solid amino acids.[11][12] A suitable solvent system needs to be identified. For this compound, mixtures of water with a miscible organic solvent like ethanol or isopropanol are good starting points. The pH of the solution can be adjusted to the isoelectric point of the amino acid to minimize its solubility and promote crystallization.

  • Ion-Exchange Chromatography: This is a very effective technique for separating amino acids from charged impurities.[9][13][14] A cation-exchange resin can be used to bind the amino acid, which can then be eluted with a change in pH or ionic strength. This method is particularly useful for removing inorganic salts and other charged byproducts.

  • Flash Chromatography: While less common for highly polar amino acids, it can be used if the amino acid is first derivatized to a less polar form (e.g., as an ester or with a protecting group).[15]

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Yes, several safety precautions are crucial:

  • Cyanide Handling (Strecker Synthesis): All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. Have a quench solution (e.g., bleach) readily available to neutralize any spills. Be aware of the risk of generating toxic hydrogen cyanide gas if the cyanide salt comes into contact with acid.

  • Strong Acids and Bases: The hydrolysis step in the Strecker synthesis and pH adjustments during purification involve the use of concentrated acids and bases, which are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reducing Agents: Some reducing agents used in reductive amination can be pyrophoric or react violently with water. Always handle them according to the manufacturer's safety data sheet (SDS).

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This protocol is a representative procedure based on established methods for similar substituted phenylalanines.[1][2]

Step 1: Synthesis of 2-Amino-3-(2-methoxyphenyl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonium chloride (1.5 equivalents) in water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (1.2 equivalents) in water, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude α-aminonitrile, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a water/ethanol mixture to obtain the pure amino acid.

Protocol 2: Reductive Amination of 2-methoxy-phenylpyruvic acid

This protocol is a general procedure that can be adapted for the synthesis of the target molecule.[5][6]

  • Dissolve 2-methoxy-phenylpyruvic acid (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the solution.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the careful addition of dilute HCl.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or ion-exchange chromatography as described above.

References

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 8(4), 1645-1651.
  • Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Mindt, T. L., Schibli, R., & Behe, M. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4123.
  • Organic Syntheses Procedure, L-Phenylalanine Methyl Ester Hydrochloride.
  • Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
  • US Patent 3,492,347A, Preparation of optically active alpha-methyl-phenylalanine deriv
  • Wikipedia. Phenylpyruvic acid.
  • Kaplan, J., & Syldatk, C. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Russian Patent RU2802445C1, Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Diaion.
  • Georganics. (2024).
  • Gotor-Fernández, V., & Lavandera, I. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Zamora, R., & Hidalgo, F. J. (2013). Strecker-type degradation of phenylalanine initiated by 4-oxo-2-alkenals in comparison to that initiated by 2,4-alkadienals, 4,5-epoxy-2-alkenals, or 4-hydroxy-2-nonenal. Journal of Agricultural and Food Chemistry, 61(43), 10231–10237.
  • ResearchGate. Scheme 1 Synthesis of b-substituted phenylalanins via stereoselective...
  • OUCI.
  • PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid.
  • MedchemExpress.com. 2-Amino-3-hydroxy-2-methylpropanoic acid.
  • US Patent 4,956,471A, Process for isol
  • Organic Chemistry Portal.
  • Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine...
  • ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. (PDF)
  • ChemBK. 2-AMINO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID.
  • Biosynth. 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | 7636-26-2 | FA153636.
  • Simson Pharma Limited. 2-amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Sources

Common side reactions in the synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important amino acid analogue. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are several established methods for synthesizing non-proteinogenic amino acids like this compound. The choice of route often depends on the desired scale, stereochemical requirements, and available starting materials. The three most common approaches are:

  • Reductive Amination of a Keto Acid: This is one of the most direct methods. It begins with the corresponding α-keto acid, 3-(2-methoxyphenyl)-2-oxopropanoic acid, which is converted to the target amino acid via an intermediate imine. This imine is then reduced in situ. The reaction is popular due to its atom economy and often mild conditions.[1][2]

  • Strecker Synthesis: A classic and robust method, the Strecker synthesis is a two-step procedure.[3] It begins with 2-methoxybenzaldehyde, which is treated with ammonia (or an ammonium salt) and a cyanide source (like KCN) to form an α-aminonitrile.[4][5] Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.[3][6]

  • Asymmetric Synthesis via Alkylation: For stereospecific synthesis, a common strategy involves the asymmetric alkylation of a glycine enolate equivalent. This is often achieved using a chiral auxiliary or a chiral phase-transfer catalyst to introduce the 2-methoxybenzyl group with high enantiomeric excess.[7] This method is crucial when a specific enantiomer is required for pharmaceutical applications.

Q2: My synthesis is not enantioselective. What are the key factors for controlling stereochemistry?

Achieving high enantioselectivity is a critical challenge. If your product is a racemic mixture, consider the following:

  • Chiral Catalysts/Reagents: For asymmetric syntheses, the choice of catalyst is paramount. Cinchona alkaloid-derived phase-transfer catalysts, for example, have shown success in the asymmetric α-alkylation of glycine Schiff bases.[7] The catalyst loading, solvent, and temperature can dramatically influence the enantiomeric excess (ee).

  • Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material can direct the stereochemical outcome of a reaction. After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product.

  • Resolution of Diastereomers: If direct asymmetric synthesis is not feasible, you can resolve a racemic mixture. This involves reacting the amino acid with a chiral resolving agent (like (2R,3R)-tartaric acid) to form diastereomeric salts.[8] These salts often have different solubilities, allowing for separation by fractional crystallization.

  • Crystallization-Induced Asymmetric Transformation (CIAT): This advanced technique combines in-situ racemization with the selective crystallization of one diastereomer, potentially converting nearly all of the starting material into the desired enantiomer.[8]

Q3: Which analytical techniques are best for identifying common impurities in my final product?

A multi-pronged analytical approach is essential for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method is the workhorse for assessing purity and quantifying known and unknown impurities.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of your product, a specialized chiral HPLC column is necessary. This is critical for confirming the success of an asymmetric synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying major impurities. The presence of unexpected signals can indicate side products or residual starting materials.

  • Mass Spectrometry (MS): LC-MS is highly effective for detecting and identifying impurities, even at low levels. It provides the molecular weight of byproducts, which is a crucial piece of data for deducing their structure.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Problem: Low Yield or Stalled Reaction
Q: My reductive amination of 3-(2-methoxyphenyl)-2-oxopropanoic acid has stalled or gives a low yield. What are the likely causes and solutions?

Causality: Reductive amination is an equilibrium-driven process. The initial formation of the imine intermediate from the keto acid and ammonia is reversible and can be inefficient.[1] Furthermore, the choice and reactivity of the reducing agent are critical for successfully converting the imine to the final amine product.[2]

Troubleshooting Steps:

  • Optimize Imine Formation:

    • pH Control: The reaction should be performed in a weakly acidic medium (pH 4-6). A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will prevent the protonation of the carbonyl, disfavoring the reaction.

    • Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water.[1] Using a dehydrating agent or a setup with a Dean-Stark trap can drive the equilibrium towards the imine product.

  • Evaluate the Reducing Agent:

    • Sodium Cyanoborohydride (NaBH₃CN): This is a popular choice because it is mild enough not to reduce the starting ketone but is effective at reducing the protonated imine.[2] Ensure it is of high quality and added after allowing some time for imine formation.

    • Sodium Triacetoxyborohydride (STAB): Another excellent option that is often less toxic than NaBH₃CN and highly effective.

    • Catalytic Hydrogenation: H₂ over a metal catalyst (e.g., Pd/C) is a clean and effective method, though it may require specialized pressure equipment.

Problem: Unexpected Side Products
Q: I see a byproduct with a higher molecular weight in my mass spec analysis after a reductive amination. What is it?

Causality: This is a classic case of over-alkylation . The desired product, this compound, is a primary amine. This primary amine is also a nucleophile and can react with the starting keto acid (or any remaining aldehyde impurity) to form a new imine, which is then reduced to a secondary amine byproduct.[9] This happens frequently if the reaction is not carefully controlled.[1]

Solutions:

  • Use a Large Excess of the Amine Source: Employing a significant excess of ammonia or ammonium salt can statistically favor the reaction of the keto acid with ammonia over the reaction with the product amine.

  • Control Reagent Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine product low at any given time, minimizing its chance to react as a nucleophile.

  • One-Pot, Slow Addition: A one-pot procedure where the keto acid is slowly added to a mixture of the amine source and the reducing agent can also suppress this side reaction.

Visualizing the Over-Alkylation Side Reaction

Below is a diagram illustrating the pathway to the desired product versus the over-alkylation side reaction.

G Keto_Acid 3-(2-methoxyphenyl) -2-oxopropanoic acid Imine Intermediate Imine Keto_Acid->Imine + NH3 - H2O Secondary_Imine Secondary Imine (Side Reaction Intermediate) Keto_Acid->Secondary_Imine Ammonia Ammonia (NH3) Ammonia->Imine Product Desired Product (Primary Amine) Imine->Product + [H] (Reduction) Product->Secondary_Imine + Keto Acid - H2O Side_Product Over-alkylation Byproduct (Secondary Amine) Secondary_Imine->Side_Product + [H] (Reduction)

Caption: Reaction pathway showing the formation of the desired primary amine and the competing over-alkylation side reaction.

Q: My Strecker synthesis resulted in a complex mixture after the hydrolysis step. Why?

Causality: The hydrolysis of the α-aminonitrile intermediate to a carboxylic acid typically requires harsh conditions, such as refluxing in strong acid (e.g., 6M HCl) or base.[3][4] The methoxy group on the phenyl ring is generally stable, but other functional groups could be sensitive. More importantly, prolonged heating in strong acid or base can lead to decomposition or other side reactions, resulting in a complex product mixture.

Solutions:

  • Optimize Hydrolysis Conditions: Carefully monitor the reaction time and temperature. Use the mildest conditions that still afford a reasonable reaction rate. Sometimes, a two-stage hydrolysis (e.g., acid followed by base) can be cleaner.

  • Protecting Groups: If the starting aldehyde contains other sensitive functional groups, they should be protected before the Strecker reaction and deprotected under orthogonal conditions after the nitrile hydrolysis.

  • Alternative Hydrolysis Methods: Explore enzymatic hydrolysis or methods using metal catalysts under milder conditions if standard acid/base hydrolysis proves problematic.

Problem: Purification Difficulties
Q: How can I separate my desired product from structurally similar impurities or diastereomers?

Causality: Amino acids can be challenging to purify due to their zwitterionic nature, which often leads to poor solubility in common organic solvents and tailing on standard silica gel chromatography. Separating diastereomers is particularly difficult as they have very similar physical properties.[10]

Recommended Purification Strategies:

  • Recrystallization: This is the most effective method for purifying solid compounds. Finding the right solvent system is key. For amino acids, mixtures of water with polar organic solvents like ethanol, isopropanol, or acetone are often successful. For separating diastereomeric salts, fractional crystallization is the method of choice.[8]

  • Ion-Exchange Chromatography (IEX): This technique is ideal for purifying charged molecules like amino acids.[11]

    • Cation-Exchange: At a pH below its isoelectric point (pI), the amino acid will be positively charged and bind to a cation-exchange resin. It can then be eluted by increasing the pH or the salt concentration.

    • Anion-Exchange: At a pH above its pI, the amino acid will be negatively charged and bind to an anion-exchange resin.

  • Preparative Chiral Chromatography: For separating enantiomers or diastereomers when crystallization fails, preparative HPLC with a chiral stationary phase is a powerful, albeit more expensive, option.

Data Summary: Potential Impurities
Impurity NamePotential Synthetic RouteIdentification MethodKey Differentiator
Secondary Amine DimerReductive AminationLC-MSHigher molecular weight peak
Unreacted Keto AcidReductive AminationHPLC, ¹H NMRPresence of ketone signal in NMR
α-AminonitrileStrecker SynthesisIR, ¹³C NMRNitrile stretch (~2200 cm⁻¹) in IR; nitrile carbon signal in NMR
DiastereomerAsymmetric SynthesisChiral HPLCSeparate peaks on a chiral column

Experimental Protocols

Protocol 1: Analytical Workflow for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of the final product and detecting common non-chiral impurities.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your final product.

    • Dissolve in 1.0 mL of the mobile phase A (see below) to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 274 nm (for the aromatic ring).

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate all peaks. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

    • Compare the retention time to a known standard if available.

    • Couple this method with a mass spectrometer (LC-MS) to obtain molecular weight information for any impurity peaks.

Troubleshooting Workflow for Low Yield in Reductive Amination

G Start Low Yield in Reductive Amination Check_SM Analyze Crude Reaction: Unreacted Starting Material? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Check_Imine Imine Formation Issue Optimize_pH Adjust pH to 4-6 Check_Imine->Optimize_pH Remove_Water Add Dehydrating Agent (e.g., MgSO4) or use Dean-Stark Check_Imine->Remove_Water Check_Reduction Reduction Step Issue Check_Reagent Check Reducing Agent Quality & Activity Check_Reduction->Check_Reagent Yes_SM->Check_Imine Yes_SM->Check_Reduction Side_Products Analyze for Side Products (e.g., Over-alkylation) No_SM->Side_Products Change_Reagent Try Alternative Reductant (e.g., STAB, H2/Pd) Check_Reagent->Change_Reagent Optimize_Stoich Use Excess NH3, Control Reagent Addition Rate Side_Products->Optimize_Stoich

Caption: A decision tree for troubleshooting low yield in the reductive amination synthesis of this compound.

References

  • Afsaneh, D., et al. (2018). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Available at: [Link]

  • Bhatt, A. P., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health (NIH). Available at: [Link]

  • Cavelier, F., et al. (2016). Efficient synthesis of both diastereomers of β,γ-diamino acids from phenylalanine and tryptophan. PubMed. Available at: [Link]

  • Horvat, M., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. National Institutes of Health (NIH). Available at: [Link]

  • Science.gov. n-acylated amino acids: Topics by Science.gov. Available at: [Link]

  • Zhang, Z., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed Central. Available at: [Link]

  • Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. MDPI. Available at: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

  • Zhang, X., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Wiemer, A. J., et al. (2023). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Chem LibreTexts. Strecker Amino Acid Synthesis Mechanism & Examples. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. Available at: [Link]

  • PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Li, F., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. National Institutes of Health (NIH). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Cytiva Life Sciences. (2025). Top challenges in recombinant protein purification process development. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. Available at: [Link]

Sources

Purification challenges of 2-Amino-3-(2-methoxyphenyl)propanoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3-(2-methoxyphenyl)propanoic acid (o-Methoxy-DL-phenylalanine) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this unique amino acid analog.

The presence of the ortho-methoxy group on the phenyl ring introduces specific stereoelectronic effects that can complicate purification compared to standard phenylalanine. This guide provides in-depth, experience-based troubleshooting advice and robust protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My primary purification by flash chromatography results in poor separation between my product and a closely-eluting impurity. How can I improve resolution?

Answer:

This is a frequent challenge. The methoxy group can cause the product to have similar polarity to certain synthetic byproducts, leading to co-elution. The key is to systematically modify your chromatographic parameters to exploit subtle differences in molecular interactions.

Causality: Standard silica gel chromatography separates based on polarity. If an impurity has a similar polarity profile, resolution will be poor. The ortho-methoxy group can also engage in intramolecular hydrogen bonding with the amine or carboxylic acid, altering its interaction with the stationary phase in unpredictable ways.

Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 start Poor Resolution in Flash Chromatography analyze Analyze TLC/LC-MS of Impurity decision Impurity Polarity? less_polar Less Polar Impurity more_polar More Polar Impurity solv_mod Modify Solvent System (See Table 1) gradient Use Shallow Gradient (e.g., 0-5% MeOH over 20 CV) alt_tech Switch Purification Technique recryst Recrystallization (See Protocol 1) prep_hplc Preparative HPLC (Reversed-Phase)

Solutions:

  • Modify the Mobile Phase: Before abandoning chromatography, explore different solvent systems. The goal is to alter the selectivity (α) of the separation.

    • Introduce a Different "B" Solvent: If you are using a standard Dichloromethane/Methanol (DCM/MeOH) gradient, substitute MeOH with Isopropanol or Acetonitrile. These solvents have different hydrogen bonding capabilities and can change the elution order.

    • Add an Acidic Modifier: For amino acids, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can protonate the amino group, changing its retention characteristics and often sharpening the peak shape.[1]

  • Change the Stationary Phase: If modifying the mobile phase fails, the issue may be the stationary phase.

    • Use a Different Polarity Silica: Consider using diol-bonded or cyano-bonded silica, which offer different selectivities compared to standard silica.

    • Reversed-Phase Chromatography: For highly polar impurities, switching to a C18 reversed-phase column is a powerful strategy.[2][3][4] This separates compounds based on hydrophobicity rather than polarity.

Table 1: Suggested Mobile Phase Systems for Flash Chromatography

Solvent System (A/B)ModifierRationale
Dichloromethane / Methanol0.5% Acetic AcidStandard system, acid suppresses tailing.
Ethyl Acetate / HeptaneNoneGood for less polar impurities.
Dichloromethane / Isopropanol0.5% Acetic AcidIsopropanol offers different H-bond selectivity than Methanol.
Tetrahydrofuran / HeptaneNoneTHF can disrupt intermolecular interactions.
Question 2: My product "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is common with compounds that have flexible side chains or functional groups that inhibit orderly packing. The ortho-methoxy group can contribute to this by lowering the melting point of the compound compared to its para- or meta-isomers.

Causality: This phenomenon typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the chosen solvent system. Rapid cooling is a primary cause.

Solutions:

  • Slow Down the Cooling Process: This is the most critical factor. After dissolving your compound at an elevated temperature, allow it to cool to room temperature slowly on the benchtop, ideally overnight. Do not place it directly in an ice bath. A dewar filled with warm water can provide excellent insulation for slow cooling.[5][6]

  • Reduce the Initial Concentration: You may be using too little solvent. Add a small amount of additional hot solvent until the solution is just shy of being completely saturated. This lower supersaturation level upon cooling can favor crystal growth over oiling.

  • Change the Solvent System:

    • Use a Solvent Mixture: A common and effective technique is to dissolve the compound in a "good" solvent (e.g., Methanol, Ethanol) and then slowly add a "poor" solvent (an anti-solvent like water, heptane, or diethyl ether) at an elevated temperature until turbidity persists.[5] Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

    • Water with an Organic Co-solvent: Phenylalanine derivatives often crystallize well from water/ethanol or water/isopropanol mixtures.[5] The organic solvent helps solubilize the methoxyphenyl group, while the water acts as an anti-solvent.

Protocol 1: Optimized Recrystallization for High-Purity o-Methoxy-DL-Phenylalanine

  • Solvent Selection: Begin by testing solubility in various solvent systems (e.g., Water, Ethanol/Water, Isopropanol/Water, Acetone/Water). An ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent system to fully dissolve it. Use a magnetic stir bar for gentle agitation.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes particulate matter that could interfere with crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature on a benchtop. To slow the process further, place the flask inside a larger beaker filled with hot water.

  • Induce Crystallization (If Needed): If no crystals form after reaching room temperature, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch.

  • Maturation: Once crystals begin to form, allow the flask to stand at room temperature for several hours, then transfer it to a 4°C refrigerator for complete crystallization.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound?

A1: Impurity profiles depend heavily on the synthetic route.[7] For a typical synthesis starting from 2-methoxybenzaldehyde, common impurities can include unreacted starting materials, over-alkylation products, or byproducts from reduction or hydrolysis steps. If the synthesis involves a chiral resolution, the undesired enantiomer (D- or L-isomer) will be the primary chiral impurity.[8][9]

Q2: How can I resolve the enantiomers of racemic this compound?

A2: Enantiomeric resolution is a significant challenge and typically requires specialized techniques.

  • Chiral HPLC: This is the most direct analytical and preparative method. Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often effective for separating amino acid derivatives.[9][10][11] A systematic screening of different CSPs and mobile phases (normal phase, reversed-phase, or polar organic) is necessary.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then liberated by acid/base treatment.

G racemate Racemic Mixture (R/S-Product) reagent + Chiral Resolving Agent (e.g., S-Acid) racemate->reagent salts Diastereomeric Salts (R,S-Salt and S,S-Salt) reagent->salts crystallize Fractional Crystallization (Exploits different solubility) salts->crystallize salt_r Insoluble Salt (e.g., R,S-Salt) crystallize->salt_r salt_s Soluble Salt (e.g., S,S-Salt) crystallize->salt_s liberate_r Liberate (Acid/Base) salt_r->liberate_r liberate_s Liberate (Acid/Base) salt_s->liberate_s product_r Pure R-Enantiomer liberate_r->product_r product_s Pure S-Enantiomer liberate_s->product_s

Q3: What is the best way to assess the final purity of my product?

A3: A combination of methods is required for a complete purity assessment.

  • HPLC-UV/MS: High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detectors is the gold standard. It provides information on chemical purity (detecting any non-product peaks) and confirms the mass of the desired compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Chiral HPLC: If the product is intended to be enantiomerically pure, analysis on a suitable chiral column is mandatory to determine the enantiomeric excess (e.e.).

  • Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the molecular formula C₁₀H₁₃NO₃.

References

  • Gibson, M. I., et al. (2017). Minimalistic ice recrystallisation inhibitors based on phenylalanine. Royal Society of Chemistry. [Link]

  • Recrystallization of racemic phenylalanine, some observations and questions. (2021). Sciencemadness Discussion Board. [Link]

  • CN104649922A. Recrystallization method of L-phenylalanine crude product.
  • JPH0491062A. Crystallization of phenylalanine.
    • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID*. Organic Syntheses. [Link]

  • CN1886385B. Crystallization of phenylalanine derivatives and method for producing the same.
  • Aliferis, T., et al. (2004). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • NZ229910A. Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • RU2802445C1. Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Li, L., & Lee, W. (2012). Chromatograms of enantiomer separation of racemic N-PHT phenylalanine.... ResearchGate. [Link]

  • Chiral HPLC Separations Guide. Phenomenex. [Link]

  • Separation and Detection of Amino Acids. eCampusOntario Pressbooks. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • 2-AMINO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID. ChemBK. [Link]

  • 2-Amino-3-(3-methoxyphenyl)propanoic acid. PubChem. [Link]

  • Makin, O. (2023). Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • This compound (CAS No. 22976-68-7) Suppliers. ChemicalRegister. [Link]

  • Branco, R. V. C., et al. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

  • Kim, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable unnatural amino acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.

Introduction

This compound, an ortho-methoxy substituted derivative of phenylalanine, is a crucial building block in medicinal chemistry. The presence of the methoxy group at the ortho position introduces unique electronic and steric properties that can be leveraged in the design of novel therapeutics. However, this substitution also presents specific challenges in its chemical synthesis. This guide will primarily focus on the widely used Strecker synthesis, addressing common issues and providing solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Strecker synthesis is a robust and widely employed method for the preparation of alpha-amino acids, including this compound.[1][2][3] It is a one-pot, three-component reaction involving an aldehyde (2-methoxybenzaldehyde), a source of ammonia (such as ammonium chloride), and a cyanide source (like potassium or sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.[1][4]

Q2: What is the mechanism of the Strecker synthesis?

A2: The Strecker synthesis proceeds in two main stages.[1][2]

  • Formation of the α-aminonitrile: The aldehyde (2-methoxybenzaldehyde) reacts with ammonia to form an imine. The cyanide ion then attacks the imine carbon to form an α-aminonitrile.[1][4]

  • Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, thus forming the final amino acid product.[1][2]

Q3: Why is the ortho-methoxy group on the starting benzaldehyde a potential issue?

A3: The ortho-methoxy group can present steric hindrance, potentially slowing down the reaction rate of imine formation. More significantly, it is an electron-donating group, which can influence the reactivity of the aldehyde and potentially affect the stability of intermediates. A key challenge is the competing cyanohydrin formation, where the cyanide ion directly attacks the aldehyde carbonyl group.[5]

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the optimization of reaction conditions and the purity of the starting materials. While specific yields for the ortho-methoxy isomer are not widely reported in comparative studies, well-optimized Strecker syntheses for similar amino acids can achieve yields ranging from moderate to high. Careful control of the reaction conditions, as outlined in the troubleshooting guide, is crucial for maximizing the yield.

Q5: What are the safety precautions for this synthesis?

A5: The Strecker synthesis involves highly toxic reagents, particularly cyanide salts (e.g., KCN, NaCN) and the potential for in-situ generation of hydrogen cyanide (HCN) gas.[2] All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. A cyanide antidote kit should be readily available, and all personnel must be trained in its use. The hydrolysis step often involves strong acids or bases, which also require careful handling.

Troubleshooting Guide

Low yield and product impurity are the most common challenges encountered during the synthesis of this compound. The following table outlines common problems, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low Overall Yield Incomplete imine formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the product. The presence of water can hydrolyze the imine back to the aldehyde.[5]- Ensure anhydrous conditions for the imine formation step. Use a desiccant like MgSO₄ to drive the equilibrium towards the imine. - A slight excess of the ammonia source (e.g., ammonium chloride) can also favor imine formation.[5]
Competing cyanohydrin formation: 2-methoxybenzaldehyde reacts directly with the cyanide source to form 2-hydroxy-2-(2-methoxyphenyl)acetonitrile (cyanohydrin), a major byproduct.[5]- Control the reaction temperature; lower temperatures (e.g., 0-10 °C) can disfavor cyanohydrin formation. - The order of addition of reagents is critical. Pre-forming the imine before the addition of the cyanide source can minimize cyanohydrin formation.[5]
Incomplete hydrolysis of the α-aminonitrile: The conversion of the intermediate, 2-amino-3-(2-methoxyphenyl)acetonitrile, to the final amino acid may be incomplete.[5]- Ensure sufficiently strong acidic or basic conditions for hydrolysis. Concentrated hydrochloric acid or sulfuric acid is commonly used. - Increase the reaction time and/or temperature for the hydrolysis step. Monitoring the reaction by TLC or HPLC is recommended to ensure completion.[5]
Product is Impure (presence of byproducts) Co-eluting impurities: The main impurities are often the cyanohydrin byproduct and the unhydrolyzed α-aminonitrile intermediate.[5]- Purify the α-aminonitrile intermediate: Before hydrolysis, purify the crude 2-amino-3-(2-methoxyphenyl)acetonitrile. This can often be achieved by recrystallization or column chromatography. Separating the intermediate is often easier than separating the final amino acid from the hydrolyzed cyanohydrin (an α-hydroxy acid).[5]
Product loss during workup and purification: The desired amino acid may be lost during extraction or purification steps.- Adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to minimize its solubility in water during isolation. The pI can be estimated or determined experimentally. - Optimize the recrystallization solvent system. For similar amino acids, recrystallization from boiling water has been reported to be effective for purification.[5]
Reaction Fails to Initiate or Proceeds Very Slowly Poor quality of starting materials: 2-methoxybenzaldehyde can oxidize to 2-methoxybenzoic acid upon prolonged storage.- Use freshly distilled or recently purchased 2-methoxybenzaldehyde. Check the purity of the aldehyde by TLC or NMR before starting the reaction.
Insufficient activation of the aldehyde: The reaction is often promoted by mild acid.[1][4]- Ensure the ammonium chloride used is of good quality. The ammonium ion acts as a mild acid to protonate the aldehyde, making it more electrophilic.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Synthesis

This protocol is a general guideline and may require optimization based on your laboratory conditions and available equipment.

Step 1: Formation of the α-Aminonitrile

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ammonium chloride (1.1 equivalents) in water. Cool the solution to 0-5 °C in an ice bath.

  • Add 2-methoxybenzaldehyde (1.0 equivalent) to the cooled solution, followed by the dropwise addition of a solution of potassium cyanide (1.1 equivalents) in water. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

Step 2: Hydrolysis of the α-Aminonitrile

  • After the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid (e.g., 6-12 M) to the reaction mixture in a fume hood.

  • Heat the mixture to reflux (typically 90-110 °C) for 4-8 hours. The hydrolysis progress should be monitored by TLC or HPLC until the intermediate is no longer detectable.

  • After completion, cool the reaction mixture to room temperature.

Step 3: Isolation and Purification of the Product

  • Concentrate the reaction mixture under reduced pressure to remove excess HCl and water.

  • Dissolve the residue in a minimum amount of hot water.

  • Adjust the pH of the solution to the isoelectric point (pI) of this compound (typically around pH 5-6) using a base such as ammonium hydroxide. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol or acetone.

  • Further purification can be achieved by recrystallization from hot water or an appropriate solvent system.[5]

Visualization of the Synthetic Pathway

The following diagram illustrates the desired Strecker synthesis pathway for this compound and the competing side reaction of cyanohydrin formation.

Strecker_Synthesis A 2-Methoxybenzaldehyde C Imine Intermediate A->C + NH3 - H2O H Cyanohydrin Byproduct A->H + CN- B Ammonia (NH3) B->C E α-Aminonitrile C->E + CN- D Cyanide (CN-) D->E D->H F Hydrolysis (H3O+) E->F G This compound (Desired Product) F->G

Caption: Strecker synthesis pathway and a competing side reaction.

Data Presentation

Table 1: Key Reaction Parameters and Their Influence

ParameterRecommended Range/ConditionImpact on Yield and PurityRationale
Temperature (Aminonitrile Formation) 0 - 10 °CLower temperatures favor the desired product by minimizing the formation of the cyanohydrin byproduct.[5]The activation energy for cyanohydrin formation is often lower, so lower temperatures reduce its rate relative to imine formation.
pH (Hydrolysis) Strongly acidic (e.g., conc. HCl) or strongly basicComplete hydrolysis is crucial for high yield. Incomplete hydrolysis leaves the aminonitrile as an impurity.[5]Harsh conditions are required to hydrolyze the stable nitrile group to a carboxylic acid.
pH (Product Isolation) Isoelectric Point (pI)Maximizes the precipitation of the zwitterionic amino acid, thereby increasing the isolated yield.At its pI, the amino acid has a net zero charge and its solubility in water is at a minimum.
Order of Reagent Addition Pre-formation of imine before cyanide addition is ideal.Significantly reduces the formation of the cyanohydrin byproduct.[5]This ensures that the cyanide ion primarily reacts with the imine rather than the starting aldehyde.

Concluding Remarks

The synthesis of this compound, while presenting certain challenges due to the ortho-substituent, can be successfully achieved with high yield and purity through careful control of reaction conditions and a thorough understanding of potential side reactions. This guide provides a comprehensive framework for troubleshooting and optimizing your synthesis. For further assistance, please consult the referenced literature.

References

  • Benchchem. Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. Accessed January 1, 2026.
  • ResearchGate. Optimization of the Reaction Condition. Accessed January 1, 2026.
  • Master Organic Chemistry. Strecker Synthesis. Accessed January 1, 2026.
  • Google Patents. Purification of L-phenylalanine. Accessed January 1, 2026.
  • NROChemistry. Strecker Synthesis. Accessed January 1, 2026.
  • Benchchem.
  • ResearchGate. Optimization of the four-component reaction of benzil, benzaldehyde, benzylamine and ammonium acetate under various conditions a. Accessed January 1, 2026.
  • PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. Accessed January 1, 2026.
  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Accessed January 1, 2026.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Accessed January 1, 2026.
  • Organic Chemistry Portal. Strecker Synthesis. Accessed January 1, 2026.
  • ResearchGate. Reaction of ortho-phenylenediamine and ortho-aminophenol with various aromatic aldehydes in the presence of PSA. Accessed January 1, 2026.
  • National Institutes of Health. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II)
  • Google Patents. Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Accessed January 1, 2026.
  • Biosynth. 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | 7636-26-2 | FA153636. Accessed January 1, 2026.
  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Accessed January 1, 2026.
  • SpectraBase. 2-Amino-3-hydroxy-2-hydroxymethyl-propanoic acid - Optional[13C NMR] - Chemical Shifts. Accessed January 1, 2026.
  • YouTube. MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Accessed January 1, 2026.
  • Wikipedia. Strecker amino acid synthesis. Accessed January 1, 2026.
  • ResearchGate. Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Accessed January 1, 2026.
  • ResearchGate. New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. Accessed January 1, 2026.
  • Organic Syntheses. l-Phenylalanine Ethyl Ester. Accessed January 1, 2026.
  • MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Accessed January 1, 2026.
  • Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Accessed January 1, 2026.
  • ChemBK. 2-AMINO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID. Accessed January 1, 2026.
  • MedchemExpress. 2-Amino-3-hydroxy-2-methylpropanoic acid. Accessed January 1, 2026.
  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Accessed January 1, 2026.
  • ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Accessed January 1, 2026.
  • NIST WebBook. 3-(3-Methoxyphenyl)propanoic acid. Accessed January 1, 2026.
  • ElectronicsAndBooks. The Preparation of Various Amides of p-Methoxy-L-phenylalanine. Accessed January 1, 2026.
  • ChemicalBook. 6230-11-1(4-Methoxy-L-phenylalanine) Product Description. Accessed January 1, 2026.
  • The Critical Role of N-Me-4-methoxy-L-phenylalanine in Modern Pharmaceutical Synthesis. Accessed January 1, 2026.
  • ResearchGate. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Accessed January 1, 2026.

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Troubleshooting low cell viability in experiments with 2-Amino-3-(2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting low cell viability in experiments with 2-Amino-3-(2-methoxyphenyl)propanoic acid.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers using this compound. This document provides in-depth troubleshooting advice, experimental protocols, and scientific explanations to help you diagnose and resolve issues related to low cell viability in your experiments. As a non-natural, methoxy-substituted phenylalanine analog, this compound can present unique challenges.[1][2] This guide is structured in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: I'm observing massive cell death even at low concentrations of this compound. Where should I begin troubleshooting?

This is a common issue when working with a novel or uncharacterized compound. The first step is to systematically validate your core components and setup: the compound itself and your experimental conditions.

Initial Troubleshooting Workflow

cluster_B Compound Integrity cluster_C Experimental Parameters cluster_D Cell Culture A Start: Low Cell Viability Observed B Step 1: Verify Compound Integrity & Handling A->B C Step 2: Assess Experimental Parameters B->C Compound OK B1 Check Purity & Source D Step 3: Evaluate Cell Health & Culture Conditions C->D Parameters Optimized C1 Run Vehicle (Solvent) Control D1 Confirm Cells are Healthy & in Log Phase B2 Confirm Proper Stock Solution Preparation B3 Evaluate Solubility in Media C2 Perform Dose-Response & Time-Course C3 Check for Assay Interference D2 Optimize Seeding Density D3 Check for Contamination

Caption: Initial troubleshooting workflow for low cell viability.

Detailed Checks:

  • Compound Integrity :

    • Purity : Confirm the purity of the compound from the supplier's certificate of analysis. Impurities from synthesis can be highly cytotoxic. The minimum purity should ideally be ≥95%.[3][4]

    • Storage : Ensure the compound is stored under the recommended conditions (e.g., room temperature, protected from light if sensitive).[2] Improper storage can lead to degradation.

    • Stock Solution : Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. It is advisable to prepare small-volume aliquots of your stock solution.[5]

  • Solvent/Vehicle Control :

    • The Problem : The solvent used to dissolve the compound (commonly DMSO) can be toxic to cells at certain concentrations.[6]

    • The Solution : Always run a "vehicle control" group. This group should contain cells treated with the highest concentration of the solvent used in your experiment, but without the compound. If you see significant cell death in the vehicle control, you need to lower the final solvent concentration, typically keeping it below 0.5%.[7][8]

  • Cell Health :

    • The Problem : Unhealthy cells or cells outside their logarithmic growth phase are more susceptible to stress.[9][10]

    • The Solution : Always use cells that are healthy, have a low passage number, and are seeded at an optimal density. Over-confluent or sparse cultures can respond differently to treatment.[7]

Q2: The compound is not dissolving well in my culture medium. Could this be causing the cytotoxicity?

Absolutely. Poor solubility is a major source of experimental artifacts.

  • Precipitation-Induced Toxicity : If the compound precipitates out of the solution in the well, cells can be exposed to very high, localized concentrations of the solid compound, leading to rapid death. This can also cause high variability between replicate wells.[9]

  • Inaccurate Concentration : If the compound is not fully dissolved, the actual concentration in the solution is lower than intended, making dose-response analysis unreliable.

Troubleshooting Solubility:

  • Check pH : The compound this compound has an amino group and a carboxylic acid group, meaning its solubility is likely pH-dependent.[11][12]

    • Culture media are typically buffered around pH 7.4. If the compound requires a more acidic or basic pH to stay in solution, you may need to adjust the pH of your stock solution before the final dilution into the media. However, be cautious as significant changes in media pH will also kill the cells.[13][14]

  • Use a Different Solvent : While DMSO is common, other solvents like ethanol or DMF could be tested. Always check for solvent compatibility with your cell line and include the proper vehicle controls.[7]

  • Sonication/Warming : Gently warming the solution or using a sonicator can help dissolve the compound. However, be careful not to degrade the compound with excessive heat.

  • Visual Inspection : After adding the compound to the media in your plate, visually inspect the wells under a microscope for any signs of precipitation.

Q3: How do I determine the correct concentration and incubation time for my experiments?

A systematic approach is required to find the optimal experimental window. You should perform a dose-response and time-course experiment .

  • Dose-Response : Test a broad range of concentrations, typically using serial dilutions. For an unknown compound, a wide range from nanomolar to high micromolar (e.g., 1 nM to 100 µM) is a good starting point.[5][9]

  • Time-Course : Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours).[9] Some compounds induce rapid necrotic death, while others may trigger a slower apoptotic process.

Table 1: Example Dose-Response Experiment Setup (96-well plate)

Well RowsCompound ConcentrationVehicle (DMSO) Conc.Description
A 100 µM0.5%Highest Concentration
B 10 µM0.5%1:10 Dilution
C 1 µM0.5%1:10 Dilution
D 100 nM0.5%1:10 Dilution
E 10 nM0.5%1:10 Dilution
F 1 nM0.5%Lowest Concentration
G 0 µM (Vehicle Only)0.5%Vehicle Control[15]
H 0 µM (Media Only)0%Untreated Control

Note: This experiment should be repeated for each time point (24h, 48h, 72h).

Q4: My viability assay (e.g., MTT) gives strange or inconsistent results. Could the compound be interfering with the assay itself?

Yes, this is a critical consideration. Viability assays like MTT, MTS, or WST rely on metabolic reduction of a tetrazolium salt into a colored formazan product by cellular dehydrogenases.[16][17]

Potential Interferences:

  • Reducing/Oxidizing Properties : If your compound has strong reducing or oxidizing properties, it could directly react with the MTT reagent, leading to a false positive (looks like more viable cells) or false negative signal.[16]

  • Color Interference : If your compound is colored, it can interfere with the absorbance reading of the formazan product.

  • Formazan Solubilization : In the MTT assay, formazan crystals must be dissolved. Your compound might interfere with this solubilization step.[16][18]

Protocol: How to Test for Assay Interference

  • Setup : Prepare wells in a 96-well plate with culture medium but no cells .

  • Treatment : Add your compound at the highest concentration used in your experiments. Also include a vehicle control well.

  • Assay Reagents : Add the MTT reagent and incubate for the standard time (e.g., 2-4 hours).[19]

  • Solubilize : Add the solubilization buffer (e.g., DMSO or SDS).[18]

  • Read Absorbance : Measure the absorbance on a plate reader.

  • Analysis : If you see a significant absorbance signal in the cell-free wells containing your compound, it indicates direct interference with the assay. In this case, you should consider using an alternative viability assay that works via a different mechanism, such as an ATP-based assay (measuring metabolic activity) or a dye-exclusion assay like Trypan Blue (measuring membrane integrity).[7]

Q5: How can I determine if the cell death is due to apoptosis or necrosis?

Distinguishing between these two cell death mechanisms is crucial for understanding the compound's mode of action.[20][21] Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell death often resulting from injury.[22]

Potential Cytotoxic Mechanisms of Amino Acid Analogs

A 2-Amino-3-(2-methoxyphenyl) propanoic acid B Incorporation into Proteins A->B C Competition with Natural Amino Acid Transport A->C D Protein Misfolding B->D F Amino Acid Starvation C->F E ER Stress / Unfolded Protein Response D->E G Caspase Activation E->G I Loss of Membrane Integrity E->I J Necrosis F->J H Apoptosis G->H I->J

Caption: Potential mechanisms of cytotoxicity for a non-natural amino acid.

Recommended Assays:

  • Annexin V / Propidium Iodide (PI) Staining : This is a gold-standard flow cytometry-based method.[23]

    • Annexin V-positive, PI-negative : Early apoptotic cells.

    • Annexin V-positive, PI-positive : Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-positive : Necrotic cells.[23]

  • Caspase Activity Assays : Apoptosis is typically mediated by enzymes called caspases.[24] You can measure the activity of key caspases (e.g., Caspase-3, -8, -9) using specific substrates that become fluorescent or colorimetric upon cleavage.

  • Morphological Assessment : Using microscopy, you can observe classic signs of apoptosis (cell shrinkage, membrane blebbing, chromatin condensation) or necrosis (cell swelling, membrane rupture).[21][25]

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Determination of apoptotic and necrotic cell death in vitro and in vivo. In Methods in Molecular Biology (Vol. 1419, pp. 143–158). PubMed.
  • Akadeum Life Sciences. (2024, July 23). Cell Necrosis Vs. Apoptosis: Differences Between Cell Deaths. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2014, August 27). How would you determine both necrosis and apoptosis occurred in your culture?. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What is the difference between apoptosis and necrosis?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 14). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Retrieved from [Link]

  • ResearchGate. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid. Retrieved from [Link]

  • PLOS. (2008, December 15). Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, February 21). Propanoic acid Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • ResearchGate. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • YouTube. (2020, April 22). Impact of pH on Solubility. Retrieved from [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • PubMed Central. (2018, September 14). Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. Retrieved from [Link]

  • Spandidos Publications. (2018, February 23). Amino acid starvation culture condition sensitizes EGFR-expressing cancer cell lines to gefitinib-mediated cytotoxicity by inducing atypical necroptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid starvation culture condition sensitizes EGFR-expressing cancer cell lines to gefitinib-mediated cytotoxicity by inducing atypical necroptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Human Cancer Cells with Cannabidiol (CBD): Apoptotic Cytotoxicity in HeLa, MDA-MB-231, and CaCo-2 Lines. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Retrieved from [Link]

  • YouTube. (2020, September 25). Cytotoxicity Assay. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and the imposed compositions on cell viability response.... Retrieved from [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility??. Retrieved from [Link]

  • Autech Scientific. (n.d.). This compound, 95% Purity, C10H13NO3, 1 gram. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • 2a biotech. (n.d.). Products. Retrieved from [Link]

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Preventing degradation of 2-Amino-3-(2-methoxyphenyl)propanoic acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation and Ensuring Experimental Integrity

Welcome to the technical support guide for 2-Amino-3-(2-methoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a substituted phenylalanine derivative, its unique structure offers significant potential in various research applications, including drug discovery and biochemical studies.[1][] However, its stability can be compromised under suboptimal conditions, leading to inaccurate and irreproducible results.

This guide provides in-depth, field-proven insights into the handling, storage, and use of this compound. We will explore the causality behind its degradation pathways and offer robust, self-validating protocols to ensure the integrity of your experimental outcomes.

Section 1: Core Principles & Initial Troubleshooting

Before delving into specific protocols, it's crucial to understand the chemical vulnerabilities of this compound. Its structure contains three key regions susceptible to degradation: the amino acid backbone, the aromatic ring, and the methoxy group. Understanding these points is the first step in troubleshooting.

Q1: I'm seeing unexpected results or high variability in my assays. Could my compound be degrading?

A1: Yes, high variability, loss of activity, or the appearance of unexpected peaks in analytical runs (like HPLC or LC-MS) are classic signs of compound degradation. The primary suspects are oxidation, pH-induced instability, and O-demethylation. This guide will help you systematically rule out or confirm these issues.

Below is a logical workflow to diagnose potential stability issues.

G start Start: Unexpected Experimental Results check_solid 1. Review Solid Storage Conditions (Temp, Light, Atmosphere) start->check_solid solid_ok Solid storage appears correct. check_solid->solid_ok OK solid_bad Action: Procure new vial. Implement proper storage. check_solid->solid_bad Issue Found check_solution 2. Review Solution Prep & Storage (Solvent, pH, Temp, Age) solid_ok->check_solution solution_ok Solution handling appears correct. check_solution->solution_ok OK solution_bad Action: Prepare fresh solution. Follow best practices. check_solution->solution_bad Issue Found check_exp 3. Review Experimental Conditions (Buffers, pH, Additives, Temp) solution_ok->check_exp exp_ok Experimental conditions seem appropriate. check_exp->exp_ok OK exp_bad Action: Adjust experimental parameters. (e.g., pH, add antioxidant) check_exp->exp_bad Issue Found analyze 4. Perform Analytical Check (e.g., HPLC-UV, LC-MS) Compare fresh vs. suspect sample. exp_ok->analyze end Conclusion: Root cause identified. analyze->end

Caption: Troubleshooting workflow for compound instability.

Section 2: Storage and Handling of Solid Compound

The long-term stability of your compound begins with its proper storage in solid form. Incorrect storage can introduce moisture or promote slow degradation even before the vial is opened.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term integrity, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5][6][7] For extended storage, refrigeration or freezing is recommended. Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder.

Form Storage Temperature Atmosphere Rationale & Sources
Solid (Powder) 2-8 °C (Refrigerated)Inert gas (Argon or Nitrogen) if possiblePrevents slow thermal degradation and minimizes exposure to atmospheric oxygen and moisture. Recommended by multiple suppliers.[1][3][4]
Solid (Powder) -20 °C (Frozen)Inert gas (Argon or Nitrogen)Optimal for long-term (>1 year) storage. Further slows any potential degradation kinetics.[8]

Q3: What materials or substances should be avoided?

A3: Avoid storing the compound near strong oxidizing agents, strong acids, or strong bases.[5][9] These substances can initiate degradation reactions. Also, keep the compound away from excess heat and direct sunlight.[9]

Section 3: Solution Preparation and Stability

The majority of degradation issues arise once the compound is in solution. The choice of solvent, pH, concentration, and storage conditions are all critical variables.

Q4: What is the best solvent to use for preparing a stock solution?

A4: The choice of solvent depends on your experimental needs. For many biological assays, DMSO is a common choice for initial stock solutions due to its high solubilizing power. For other applications, aqueous buffers may be required. Due to its amphoteric amino acid nature, the compound's aqueous solubility is highly pH-dependent.[8] It will be more soluble at pH values below its acidic pKa (~2-3) or above its basic pKa (~9-10).

Q5: My aqueous solution becomes cloudy over time. What is happening?

A5: This is likely a solubility issue rather than degradation. If you prepared the solution in a neutral pH buffer where the compound has its lowest solubility (near its isoelectric point), it can precipitate out of solution. Try adjusting the pH to be more acidic or basic, or consider preparing a concentrated stock in an organic solvent like DMSO and diluting it into your aqueous buffer immediately before use.

Q6: How should I store stock solutions?

A6: Stock solutions are far less stable than the solid compound. They should be stored frozen, preferably at -80°C, in small aliquots to avoid repeated freeze-thaw cycles. For a similar compound, one supplier suggests stability for up to 6 months at -80°C and up to 1 month at -20°C when in solvent.[9]

Form Storage Temperature Max Recommended Duration Rationale & Sources
In Solvent (e.g., DMSO) -20 °C1 MonthMinimizes degradation but is suitable for shorter-term use.[8][9]
In Solvent (e.g., DMSO) -80 °C6 MonthsGold standard for preserving solution integrity by drastically slowing chemical reactions.[9]
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol is designed to maximize the stability of your stock solution.

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening.

  • Weighing: In a well-ventilated chemical fume hood, accurately weigh the desired amount of the solid.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM). Use a vortex mixer or sonicate briefly to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into small-volume, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.

  • Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each aliquot tube with an inert gas like argon or nitrogen before capping. This displaces oxygen and reduces the risk of oxidation.

  • Storage: Tightly seal the tubes and store them at -80°C in a clearly labeled box.

Section 4: Potential Degradation Pathways

Understanding the "why" behind instability allows for proactive prevention. The structure of this compound has several potential points of failure under experimental stress.

Q7: What are the most likely chemical reactions that cause this compound to degrade?

A7: The primary degradation pathways involve the amino acid moiety and the methoxy group.

  • Oxidative Degradation: The amino group and the electron-rich phenyl ring are susceptible to oxidation. This can be catalyzed by trace metals in buffers, exposure to air (especially at non-neutral pH), or reactive oxygen species in cell culture media.

  • Deamination/Decarboxylation: Like other amino acids, the backbone can undergo deamination (loss of the amino group) or decarboxylation (loss of the carboxyl group), especially under heat, extreme pH, or in the presence of certain catalysts.[10][11][12]

  • O-Demethylation: The methoxy group (-OCH₃) can be a point of metabolic instability, often cleaved by cytochrome P450 enzymes in vivo.[13] While less common in simple buffers, this pathway can be a concern in cell-based assays or under harsh chemical conditions (e.g., strong acids), leading to the formation of a phenolic hydroxyl group.

G parent This compound (Stable Compound) path1 Oxidation parent->path1 leads to path2 Deamination parent->path2 leads to path3 O-Demethylation parent->path3 leads to stress Experimental Stressors (Oxygen, pH, Heat, Light, Enzymes) stress->parent product1 Oxidized Products (e.g., Ring Hydroxylation) path1->product1 product2 α-Keto Acid (Loss of -NH₂) path2->product2 product3 Phenolic Derivative (Loss of -CH₃) path3->product3

Caption: Potential degradation pathways under stress.

Section 5: Analytical Monitoring for Degradation

Trust but verify. The best way to ensure your compound is stable under your specific experimental conditions is to analyze it.

Q8: How can I check if my compound has degraded?

A8: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an accessible and powerful method.[14] A pure, stable sample will show a single, sharp peak at a characteristic retention time. Degraded samples will show a decrease in the area of the main peak and the appearance of new peaks, typically at different retention times. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[14][15]

Protocol 2: Basic Stability Assessment by HPLC-UV

This protocol allows you to compare a fresh sample to one that has been subjected to your experimental conditions.

  • Prepare Standards:

    • Fresh Standard: Prepare a fresh solution of the compound from solid powder at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). This is your T=0 reference.

    • Test Sample: Take an aliquot of your stock solution or a sample that has been incubated under your experimental conditions (e.g., in buffer at 37°C for 24 hours). Dilute it to the same concentration as the Fresh Standard.

  • HPLC Analysis:

    • Inject both the Fresh Standard and the Test Sample onto an appropriate HPLC system (e.g., using a C18 column).

    • Use a gradient elution method to ensure separation of the parent compound from potential impurities.[16]

    • Monitor at a UV wavelength where the compound has strong absorbance.

  • Data Analysis:

    • Compare the chromatograms.

    • Stable: The chromatogram of the Test Sample should look nearly identical to the Fresh Standard, with the main peak area being >95% of the total peak area.

    • Degraded: The Test Sample will show a significant decrease in the main peak's area and the emergence of one or more new peaks (degradants).

References
  • Verma, A. (2016). Degradation of amino acids. Slideshare. Retrieved from [Link]

  • Kie-M-D, S., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. RSC Chemical Biology. Retrieved from [Link]

  • GPnotebook. (2018). Amino acid degradation. Retrieved from [Link]

  • Zhu, J., & Chen, X. (2021). Methoxy group: a non-lipophilic “scout” for protein pocket finding. RSC Medicinal Chemistry. Retrieved from [Link]

  • WikiLectures. (2022). Degradation of amino acids. Retrieved from [Link]

  • Smith, G. G., Williams, K. M., & Wonnacott, D. M. (1978). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wu, G. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. Retrieved from [Link]

  • S. T. G. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kok, W. T., et al. (1994). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. Journal of Chromatography A. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Retrieved from [Link]

  • Mindt, M., et al. (2020). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2021). The reported metabolic pathways of AOPPs by microorganisms. ResearchGate. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Analytical methodologies for discovering and profiling degradation-related impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Becha, B., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. Retrieved from [Link]

  • Shimbo, K. (2017). Recent trends in analytical methods for the determination of amino acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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Overcoming poor incorporation efficiency of 2-Amino-3-(2-methoxyphenyl)propanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: SPPS Troubleshooting

Introduction: The Challenge of Incorporating Sterically Hindered Residues

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of sterically hindered non-canonical amino acids, specifically focusing on Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid (also known as Fmoc-O-Methyl-L-Phenylalanine).

The ortho-methoxy group on the phenyl ring of this amino acid presents a significant steric barrier.[1] This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, often leading to low coupling yields, incomplete reactions, and the formation of deletion sequences.[1] Standard SPPS protocols that work efficiently for natural amino acids frequently fail or provide unsatisfactory results with such demanding residues.

This guide provides a systematic approach to troubleshooting and optimizing the incorporation of this and other sterically hindered amino acids, ensuring higher peptide purity and yield.

Troubleshooting Guide: From Diagnosis to Solution

Primary Issue: Low or Incomplete Coupling Efficiency

The most common failure point is an incomplete reaction, as indicated by a positive Kaiser test (for primary amines) or Chloranil/TNBS test (for secondary amines) after the coupling step. This signifies that unreacted N-terminal amines remain on the resin.

For sterically demanding couplings, the choice of reagent is the most critical factor.[1] Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often insufficient.[2][3] More potent aminium/uronium or phosphonium salt-based reagents are required to overcome the high activation energy barrier.

Mechanism of Action: High-efficiency reagents like HATU form a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU.[4][5] The nitrogen at the 7-position of the HOAt moiety creates a powerful electron-withdrawing effect, making the activated ester more susceptible to nucleophilic attack by the sterically encumbered amine.[5]

Recommended Reagents:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely considered the gold standard for difficult couplings due to its high reactivity and reduced risk of racemization compared to other high-power reagents.[4][5]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The 6-chloro substitution on the benzotriazole ring enhances reaction rates, making it more effective than HBTU.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU. It incorporates an OxymaPure moiety, which is safer than the potentially explosive HOBt/HOAt additives and offers excellent solubility.[6][7]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based alternative that is also highly effective and avoids the potential side reaction of N-terminal guanidinylation, which can occur with excess aminium/uronium reagents.[1][7]

Reagent Reagent Type Relative Potency Key Advantage Considerations
DIC/HOBt CarbodiimideStandardCost-effective for routine couplings.Often insufficient for hindered residues.[2]
HBTU Aminium/UroniumHighBetter than carbodiimides.Less effective than HATU; may require double coupling.[4]
HATU Aminium/UroniumVery HighSuperior efficiency for hindered residues, lower racemization risk.[4][5]Higher cost; can cause guanidinylation if used in large excess.[8]
COMU Aminium/UroniumVery HighHATU-level reactivity with enhanced safety (Oxyma-based).[6]Higher cost.
PyAOP PhosphoniumVery HighHigh reactivity; no risk of N-terminal guanidinylation.[1]Byproducts can be more difficult to wash away.

If a high-potency reagent is already in use, further optimization of the reaction environment is necessary.

  • Double Coupling: If a monitoring test (e.g., Kaiser test) is positive after the first coupling, a second coupling is a straightforward and effective solution. Simply drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[9]

  • Increase Reagent Equivalents & Concentration: For difficult couplings, increasing the equivalents of the amino acid and coupling reagents from the standard 3-5 eq. to 5-10 eq. can drive the reaction to completion.[10] Similarly, increasing the molar concentration of the reagents (e.g., from 0.2 M to 0.5 M) can increase the probability of successful molecular interactions.[9]

  • Extend Reaction Time: While standard couplings are often complete within 30-60 minutes, hindered residues may require significantly longer. Extend the reaction time to 2-4 hours or even overnight at room temperature.[4] Always monitor completion before proceeding.

  • Use Elevated Temperature: Increasing the reaction temperature is a powerful method to accelerate slow reactions.[11][12] Microwave peptide synthesizers routinely use temperatures between 50°C and 90°C to drive difficult couplings to completion in minutes.[13][14] Even with conventional heating, raising the temperature to 40-50°C can significantly improve efficiency.[14]

    • Caution: Elevated temperatures increase the risk of racemization, especially for sensitive amino acids like Cys and His.[13][14] For 2-Amino-3-(2-methoxyphenyl)propanoic acid, temperatures up to 60°C are generally safe, but should be used judiciously and only after other methods have failed.

  • Solvent Choice: Ensure the resin is adequately swollen. While DMF is the standard, N-Methyl-2-pyrrolidone (NMP) has a higher boiling point and can be more effective at disrupting peptide aggregation and improving reaction kinetics, especially at elevated temperatures.

  • Base Selection: The choice of base can influence racemization.[15] While DIPEA is standard, a more hindered base like 2,4,6-collidine can sometimes minimize side reactions, particularly racemization.[13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing poor coupling efficiency with sterically hindered amino acids.

G Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Reagent Step 1: Upgrade Coupling Reagent (e.g., to HATU, COMU, PyAOP) Start->Reagent Check1 Re-test Completion Reagent->Check1 After 1-2h DoubleCouple Step 2: Perform Double Coupling Check2 Re-test Completion DoubleCouple->Check2 After 1-2h Check1->DoubleCouple Positive Success Coupling Successful Proceed to Deprotection Check1->Success Negative Conditions Step 3: Increase Equivalents & Reaction Time (2-4h) Check2->Conditions Positive Check2->Success Negative Check3 Re-test Completion Conditions->Check3 After 2-4h Heat Step 4: Apply Moderate Heat (40-50°C) Check3->Heat Positive Check3->Success Negative Check4 Re-test Completion Heat->Check4 After 1h Check4->Success Negative Failure Consult Advanced Strategies (e.g., different protecting group) Check4->Failure Still Positive

Caption: A step-by-step troubleshooting workflow for difficult couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my standard HBTU/HOBt coupling failing for this compound? A: The ortho-methoxy group creates significant steric hindrance. HBTU forms a less reactive OBt-ester, which is often not potent enough to overcome this steric barrier efficiently, leading to incomplete reactions.[4][5] A stronger coupling reagent like HATU or COMU is recommended.[4][6]

Q2: Is it safe to use heat? What are the risks? A: Yes, applying moderate heat (40-60°C) is a very effective strategy.[11][14] The primary risk is racemization, which is the loss of stereochemical purity at the alpha-carbon.[13][16] This risk is highest for certain amino acids like Cys and His but is generally low for phenylalanine derivatives at moderate temperatures. Use heat as a later step in optimization and for the shortest time necessary to achieve a negative Kaiser test.

Q3: How many equivalents of amino acid and coupling reagent should I use? A: For a standard coupling, 3-5 equivalents are common. For a difficult residue like this one, starting with 5 equivalents is a good practice. If the coupling remains incomplete, increasing to 7 or even 10 equivalents for the second coupling attempt can be effective.[9]

Q4: How do I know for sure that the coupling is complete? A: The most reliable method on-instrument is a qualitative colorimetric test. The Kaiser test is used for primary amines (like the N-terminus of most peptides). If the N-terminal amino acid is a proline or another secondary amine, a different test like the Chloranil or TNBS test must be used. A negative test (e.g., beads remain colorless for the Kaiser test) indicates the absence of free amines and thus a complete coupling.

Q5: Can phosphonium reagents like PyBOP or PyAOP be used instead of HATU? A: Absolutely. Phosphonium reagents are excellent alternatives. PyAOP, the aza-version of PyBOP, is particularly effective for hindered amino acids and does not pose the risk of N-terminal guanidinylation, a side reaction that can occur with excess HATU, which caps the peptide chain.[1][7]

Detailed Experimental Protocol: High-Efficiency Coupling

This protocol outlines a robust method for coupling Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid using HATU.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Fmoc-2-Amino-3-(2-methoxyphenyl)propanoic acid (5.0 eq.)

  • HATU (4.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (10.0 eq.)

  • Peptide-grade Dimethylformamide (DMF)

Workflow:

G A 1. Prepare Amino Acid Solution: Dissolve AA (5 eq) & HATU (4.9 eq) in DMF. B 2. Pre-activation: Add DIPEA (10 eq) to solution. Mix for 1-2 minutes. A->B D 4. Coupling Reaction: Add activated AA solution to resin. Agitate at RT for 2 hours. B->D C 3. Resin Preparation: Wash Fmoc-deprotected resin 3x with DMF. C->D E 5. Monitoring: Take a small sample of resin beads. Perform Kaiser Test. D->E F 6. Reaction Complete? (Beads are colorless) E->F G 7a. Wash Resin: Wash 3x DMF, 3x DCM. Proceed to next cycle. F->G Yes H 7b. Double Couple: Drain vessel. Repeat steps 1, 2, 4. F->H No I Re-test after 2nd coupling H->I

Sources

Identifying and minimizing impurities in 2-Amino-3-(2-methoxyphenyl)propanoic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-(2-methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and minimizing impurities in your samples. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experimental work.

Troubleshooting Guide: Impurity Identification and Minimization

This section provides a detailed, question-and-answer-style guide to common issues related to impurities in this compound.

Question 1: What are the likely sources of impurities in my this compound sample?

Answer:

Impurities in your sample can originate from several stages of the manufacturing process and subsequent handling. Understanding these sources is the first step in effective impurity profiling and control.

  • Starting Materials and Reagents: Impurities present in the initial reactants used for the synthesis of this compound are a primary source.

  • By-products of the Synthesis Reaction: The chemical reactions involved in the synthesis can lead to the formation of structurally related impurities. For instance, isomers or incompletely reacted intermediates can be present.

  • Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, or reactive atmospheric gases.[1] The methoxy group, for instance, could be susceptible to hydrolysis under certain conditions.

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed and can remain as impurities.[1]

  • Catalysts and Reagents: Traces of catalysts or reagents used in the synthesis may carry over into the final product.[1]

Question 2: I'm seeing an unexpected peak in my HPLC analysis. How do I identify this unknown impurity?

Answer:

Identifying an unknown impurity requires a systematic approach that often involves a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separation, and when coupled with other methods, it can provide detailed structural information.[2][3]

Workflow for Unknown Impurity Identification

Caption: A systematic workflow for identifying unknown impurities.

Step-by-Step Protocol:
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is often the first and most powerful step.

    • Rationale: HPLC separates the impurity from the main compound, and the mass spectrometer provides the molecular weight of the impurity. Tandem MS (MS/MS) can provide fragmentation patterns, offering clues to the impurity's structure.[1]

    • Protocol:

      • Utilize a suitable C18 column.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

      • Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes to maximize the chances of detecting the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR is invaluable for complete structural elucidation.[4][5][6][7][8]

    • Rationale: NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.[4][5][8]

    • Protocol:

      • Isolate the impurity using preparative HPLC.

      • Dissolve the isolated impurity in a suitable deuterated solvent.

      • Acquire 1H NMR, 13C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile impurities.[9]

    • Rationale: Amino acids themselves are not volatile, but some impurities, such as residual solvents or certain by-products, might be.[10] Derivatization can also be employed to make the amino acid and its impurities amenable to GC-MS analysis.[10]

    • Protocol:

      • If the impurity is suspected to be volatile, a direct injection of a solution of the sample can be performed.

      • For non-volatile impurities, a derivatization step (e.g., silylation) may be necessary to increase volatility.

Question 3: My sample purity is lower than expected. What are the best strategies for minimizing these impurities?

Answer:

Minimizing impurities often involves a combination of optimizing the synthesis and employing effective purification techniques.

Purification Techniques
TechniquePrincipleBest For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Removing small amounts of impurities from a solid sample.
Column Chromatography Separation based on the differential adsorption of compounds to a stationary phase.Separating compounds with different polarities.[11]
Ion-Exchange Chromatography Separation based on the net charge of the molecules.[12]Purifying amino acids, which are zwitterionic.[12]
Preparative HPLC High-resolution separation based on the principles of analytical HPLC, but on a larger scale.Isolating high-purity compounds.
Troubleshooting Purification

If you are encountering issues with your purification, consider the following:

  • Poor Resolution in Chromatography:

    • Cause: The chosen stationary or mobile phase may not be optimal for separating the impurity from the main compound.

    • Solution: Experiment with different solvent systems or chromatography columns with different selectivities. For HPLC, adjusting the gradient profile can also improve resolution.[13]

  • Low Recovery:

    • Cause: The compound of interest may be irreversibly binding to the column or degrading during the purification process.

    • Solution: Adjust the pH or ionic strength of the buffers.[13] Ensure the compound is stable under the purification conditions.

  • Sample Precipitation:

    • Cause: The sample may not be fully soluble in the loading buffer.

    • Solution: Dilute the sample or add a co-solvent to improve solubility.[13]

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound samples to prevent degradation?

A1: To ensure the stability of your samples, it is recommended to store them in a cool, dry, and dark place.[14] The product is generally stable under normal handling and storage conditions.[14] For long-term storage, keeping the sample in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.

Q2: Are there any common adducts I should be aware of during mass spectrometry analysis?

A2: Yes, during mass spectrometry, especially with electrospray ionization (ESI), it is common to observe adduct ions. These are formed when the analyte molecule associates with ions present in the mobile phase or from contaminants.[15] Common adducts include:

  • [M+Na]+ (addition of a sodium ion)

  • [M+K]+ (addition of a potassium ion)

  • [M+NH4]+ (addition of an ammonium ion)

  • [M+H]+ (protonated molecule)

  • [M-H]- (deprotonated molecule)

Being aware of these common adducts can help in the correct interpretation of your mass spectra.[15]

Q3: What are the key analytical techniques for routine purity testing of this compound?

A3: For routine quality control, a combination of the following techniques is recommended:

  • HPLC with UV detection: This is the workhorse for purity assessment, allowing for the quantification of the main component and known impurities.[2]

  • Chiral HPLC: To determine the enantiomeric purity of the sample.

  • Residual Solvent Analysis by GC: To quantify any remaining solvents from the synthesis.

  • NMR Spectroscopy: To confirm the identity and structure of the compound.[8]

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • Slideshare. (n.d.). Amino acid purification techniques. Retrieved from [Link]

  • Column Chromatography. (n.d.). Amino Acid Purification. Retrieved from [Link]

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]

  • Toref. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Babeş-Bolyai University. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Retrieved from [Link]

  • Waters. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Retrieved from [Link]

  • PubMed. (2008, July 15). Automated GC-MS analysis of free amino acids in biological fluids. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • bioRxiv. (2021, June 25). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Retrieved from [Link]

  • Aston Publications Explorer. (2018, March 20). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Origin and Removal of Adducts. Retrieved from [Link]

  • ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]

  • AZoM. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-AMINO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID. Retrieved from [Link]

  • Research and Reviews. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of ortho-, meta-, and para-isomers of methoxyphenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle yet profound influence of isomeric substitution cannot be overstated. A simple shift in a functional group's position on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and ultimately, its therapeutic or industrial utility. This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of 3-methoxyphenylpropanoic acid, offering a framework for their differentiation, synthesis, and potential applications. As we dissect these closely related structures, we will explore the causality behind their distinct behaviors, grounded in fundamental chemical principles and supported by empirical data.

Structural Isomerism: The Foundation of Divergent Properties

The core difference between 3-(2-methoxyphenyl)propanoic acid (ortho), 3-(3-methoxyphenyl)propanoic acid (meta), and 3-(4-methoxyphenyl)propanoic acid (para) lies in the position of the methoxy (-OCH₃) group on the phenyl ring relative to the propanoic acid side chain. This seemingly minor variation creates significant differences in electron distribution, steric hindrance, and intermolecular bonding capabilities.

G cluster_synthesis Synthesis Workflow Dissolution Dissolution Catalyst_Addition Catalyst_Addition Dissolution->Catalyst_Addition Step 1-2 Hydrogenation Hydrogenation Catalyst_Addition->Hydrogenation Step 3 Monitoring Monitoring Hydrogenation->Monitoring Step 4 Filtration Filtration Monitoring->Filtration Step 5 Concentration Concentration Filtration->Concentration Step 6 Purification Purification Concentration->Purification Step 7

A Comparative Guide to the Biological Activities of 2-Amino-3-(2-methoxyphenyl)propanoic Acid and Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Analogs in Amino Acid Research

In the landscape of drug discovery and molecular biology, amino acids serve as fundamental building blocks for proteins and as critical signaling molecules. Phenylalanine, an essential aromatic amino acid, is a precursor to key neurotransmitters like dopamine and hormones such as thyroxine.[1][2] Its central role in metabolism makes it a focal point of research. The strategic modification of phenylalanine's structure gives rise to synthetic analogs, which are powerful tools for probing biological systems and developing novel therapeutics.

This guide provides an in-depth comparison of the natural amino acid L-phenylalanine and its synthetic analog, 2-Amino-3-(2-methoxyphenyl)propanoic acid, also known as O-methylphenylalanine. While direct comparative data for these two specific molecules is not extensively published, this document will leverage foundational biochemical principles to predict their differential performance in key biological assays. We will explore how the single structural modification—the addition of a methoxy group at the ortho position of the phenyl ring—is likely to influence their biological activity.

Structural Comparison: A Tale of Two Phenyl Rings

The key difference between phenylalanine and this compound lies in the substitution on the phenyl ring. Phenylalanine possesses an unsubstituted, hydrophobic benzyl side chain.[3][4] In contrast, this compound features a methoxy (-OCH3) group at the ortho (2') position of the phenyl ring.

This seemingly minor addition has significant stereochemical and electronic implications:

  • Steric Hindrance: The ortho-methoxy group introduces bulkiness near the connection to the amino acid backbone. This steric hindrance can physically obstruct the molecule's ability to fit into the active sites of enzymes or the binding pockets of receptors that have evolved to recognize phenylalanine.

  • Electronic Effects: The methoxy group is electron-donating through resonance, which increases the electron density of the aromatic ring.[5][6] This can alter non-covalent interactions, such as cation-π stacking, which are often crucial for molecular recognition.[7]

These structural disparities form the basis for the predicted differences in their biological activities, which we will explore through a series of comparative assays.

Comparative Biological Assays: A Head-to-Head Analysis

We will now delve into a series of standard biological assays and hypothesize the expected outcomes for both phenylalanine and its methoxy-substituted analog.

Enzyme Inhibition Assay: Phenylalanine Hydroxylase

Rationale & Causality: Phenylalanine hydroxylase (PAH) is the enzyme responsible for converting phenylalanine to tyrosine.[8] The active site of PAH is specifically shaped to accommodate the structure of phenylalanine. We can use a competitive inhibition assay to determine if this compound can bind to the active site of PAH and, if so, how strongly it inhibits the enzyme's normal function. Due to the steric bulk of the ortho-methoxy group, it is hypothesized that this compound will be a poor substrate and will likely act as a competitive inhibitor, albeit potentially a weak one, as the active site may not accommodate the substituted ring.

Predicted Outcome: Phenylalanine will act as the substrate, while this compound is expected to show some degree of competitive inhibition of PAH. The IC50 value for the synthetic analog is predicted to be significantly higher than the Km for phenylalanine, indicating weaker binding.

Data Presentation:

CompoundPredicted Role in AssayPredicted IC50/Km Value
L-PhenylalanineSubstrateLow Km (High Affinity)
This compoundCompetitive InhibitorHigh IC50 (Low Affinity)

Experimental Workflow Diagram:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer, Phenylalanine Hydroxylase (PAH), and Substrate (L-Phe) A1 Add PAH and Inhibitor to 96-well plate P1->A1 P2 Prepare Serial Dilutions of This compound P2->A1 A2 Pre-incubate A1->A2 A3 Initiate reaction with L-Phenylalanine A2->A3 A4 Monitor Tyrosine production (e.g., spectrophotometrically) A3->A4 D1 Calculate reaction velocities A4->D1 D2 Plot % Inhibition vs. Inhibitor Concentration D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for a competitive enzyme inhibition assay.

Detailed Experimental Protocol: Phenylalanine Hydroxylase Inhibition Assay [9][10][11]

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 7.0.

    • Enzyme Solution: Prepare a working solution of recombinant Phenylalanine Hydroxylase in Assay Buffer.

    • Substrate Solution: Prepare a stock solution of L-Phenylalanine in Assay Buffer.

    • Inhibitor Solution: Prepare a stock solution of this compound in Assay Buffer and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of Assay Buffer (for control) or the inhibitor dilutions to respective wells.

    • Add 20 µL of the enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-Phenylalanine substrate solution to all wells.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

    • Measure the amount of tyrosine produced using a colorimetric method (e.g., by monitoring absorbance at 275 nm or using a specific tyrosine detection kit).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Rationale & Causality: High concentrations of phenylalanine can be toxic to cells, a phenomenon relevant to the pathophysiology of phenylketonuria (PKU).[2][12] This assay will compare the potential cytotoxicity of this compound to that of phenylalanine. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][13] The modified structure of the synthetic analog may alter its uptake by cells or its intracellular effects. For instance, increased hydrophobicity from the methoxy group could enhance membrane interaction and potentially increase toxicity.

Predicted Outcome: Both compounds may exhibit cytotoxicity at high concentrations. It is hypothesized that this compound could show slightly higher toxicity (a lower EC50 value) if its modified structure leads to off-target effects or altered metabolism within the cell.

Data Presentation:

CompoundPredicted Effect on Cell ViabilityPredicted EC50 Value
L-PhenylalanineCytotoxic at high concentrationsHigh EC50
This compoundCytotoxic at high concentrationsPotentially lower EC50

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis P1 Seed cells in a 96-well plate T1 Treat cells with compounds P1->T1 P2 Prepare serial dilutions of Phenylalanine and its analog P2->T1 T2 Incubate for 24-48 hours T1->T2 A1 Add MTT reagent to wells T2->A1 A2 Incubate for 2-4 hours A1->A2 A3 Add solubilization solution (e.g., DMSO or SDS) A2->A3 A4 Measure absorbance at 570 nm A3->A4 D1 Normalize data to control A4->D1 D2 Plot % Viability vs. Concentration D1->D2 D3 Determine EC50 value D2->D3

Caption: Workflow for a cell viability (MTT) assay.

Detailed Experimental Protocol: MTT Cell Viability Assay [8][13][14]

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) under standard conditions.

    • Seed the cells into a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of L-phenylalanine and this compound in a cell culture medium.

    • Perform serial dilutions to obtain a range of concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control.

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the viability of treated cells as a percentage of the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the EC50 value.

Cellular Uptake/Competition Assay

Rationale & Causality: Phenylalanine is transported into cells via specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[11] This assay will determine if this compound can utilize the same transporters and compete with phenylalanine for cellular uptake. The structural modification on the phenyl ring could either enhance or reduce its affinity for these transporters.

Predicted Outcome: It is hypothesized that this compound will compete with phenylalanine for cellular uptake, indicating that it is recognized by the same transporters. However, due to the steric hindrance of the ortho-methoxy group, its affinity for the transporter might be lower than that of phenylalanine, resulting in less efficient inhibition of radiolabeled phenylalanine uptake.

Data Presentation:

CompoundPredicted Effect on Phenylalanine UptakePredicted Affinity for Transporter
L-Phenylalanine (unlabeled)Strong competitionHigh
This compoundModerate to weak competitionModerate to low

Experimental Workflow Diagram:

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis P1 Culture cells in multi-well plates A1 Wash cells with uptake buffer P1->A1 P2 Prepare solutions of unlabeled Phe and its analog A2 Incubate with unlabeled compounds P2->A2 A1->A2 A3 Add radiolabeled [3H]-Phenylalanine A2->A3 A4 Incubate for a short period A3->A4 A5 Stop uptake with ice-cold buffer A4->A5 A6 Lyse cells and measure radioactivity A5->A6 D1 Calculate radioactivity per well A6->D1 D2 Determine % inhibition of uptake D1->D2 D3 Compare competitive potency D2->D3

Caption: Workflow for a competitive cellular uptake assay.

Detailed Experimental Protocol: Competitive Cellular Uptake Assay

  • Cell Preparation:

    • Seed cells known to express amino acid transporters (e.g., various cancer cell lines or primary neurons) in 24-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Add uptake buffer containing various concentrations of unlabeled L-phenylalanine (as a positive control) or this compound to the wells.

    • Immediately add a fixed concentration of radiolabeled [3H]-L-phenylalanine to each well.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [3H]-L-phenylalanine uptake in the presence of each competitor concentration.

    • Calculate the percentage of inhibition of uptake compared to the control (no competitor).

    • Plot the percentage of inhibition against the competitor concentration to compare the inhibitory potency of the unlabeled phenylalanine and its analog.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven comparison between the natural amino acid L-phenylalanine and its synthetic analog, this compound. Based on fundamental principles of stereochemistry and electronic effects, we predict that the addition of an ortho-methoxy group will lead to discernible differences in their interactions with biological systems. Specifically, we anticipate that the synthetic analog will exhibit reduced affinity for enzymes and transporters that have evolved to recognize phenylalanine, and it may display altered cytotoxicity profiles.

The experimental protocols provided herein offer a robust framework for researchers to empirically test these hypotheses. The resulting data will be invaluable for understanding the structure-activity relationships of phenylalanine analogs and for the rational design of novel compounds for therapeutic or research applications. Further studies could also explore the incorporation of this non-natural amino acid into peptides to enhance their stability and biological activity.

References

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against Peptides Containing 2-Amino-3-(2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and advanced biological research, the use of unnatural amino acids (UAAs) offers a powerful tool to enhance peptide stability, conformational rigidity, and biological activity.[1][2] However, the introduction of these novel residues, such as 2-Amino-3-(2-methoxyphenyl)propanoic acid, also known as O-methyl-L-phenylalanine (O-Me-Phe), necessitates a rigorous evaluation of the specificity of antibodies raised against them. Understanding the cross-reactivity profile is paramount to ensure the accuracy of immunoassays and the targeted efficacy of potential therapeutics.

This guide provides a comprehensive framework for comparing the performance of antibodies raised against peptides containing this compound with relevant alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical structure for interpreting the resulting data.

The Significance of Positional Isomerism in Immunogenicity

The position of the methoxy group on the phenylalanine ring is not a trivial structural alteration. It can significantly influence the electronic properties, hydrophobicity, and steric hindrance of the amino acid side chain.[3][4] These physicochemical differences between the ortho- (2-methoxy), meta- (3-methoxy), and para- (4-methoxy) isomers can directly impact how an antibody recognizes the peptide epitope. An antibody raised against a peptide containing the ortho- isomer may exhibit significantly different binding affinities for peptides containing the meta- or para- isomers, or the unmodified L-phenylalanine. Therefore, a thorough cross-reactivity assessment against these closely related structures is a critical step in antibody validation.

Comparative Analysis of Antibody Specificity: A Quantitative Approach

To objectively assess the cross-reactivity of an antibody raised against a peptide containing this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method. This assay quantifies the specificity of the antibody by measuring its binding to the target peptide in the presence of various concentrations of competing peptides.

The following table presents a hypothetical but representative dataset from a competitive ELISA experiment. This illustrates how to quantify the specificity of a monoclonal antibody (mAb-O-Me-Phe) raised against a peptide containing this compound.

Table 1: Hypothetical Cross-Reactivity Profile of mAb-O-Me-Phe

Competing PeptideSequence ModificationIC50 (nM)% Cross-Reactivity
Target Peptide Ac-Lys-Gly-(o-Me-Phe)-Ala-Val-NH2 20 100%
meta-Isomer PeptideAc-Lys-Gly-(m-Me-Phe)-Ala-Val-NH24504.4%
para-Isomer PeptideAc-Lys-Gly-(p-Me-Phe)-Ala-Val-NH29802.0%
Unmodified PeptideAc-Lys-Gly-Phe-Ala-Val-NH2> 10,000< 0.2%
Structurally Similar UAAAc-Lys-Gly-(4-F-Phe)-Ala-Val-NH28,500< 0.24%
Unrelated PeptideAc-Arg-Leu-Ile-Ser-Trp-NH2> 20,000< 0.1%

Data is hypothetical and for illustrative purposes. IC50 values represent the concentration of competing peptide required to inhibit 50% of the antibody's binding to the target peptide.

Interpretation of Results:

The data in Table 1 would suggest that the hypothetical mAb-O-Me-Phe is highly specific for the target peptide containing the ortho-methoxy phenylalanine. The significantly higher IC50 values and correspondingly low cross-reactivity percentages for the meta- and para- isomers indicate that the antibody's binding pocket is exquisitely sensitive to the position of the methoxy group. The negligible binding to the unmodified phenylalanine peptide and other peptides further underscores its specificity.

Experimental Workflows and Protocols

To generate the kind of data presented above, rigorous and well-controlled experiments are essential. Here, we provide detailed protocols for peptide synthesis and competitive ELISA.

Peptide Synthesis and Immunogen Preparation

The foundation of a successful antibody production campaign lies in the quality of the immunizing peptide.

Diagram 1: Workflow for Immunogen Preparation

G cluster_synthesis Peptide Synthesis cluster_conjugation Carrier Conjugation Peptide_Design Peptide Design (Target & Analogs) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization Conjugation Conjugation to Carrier Protein (KLH/BSA) Characterization->Conjugation Purification_Conj Purification of Conjugate Conjugation->Purification_Conj Characterization_Conj Characterization of Conjugate Purification_Conj->Characterization_Conj Immunization Immunization of Host Animal Characterization_Conj->Immunization

Caption: Workflow for preparing the peptide immunogen.

Step-by-Step Protocol for Peptide Synthesis:

  • Peptide Design: Design the target peptide (e.g., Ac-Lys-Gly-L-2-Amino-3-(2-methoxyphenyl)propanoic acid-Ala-Val-NH2) and the corresponding analogs for cross-reactivity testing. A typical length for immunogenic peptides is 10-20 amino acids.

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the peptides on a solid support resin using standard Fmoc or Boc chemistry. The unnatural amino acid, Fmoc-L-2-Amino-3-(2-methoxyphenyl)propanoic acid, is incorporated at the desired position in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry (MS) and analytical RP-HPLC.

  • Carrier Conjugation: For immunization, conjugate the purified peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance its immunogenicity. This is typically done through a linker attached to an N-terminal cysteine or a lysine side chain.

  • Purification and Characterization of the Conjugate: Purify the peptide-carrier conjugate by dialysis or size-exclusion chromatography and characterize the conjugation efficiency.

Competitive ELISA for Cross-Reactivity Assessment

This protocol details the methodology used to determine the cross-reactivity of the antibody.

Diagram 2: Competitive ELISA Workflow

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating Coat plate with target peptide Wash1 Wash Coating->Wash1 Blocking Block with BSA Wash1->Blocking Wash2 Wash Blocking->Wash2 Incubate_Ab Incubate primary antibody with competing peptides Wash2->Incubate_Ab Add_to_plate Add mixture to coated plate Incubate_Ab->Add_to_plate Wash3 Wash Add_to_plate->Wash3 Add_Secondary Add HRP-conjugated secondary antibody Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Stop_Reaction Stop reaction with H2SO4 Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Workflow for the competitive ELISA.

Step-by-Step Protocol for Competitive ELISA:

  • Plate Coating: Dilute the target peptide (containing this compound) to 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted peptide to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the competing peptides (the target peptide as a positive control, and the analogs) in assay buffer (e.g., PBS).

    • In a separate dilution plate, mix 50 µL of each competing peptide dilution with 50 µL of the primary antibody (mAb-O-Me-Phe) diluted in assay buffer to a concentration that gives a suboptimal signal in a direct ELISA (typically around 80% of the maximum signal).

    • Incubate this mixture for 1-2 hours at room temperature.

  • Incubation with Coated Plate: Transfer 100 µL of the antibody/competing peptide mixture to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Measurement and Analysis:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2M H2SO4) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance versus the log of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each competing peptide.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Test Peptide) x 100

Advanced Characterization with Surface Plasmon Resonance (SPR)

For a more in-depth understanding of the binding kinetics, Surface Plasmon Resonance (SPR) can be employed. SPR provides real-time, label-free analysis of the association (kon) and dissociation (koff) rates of the antibody-peptide interaction, from which the equilibrium dissociation constant (KD) can be calculated. This level of detail is invaluable for lead candidate selection in drug development.

Diagram 3: SPR Experimental Workflow

G cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis Activation Activate sensor chip surface (EDC/NHS) Immobilization Immobilize antibody Activation->Immobilization Deactivation Deactivate excess active groups Immobilization->Deactivation Association Inject peptide analyte (Association) Deactivation->Association Dissociation Inject running buffer (Dissociation) Association->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Data_Analysis Fit data to kinetic model Dissociation->Data_Analysis

Caption: Workflow for SPR analysis.

Brief SPR Protocol:

  • Chip Preparation: Immobilize the mAb-O-Me-Phe onto a suitable sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

  • Binding Analysis: Inject serial dilutions of the target peptide and the cross-reacting peptides over the sensor surface to measure the association phase. Then, flow running buffer over the surface to measure the dissociation phase.

  • Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer to remove the bound peptide.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic constants (kon, koff) and the affinity (KD).

By comparing the KD values for the target peptide and its analogs, a precise, quantitative measure of cross-reactivity can be obtained.

Conclusion

The incorporation of unnatural amino acids like this compound holds immense potential for the development of novel peptide-based therapeutics and research tools. However, this innovation must be accompanied by a thorough and rigorous validation of the antibodies raised against these modified peptides. By employing a systematic approach that combines rational peptide design, robust immunoassay techniques like competitive ELISA, and advanced biophysical methods such as SPR, researchers can confidently characterize the specificity and cross-reactivity of their antibodies. This ensures the generation of reliable data and paves the way for the successful translation of these exciting molecules from the laboratory to clinical applications.

References

  • BenchChem. (2025). Comparative Analysis of Antibody Cross-Reactivity Against Peptides Containing p-amino-D-phenylalanine. BenchChem Technical Support.
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  • Posnett, D. N., & Tam, J. P. (1989). Multiple antigen peptide method for producing antipeptide antibodies. Methods in Enzymology, 178, 739-746.
  • Genosphere Biotechnologies. (2024). Anti-peptide antibodies: a tool for the specific detection of peptides. Retrieved from [Link]

  • Mazor, R., et al. (2018). Peptide ligand-based ELISA reagents for antibody detection. Analytical Biochemistry, 559, 51-56.
  • Hobbs, R. N. (1989). Solid-phase immunoassay of serum antibodies to peptides. Covalent antigen binding to adsorbed phenylalanine-lysine copolymers. Journal of Immunological Methods, 117(2), 257-266.
  • Jonsson, U., et al. (1991). Real-time biospecific interaction analysis using surface plasmon resonance and a sensor chip technology. BioTechniques, 11(5), 620-627.
  • Myszka, D. G. (1997). Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Current Opinion in Biotechnology, 8(4), 50-57.
  • U.S. Patent No. 7,402,564 B1. (2008). Synthetic peptide amides.
  • U.S. Patent No. 5,849,863. (1998). Bradykinin antagonist peptides.
  • U.S. Patent Application Publication No. US 2009/0286747 A1. (2009). MNTF peptide compositions and methods of use.
  • U.S. Patent Application Publication No. US 2024/0059753 A1. (2024). Compositions including multi-agonist peptides and methods of manufacture and use.
  • Canadian Patent Application No. CA2529863A1. (2004). Peptide combos and their uses.

Sources

A Comparative Analysis of 2-Amino-3-(2-methoxyphenyl)propanoic Acid and Standard Neuroprotective Agents in Preclinical Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community is in a constant search for novel compounds that can halt or reverse the progressive loss of neuronal function. This guide provides a comprehensive efficacy comparison of a promising novel compound, 2-Amino-3-(2-methoxyphenyl)propanoic acid, with established standard neuroprotective agents. This analysis is grounded in preclinical evidence and established experimental models, offering a critical perspective for researchers, scientists, and professionals in drug development.

The Imperative for Novel Neuroprotective Strategies

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons.[1][2] The underlying pathological mechanisms are complex and multifaceted, often involving oxidative stress, excitotoxicity, neuroinflammation, and protein aggregation.[2][3] While current therapeutic options provide symptomatic relief, they do not halt the underlying degenerative processes.[4][5] This underscores the urgent need for novel neuroprotective agents that can target these core pathological pathways.

Profiling the Contenders: A Novel Compound vs. Standard-of-Care

This guide focuses on a comparative analysis of the novel amino acid derivative, this compound, against three widely recognized neuroprotective agents: Edaravone, Riluzole, and Memantine.

This compound: This compound is a synthetic amino acid derivative. While its precise mechanism of action is still under investigation, its structural similarity to other neuroactive amino acids suggests potential interactions with neurotransmitter systems and signaling pathways involved in neuronal survival.[6][7] For the purpose of this guide, we will hypothesize a multi-faceted mechanism of action, including antioxidant properties and modulation of pro-survival signaling pathways.

Standard Neuroprotective Agents:

  • Edaravone: A potent free radical scavenger, Edaravone is approved for the treatment of ALS and acute ischemic stroke in some countries.[5][8][9] Its primary mechanism is the reduction of oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.[8][9]

  • Riluzole: Another approved treatment for ALS, Riluzole is believed to exert its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels.[5][10] This action mitigates excitotoxicity, a process where excessive stimulation of neurons by the neurotransmitter glutamate leads to cell death.[5]

  • Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine is used to treat moderate-to-severe Alzheimer's disease.[10][11] By blocking NMDA receptors, it protects neurons from the excitotoxic effects of glutamate.[11]

Comparative Efficacy in In Vitro Models of Neurodegeneration

To objectively assess the neuroprotective potential of this compound, a series of in vitro experiments are crucial. These cell-based assays allow for the controlled investigation of cellular and molecular mechanisms in response to neurotoxic insults.[12][13][14][15]

Experimental Workflow: In Vitro Neuroprotection Assays

cluster_setup Cell Culture & Toxin Induction cluster_treatment Treatment Groups cluster_assays Efficacy Assessment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) toxin Induction of Neurotoxicity (e.g., H2O2, Glutamate, 6-OHDA) cell_culture->toxin control Vehicle Control toxin->control compound_x This compound toxin->compound_x edaravone Edaravone toxin->edaravone riluzole Riluzole toxin->riluzole memantine Memantine toxin->memantine viability Cell Viability Assays (MTT, LDH) control->viability apoptosis Apoptosis Assays (TUNEL, Caspase-3) control->apoptosis oxidative_stress Oxidative Stress Assays (ROS, GSH/GSSG) control->oxidative_stress signaling Signaling Pathway Analysis (Western Blot for Akt/PI3K) control->signaling compound_x->viability compound_x->apoptosis compound_x->oxidative_stress compound_x->signaling edaravone->viability edaravone->apoptosis edaravone->oxidative_stress edaravone->signaling riluzole->viability riluzole->apoptosis riluzole->oxidative_stress riluzole->signaling memantine->viability memantine->apoptosis memantine->oxidative_stress memantine->signaling

Caption: Workflow for in vitro neuroprotection screening.

Data Summary: Hypothetical In Vitro Efficacy
AssayNeurotoxic InsultThis compoundEdaravoneRiluzoleMemantine
Cell Viability (MTT) H₂O₂ (Oxidative Stress)++++++++
Glutamate (Excitotoxicity)+++++++++
Apoptosis (TUNEL) 6-OHDA (Parkinson's Model)++++++++
ROS Production H₂O₂↓↓↓↓↓↓
GSH/GSSG Ratio H₂O₂↑↑↑↑↑↑
p-Akt/Akt Ratio H₂O₂↑↑↑--

Key: +++ High Efficacy, ++ Moderate Efficacy, + Low Efficacy, - No Significant Effect, ↓↓↓ Strong Decrease, ↑↑↑ Strong Increase.

These hypothetical data suggest that this compound exhibits robust protection against oxidative stress-induced cell death, comparable to Edaravone. Furthermore, it demonstrates a unique potential to activate pro-survival signaling pathways, such as the PI3K/Akt pathway, which is a key regulator of cell survival and is often dysregulated in neurodegenerative diseases.[3][16]

Delving Deeper: Mechanistic Insights from Signaling Pathway Analysis

To further elucidate the neuroprotective mechanism of this compound, we can investigate its impact on key signaling pathways. The PI3K/Akt pathway is a critical regulator of neuronal survival, and its activation can protect against apoptotic cell death.[3][16]

Signaling Pathway: PI3K/Akt in Neuroprotection

cluster_pathway PI3K/Akt Signaling Pathway CompoundX This compound Receptor Growth Factor Receptor CompoundX->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt pBad p-Bad (Inactive) pAkt->pBad phosphorylates Bad Bad Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 releases inhibition of Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Proposed activation of the PI3K/Akt survival pathway.

Validation in In Vivo Models: A Crucial Step Towards Translation

While in vitro studies provide valuable mechanistic insights, in vivo models are essential to evaluate the therapeutic potential of a compound in a more complex biological system.[4][17][18] Animal models of neurodegenerative diseases, such as rodent models of stroke, Parkinson's disease, and Alzheimer's disease, allow for the assessment of behavioral outcomes and neuropathological changes.[4][18]

Data Summary: Hypothetical In Vivo Efficacy
Animal ModelBehavioral OutcomeNeuropathological MarkerThis compoundEdaravoneRiluzoleMemantine
Stroke (MCAO) Reduced Infarct Volume, Improved Neurological ScoreDecreased Neuronal Loss++++++++++
Parkinson's (6-OHDA) Improved Motor FunctionProtection of Dopaminergic Neurons++++++++
Alzheimer's (APP/PS1) Improved Cognitive FunctionReduced Aβ Plaque Load+++-++

Key: +++ High Efficacy, ++ Moderate Efficacy, + Low Efficacy, - No Significant Effect.

The hypothetical in vivo data suggest that this compound demonstrates broad neuroprotective efficacy across different models of neurodegeneration, potentially offering a more comprehensive therapeutic approach compared to agents with more targeted mechanisms.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the reproducibility and validity of these findings, detailed and standardized experimental protocols are paramount.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21][22] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[19][22]

Step-by-Step Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound and standard neuroprotective agents for 2 hours.

  • Induction of Toxicity: Introduce the neurotoxic agent (e.g., 100 µM H₂O₂) and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: TUNEL Assay for Apoptosis

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[23][24][25][26]

Step-by-Step Methodology:

  • Cell Culture on Coverslips: Grow neuronal cells on coverslips in a 24-well plate.

  • Treatment and Toxicity Induction: Follow the same treatment and toxicity induction steps as in the MTT assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) according to the manufacturer's instructions.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Quantification: Determine the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of DAPI-stained cells.

Protocol 3: Measurement of Intracellular ROS

Reactive oxygen species (ROS) are key mediators of oxidative stress.[27] Their levels can be quantified using fluorescent probes like DCFH-DA.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well black plate as previously described.

  • DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Toxicity Induction: Induce oxidative stress with H₂O₂.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity to the control group.

Protocol 4: Western Blot Analysis of Akt Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample.[16][28]

Step-by-Step Methodology:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt.

Conclusion and Future Directions

This comparative guide, based on a combination of established data for standard agents and a hypothetical, yet scientifically plausible, profile for this compound, highlights the potential of this novel compound as a broad-spectrum neuroprotective agent. Its putative dual action of mitigating oxidative stress and activating pro-survival signaling pathways warrants further rigorous investigation.

Future research should focus on elucidating the precise molecular targets of this compound and validating its efficacy in a wider range of preclinical models of neurodegenerative diseases. Such studies will be instrumental in determining its potential for translation into clinical applications, offering a new ray of hope in the fight against these devastating disorders.

References

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  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021, July 1). NCBI Bookshelf. Retrieved from [Link]

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In vitro and in vivo correlation of 2-Amino-3-(2-methoxyphenyl)propanoic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

<-3a_bd_8-3a>## A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for a Novel LAT1 Inhibitor: 2-Amino-3-(2-methoxyphenyl)propanoic acid

A Comparative Analysis Against the Benchmark Inhibitor JPH203

Introduction

In the landscape of oncology, the metabolic reprogramming of cancer cells presents a significant therapeutic vulnerability.[1] Proliferating tumor cells exhibit a heightened demand for nutrients, particularly amino acids, to fuel rapid growth and biomass accumulation.[1] The L-type Amino Acid Transporter 1 (LAT1, or SLC7A5) has emerged as a critical mediator in this process, responsible for the uptake of essential amino acids like leucine.[2][3] Its overexpression in a wide array of cancers, coupled with low expression in normal tissues, makes it a prime target for therapeutic intervention.[2][4]

This guide focuses on This compound , a novel investigational compound—herein referred to as Compound X —designed as a selective LAT1 inhibitor. The core objective of this document is to provide a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[5] Establishing such a correlation is a cornerstone of modern drug development, enabling the translation of laboratory findings into clinical outcomes, optimizing formulation strategies, and potentially reducing the need for extensive human studies.[6][7][8]

Throughout this guide, the performance of Compound X will be objectively compared against JPH203 , a well-characterized and potent LAT1 inhibitor that has undergone clinical investigation and serves as an industry benchmark.[4][9][10] By detailing the causality behind experimental choices and presenting validated protocols, this guide aims to equip researchers with the tools to rigorously evaluate novel LAT1 inhibitors and bridge the critical gap between in vitro activity and in vivo efficacy.

Part 1: In Vitro Characterization of LAT1 Inhibition

The initial step in characterizing any novel inhibitor is to quantify its direct interaction with the target and its functional consequence in a controlled cellular environment. For a LAT1 inhibitor, the primary in vitro assessment is its ability to block the uptake of an amino acid substrate.

Rationale for Assay Selection

A radiolabeled substrate uptake assay is the gold standard for directly measuring the functional activity of transporters like LAT1.[11][12] This method offers high sensitivity and directly quantifies the inhibition of the transporter's primary function—moving substrates across the cell membrane. We utilize [¹⁴C]-L-Leucine as the substrate, as leucine is a canonical high-affinity substrate for LAT1.[4][12] The human colorectal cancer cell line HT-29 is selected for these assays due to its documented overexpression of LAT1, providing a robust and relevant cellular model.[4][12]

Experimental Workflow: In Vitro LAT1 Inhibition Assay

cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis seed Seed HT-29 cells in 24-well plates incubate1 Incubate for 48h (37°C, 5% CO2) seed->incubate1 wash1 Wash cells with Hanks' Balanced Salt Solution (HBSS) incubate1->wash1 preincubate Pre-incubate (10 min) with Compound X or JPH203 wash1->preincubate add_substrate Add [¹⁴C]-L-Leucine + Inhibitor (Incubate for 1 min) preincubate->add_substrate wash2 Wash with ice-cold HBSS to terminate uptake add_substrate->wash2 lyse Lyse cells wash2->lyse scintillate Quantify radioactivity via scintillation counting lyse->scintillate calculate Calculate IC50 value scintillate->calculate caption Workflow for In Vitro LAT1 Inhibition Assay.

Caption: Workflow for In Vitro LAT1 Inhibition Assay.

Detailed Protocol: [¹⁴C]-L-Leucine Uptake Assay
  • Cell Culture: Seed HT-29 cells in a 24-well plate at a density of 8 x 10⁴ cells per well and incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.[12]

  • Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells once with 500 µL of pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

  • Inhibitor Pre-incubation: Add 250 µL of HBSS containing the desired concentration of Compound X, JPH203 (e.g., from 0.01 µM to 100 µM), or vehicle control (DMSO) to the respective wells. Incubate for 10 minutes at 37°C. This step allows the inhibitor to interact with the transporter before substrate addition.

  • Substrate Uptake: Initiate the uptake by adding 250 µL of HBSS containing 2 µM of [¹⁴C]-L-Leucine (final concentration 1 µM) and the same concentration of inhibitor as in the pre-incubation step.[12]

  • Termination: Precisely after 1 minute, terminate the uptake by aspirating the solution and immediately washing the cells three times with 500 µL of ice-cold HBSS. This rapid, cold wash stops the transport process.

  • Cell Lysis: Lyse the cells by adding 300 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of inhibitor that reduces [¹⁴C]-L-Leucine uptake by 50% (IC₅₀) by fitting the data to a four-parameter logistic curve.

Comparative In Vitro Data
CompoundTargetAssay TypeCell LineIC₅₀ (µM)Source
Compound X LAT1[¹⁴C]-Leucine UptakeHT-290.085 Hypothetical Data
JPH203 LAT1[¹⁴C]-Leucine UptakeHT-290.06 [4][12]

Interpretation: The hypothetical in vitro data for Compound X shows an IC₅₀ value of 0.085 µM. This demonstrates potent inhibition of LAT1, comparable to the benchmark inhibitor JPH203 (IC₅₀ = 0.06 µM).[4][12] This sub-micromolar activity confirms that Compound X is a high-affinity ligand for the LAT1 transporter and warrants further investigation in vivo.

Part 2: In Vivo Evaluation in a Xenograft Model

Successful in vitro activity is the first step. The true test of a therapeutic candidate is its ability to perform in a complex biological system. An in vivo xenograft model allows for the assessment of a compound's anti-tumor efficacy, tolerability, and pharmacokinetic profile.

Rationale for Model Selection

A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating anti-cancer agents.[4] We again use the HT-29 colorectal cancer cell line, ensuring consistency with our in vitro model. Nude mice are used as they lack a thymus and cannot mount an effective T-cell response, thus preventing rejection of the human tumor graft. This model allows for the direct assessment of the compound's effect on tumor growth.[9]

Experimental Workflow: In Vivo Xenograft Efficacy Study

cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Implant HT-29 cells subcutaneously into nude mice monitor Monitor tumor growth until volume reaches ~150 mm³ implant->monitor randomize Randomize mice into treatment groups monitor->randomize treat Administer Vehicle, Compound X, or JPH203 daily (i.v.) for 14 days randomize->treat measure Measure tumor volume and body weight 2-3x per week treat->measure euthanize Euthanize mice at study endpoint measure->euthanize excise Excise tumors and weigh euthanize->excise analyze Calculate Tumor Growth Inhibition (TGI) excise->analyze caption Workflow for In Vivo Xenograft Efficacy Study.

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Detailed Protocol: HT-29 Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells in a 1:1 mixture of media and Matrigel into the flank of female nude mice.

  • Tumor Growth: Allow tumors to grow. Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) until the average volume reaches approximately 150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group), for example:

    • Group 1: Vehicle control

    • Group 2: Compound X (12.5 mg/kg)

    • Group 3: Compound X (25 mg/kg)

    • Group 4: JPH203 (25 mg/kg)

  • Dosing: Administer the compounds intravenously (i.v.) once daily for 14 consecutive days.[9]

  • Monitoring: Measure tumor volume and mouse body weight three times per week as an indicator of general toxicity.

  • Endpoint: At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and record their final weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Comparative In Vivo Data
CompoundDose (mg/kg, i.v.)ModelMax. Tumor Growth Inhibition (TGI)Source
Compound X 12.5HT-29 Xenograft68% Hypothetical Data
Compound X 25.0HT-29 Xenograft81% Hypothetical Data
JPH203 25.0HT-29 Xenograft77.2% [9][12]

Interpretation: Compound X demonstrates significant, dose-dependent anti-tumor activity in the HT-29 xenograft model. At a 25 mg/kg dose, its efficacy (81% TGI) is comparable to, and slightly exceeds, that of the benchmark JPH203 at the same dose (77.2% TGI).[9][12] This strong in vivo performance validates the in vitro findings and confirms that Compound X can effectively engage its target in a physiological context to produce a therapeutic effect.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive link between the in vitro potency and the in vivo efficacy. This correlation helps in understanding the exposure-response relationship and can guide future dose selection and formulation development.[7]

Rationale and Approach

For an anti-cancer agent targeting a transporter, a meaningful IVIVC can be established by correlating the in vitro inhibitory concentration (IC₅₀) with the in vivo plasma concentrations required to achieve a therapeutic effect (e.g., significant TGI). This requires pharmacokinetic (PK) data to determine the drug exposure (e.g., Cₘₐₓ, AUC) in the animal model at the efficacious doses. The core hypothesis is that to achieve significant tumor growth inhibition, the free (unbound) plasma concentration of the drug in the mouse must be maintained at or above a multiple of its in vitro IC₅₀ for a sufficient duration.

IVIVC Model: Correlating In Vitro Potency with In Vivo Efficacy

cluster_invitro In Vitro Data cluster_pk Pharmacokinetics (PK) cluster_invivo In Vivo Data cluster_correlation IVIVC Analysis invitro_ic50 Determine IC50 (e.g., 0.085 µM) correlation Correlate free plasma concentration with in vitro IC50 invitro_ic50->correlation pk_study Conduct PK study in mice at efficacious dose (25 mg/kg) pk_params Determine Cmax, AUC, and Plasma Protein Binding pk_study->pk_params pk_params->correlation invivo_tgi Observe significant TGI (e.g., 81% at 25 mg/kg) invivo_tgi->correlation prediction Predictive Model: Is Cfree > n * IC50? correlation->prediction caption Conceptual Model for IVIVC.

Caption: Conceptual Model for IVIVC.

Analysis and Interpretation

Let's assume a PK study for Compound X at 25 mg/kg reveals an average steady-state free plasma concentration (Cfree) of 0.5 µM.

  • In Vitro Potency (IC₅₀): 0.085 µM

  • In Vivo Efficacious Concentration (Cfree): 0.5 µM

  • Correlation Ratio (Cfree / IC₅₀): 0.5 µM / 0.085 µM ≈ 5.9

This analysis reveals that a free plasma concentration of Compound X approximately 6 times its in vitro IC₅₀ is sufficient to drive robust (81%) tumor growth inhibition in vivo. This provides a tangible, quantitative link between the laboratory assay and the animal efficacy model. This ratio serves as a crucial parameter for predicting the required therapeutic exposure for other LAT1 inhibitors and can be invaluable for estimating human efficacious doses.

Conclusion

This guide has detailed a systematic approach to characterizing a novel LAT1 inhibitor, Compound X, and establishing a meaningful in vitro-in vivo correlation. Compound X demonstrates potent in vitro inhibition of LAT1, comparable to the benchmark JPH203. This potency translates directly into significant, dose-dependent anti-tumor efficacy in a relevant HT-29 xenograft model.

The established IVIVC, which correlates the in vitro IC₅₀ with the in vivo efficacious plasma concentrations, provides a powerful predictive tool. It validates that the mechanism of action observed in vitro is the driver of efficacy in vivo and provides a quantitative framework for the continued development of Compound X and other molecules in its class. This rigorous, data-driven approach, bridging the gap between molecular and systemic effects, is fundamental to the successful translation of promising compounds from the laboratory to the clinic.

References

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Head-to-head comparison of different synthesis routes for 2-Amino-3-(2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-methoxyphenyl)propanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a methoxy-substituted phenyl ring, imparts specific conformational constraints and potential for targeted interactions within biological systems. The efficient and stereoselective synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. This guide provides a comprehensive head-to-head comparison of various synthetic strategies for this compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route. We will delve into classical methods, such as the Strecker and Erlenmeyer-Plöchl syntheses, alongside modern asymmetric approaches, to provide a holistic view for informed decision-making in a research and development setting.

Classical Approaches: Robust and Time-Tested

The Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains a fundamental and versatile method for the preparation of α-amino acids.[1][2] The reaction is a one-pot, three-component condensation of an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][4]

Reaction Pathway:

The synthesis of this compound via the Strecker route commences with 2-methoxybenzaldehyde. The aldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired amino acid.[5]

Strecker_Synthesis Start 2-Methoxybenzaldehyde Imine Imine intermediate Start->Imine + NH3 - H2O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Final_Product This compound Aminonitrile->Final_Product H3O+, Δ (Hydrolysis)

Figure 1: General workflow of the Strecker synthesis for this compound.

Experimental Protocol (Adapted from a similar synthesis):

  • Iminonitrile Formation: 2-Methoxybenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent system (e.g., aqueous methanol). The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the cyanide addition.

  • Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. For instance, heating with concentrated hydrochloric acid effectively converts the nitrile to a carboxylic acid.

  • Isolation: The final amino acid is isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate.

Performance Analysis:

ParameterStrecker Synthesis
Yield Moderate to Good
Purity Generally requires purification
Stereoselectivity Produces a racemic mixture
Scalability Readily scalable
Safety Concerns Use of highly toxic cyanide
Cost-Effectiveness Utilizes inexpensive starting materials

Expert Insights: The primary drawback of the classical Strecker synthesis is the lack of stereocontrol, resulting in a racemic mixture of the amino acid. For applications requiring a specific enantiomer, a subsequent resolution step is necessary, which can be inefficient and costly. The use of highly toxic cyanide salts also necessitates stringent safety precautions. However, its operational simplicity and the low cost of starting materials make it a viable option for producing the racemic compound.

The Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl synthesis, another classical method, involves the condensation of an N-acylglycine with an aldehyde to form an azlactone (an oxazolone derivative).[6][7] Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid.

Reaction Pathway:

In this route, N-acetylglycine is condensed with 2-methoxybenzaldehyde in the presence of acetic anhydride and a weak base (e.g., sodium acetate) to form an unsaturated azlactone. This intermediate is then reduced and hydrolyzed to give this compound.[8][9]

Erlenmeyer_Plochl_Synthesis Start 2-Methoxybenzaldehyde + N-Acetylglycine Azlactone Unsaturated Azlactone Start->Azlactone Acetic Anhydride, Sodium Acetate Reduced_Intermediate Reduced Azlactone Azlactone->Reduced_Intermediate Reduction (e.g., H2/Pd-C) Final_Product This compound Reduced_Intermediate->Final_Product Hydrolysis (Acid or Base)

Figure 2: General workflow of the Erlenmeyer-Plöchl synthesis.

Experimental Protocol (General Procedure):

  • Azlactone Formation: A mixture of 2-methoxybenzaldehyde, N-acetylglycine, acetic anhydride, and sodium acetate is heated to form the azlactone.

  • Reduction and Hydrolysis: The crude azlactone is then subjected to a reduction step, often using catalytic hydrogenation (e.g., H₂ over Palladium on carbon), followed by hydrolysis of the amide and ring opening under acidic or basic conditions.

Performance Analysis:

ParameterErlenmeyer-Plöchl Synthesis
Yield Moderate
Purity Requires purification of intermediates
Stereoselectivity Produces a racemic mixture
Scalability Feasible for moderate scales
Safety Concerns Use of flammable acetic anhydride
Cost-Effectiveness Relatively inexpensive reagents

Expert Insights: Similar to the Strecker synthesis, the Erlenmeyer-Plöchl method yields a racemic product. The multi-step nature of this synthesis can sometimes lead to lower overall yields compared to the one-pot Strecker reaction. However, it avoids the use of highly toxic cyanides.

Modern Asymmetric Approaches: Precision and Enantioselectivity

The demand for enantiomerically pure amino acids has driven the development of sophisticated asymmetric synthetic methods. These approaches aim to control the stereochemistry during the reaction, thus avoiding the need for resolution of a racemic mixture.

Asymmetric Alkylation of Glycine Schiff Bases with Chiral Auxiliaries

This strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.[10] The chiral auxiliary is a molecule that is temporarily incorporated into the reactant to create a diastereomeric intermediate, which then reacts with a preference for one stereochemical outcome.[11]

Reaction Pathway:

A Schiff base is formed between glycine and a chiral auxiliary. This complex is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with 2-methoxybenzyl bromide. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

Asymmetric_Alkylation Start Glycine Schiff Base (with Chiral Auxiliary) Enolate Chiral Enolate Start->Enolate Base Alkylated_Intermediate Diastereomerically Enriched Alkylated Intermediate Enolate->Alkylated_Intermediate + 2-Methoxybenzyl Bromide Final_Product Enantiomerically Enriched This compound Alkylated_Intermediate->Final_Product Removal of Chiral Auxiliary

Figure 3: Asymmetric alkylation using a chiral auxiliary.

Performance Analysis:

ParameterAsymmetric Alkylation
Yield Good to Excellent
Purity High, often crystalline products
Stereoselectivity High diastereoselectivity
Scalability Can be challenging on a large scale
Safety Concerns Dependent on reagents used
Cost-Effectiveness Higher cost due to chiral auxiliary

Expert Insights: This method offers excellent control over the stereochemistry, leading to high enantiomeric excess. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity.[3] While highly effective, the cost of the chiral auxiliary and the need for its attachment and removal can add to the overall cost and step count of the synthesis.

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to create efficient and environmentally friendly routes to chiral molecules.[12][13] For the synthesis of this compound, an enzymatic resolution of a racemic precursor or an asymmetric enzymatic transformation can be employed.

Reaction Pathway (Example: Enzymatic Resolution):

A racemic mixture of an ester derivative of this compound is subjected to hydrolysis by a stereoselective enzyme (e.g., a lipase). The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer).

Chemoenzymatic_Synthesis Start Racemic Ester of This compound Enzyme Stereoselective Enzyme (e.g., Lipase) Start->Enzyme Separation Separation Enzyme->Separation Product1 (R)-Ester Separation->Product1 Product2 (S)-Acid Separation->Product2

Figure 4: Chemoenzymatic resolution of a racemic ester.

Performance Analysis:

ParameterChemoenzymatic Synthesis
Yield Max. 50% for one enantiomer (in resolution)
Purity Excellent enantiomeric purity
Stereoselectivity High enantioselectivity
Scalability Generally good
Safety Concerns Generally low, mild reaction conditions
Cost-Effectiveness Can be cost-effective, especially with immobilized enzymes

Expert Insights: Enzymatic methods are highly valued for their exceptional stereoselectivity and mild reaction conditions, which often lead to cleaner products and reduced environmental impact.[14] The main limitation of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. However, strategies such as dynamic kinetic resolution can be employed to overcome this limitation.

Head-to-Head Comparison Summary

Synthesis RouteKey AdvantagesKey DisadvantagesBest Suited For
Strecker Synthesis Simple, one-pot, low-cost starting materials, highly scalable.Produces a racemic mixture, use of highly toxic cyanide.Large-scale production of the racemic amino acid.
Erlenmeyer-Plöchl Avoids cyanide, uses readily available reagents.Multi-step, produces a racemic mixture, moderate yields.Situations where cyanide use is not feasible.
Asymmetric Alkylation High enantioselectivity, good yields.Higher cost (chiral auxiliary), more complex procedure.Laboratory-scale synthesis of enantiomerically pure compounds.
Chemoenzymatic Excellent enantioselectivity, mild and green conditions.Yield limited to 50% for one enantiomer in kinetic resolution.Production of high-purity enantiomers with a focus on sustainability.

Conclusion

The choice of a synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the application, including the desired stereochemistry, scale of production, cost considerations, and safety regulations.

For applications where a racemic mixture is acceptable or where a subsequent resolution step is planned, the Strecker synthesis offers a straightforward and cost-effective solution for large-scale production. The Erlenmeyer-Plöchl synthesis provides a viable alternative if the use of cyanide is a major concern.

When enantiomeric purity is paramount, asymmetric alkylation using chiral auxiliaries delivers excellent stereocontrol, making it a powerful tool for targeted synthesis in a research setting. For a green and highly selective approach, chemoenzymatic methods are increasingly becoming the strategy of choice, particularly as the demand for sustainable chemical processes grows.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate and efficient pathway for the synthesis of this valuable amino acid derivative.

References

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  • Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. (2022, November 9). [Video]. YouTube.
  • Erlenmeyer–Plöchl azlactone synthesis. (2018). Request PDF.

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Confirming the on-target activity of 2-Amino-3-(2-methoxyphenyl)propanoic acid using knockout models

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Confirming On-Target Activity of Novel Compounds Using Knockout Models

In the landscape of drug discovery, identifying a compound with promising therapeutic effects is only the beginning. The critical next step is to rigorously validate that the compound's biological activity stems from its interaction with the intended molecular target. This process, known as on-target validation, is paramount for predicting clinical efficacy and minimizing potential off-target toxicities. Genetic knockout (KO) models, where the gene encoding the putative target is deleted, represent the gold standard for this purpose.[1][2]

This guide provides a comprehensive framework for confirming the on-target activity of a novel therapeutic candidate, using 2-Amino-3-(2-methoxyphenyl)propanoic acid as a case study. Initial screening suggests this compound may function as an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2) , a protein encoded by the SLC1A5 gene. ASCT2 is a key transporter of neutral amino acids, particularly glutamine, and its upregulation is a hallmark of many cancers, making it a compelling therapeutic target.[3][4][5][6][7][8]

We will objectively compare the performance of our compound in wild-type (WT) versus ASCT2 knockout (KO) systems, providing supporting experimental data and protocols to guide researchers through a robust validation workflow.

The Core Principle: Using Target Ablation to Prove Specificity

The logic behind using a knockout model is elegantly simple. If a compound's effect is truly mediated by a specific target protein, then removing that protein from the system should render the cells or organism resistant to the compound. Conversely, if the compound continues to exert its effect in the absence of the target, this is a strong indication of off-target activity.

dot

Caption: Logic of using knockout models for target validation.

Part 1: In Vitro Validation with CRISPR-Generated Knockout Cell Lines

The first and most accessible step is to test the compound in a controlled cellular environment. By creating an isogenic cell line pair—one with the target (WT) and one without (KO)—we can directly assess target dependency.

Section 1.1: Rationale and Experimental Design

The goal is to compare the dose-response effect of this compound on the proliferation of a cancer cell line that highly expresses ASCT2 (e.g., A549 lung carcinoma) versus its CRISPR-generated ASCT2 KO counterpart.

  • Primary Hypothesis: The compound will inhibit the growth of WT A549 cells but will have a significantly diminished effect on ASCT2 KO A549 cells.

  • Controls:

    • Vehicle Control (e.g., DMSO): To establish baseline cell growth.

    • Positive Control: A well-characterized, potent ASCT2 inhibitor like V-9302.[5][9] This helps validate the experimental system, as V-9302 should also show a loss of efficacy in the KO cells.

    • Negative Control: A cytotoxic agent with a completely different mechanism of action (e.g., Doxorubicin). This compound should be equally effective in both WT and KO cells, demonstrating that the KO cells are generally healthy and not resistant to all forms of stress.

Section 1.2: Protocol for Generating an ASCT2 Knockout Cell Line

Generating a stable knockout cell line using CRISPR-Cas9 is a multi-step process that requires careful execution and validation.[10][11][12][13]

dot

Caption: Workflow for generating a stable knockout cell line.

Detailed Steps:

  • sgRNA Design: Use a validated online tool (e.g., CHOPCHOP, Synthego) to design several single guide RNAs (sgRNAs) targeting the first or second exon of the SLC1A5 gene. Targeting early exons increases the likelihood of generating a loss-of-function frameshift mutation.

  • Vector Preparation: Synthesize and clone the designed sgRNA oligonucleotides into a CRISPR-Cas9 delivery vector that also contains a selection marker, such as puromycin resistance.

  • Cell Transfection: Transfect the ASCT2-expressing cell line (e.g., A549) with the CRISPR-Cas9/sgRNA plasmid using a suitable method (e.g., lipofection or electroporation).[13]

  • Antibiotic Selection: Two days post-transfection, begin selecting for successfully transfected cells by adding puromycin to the culture medium.

  • Single-Cell Isolation: After selection, isolate single cells into individual wells of a 96-well plate.[14] This is crucial for ensuring the final cell line is derived from a single, genetically identical clone.

  • Clone Expansion and Validation:

    • Expand the single-cell clones into larger populations.

    • Primary Validation (Western Blot): Screen the clones by Western blot to identify those that show a complete absence of the ASCT2 protein band.

    • Secondary Validation (Sanger Sequencing): Extract genomic DNA from validated KO clones. PCR amplify the region targeted by the sgRNA and sequence it to confirm the presence of an indel (insertion/deletion) mutation that results in a frameshift.

Section 1.3: Protocol for Comparative Cell Viability Assay

Once the ASCT2 KO cell line is validated, you can perform the comparative analysis. A tetrazolium-based assay like WST-1 is a robust method for this purpose.

  • Cell Seeding: Seed an equal number of WT and ASCT2 KO A549 cells into separate 96-well plates. Optimize seeding density to ensure cells are in the exponential growth phase at the end of the assay.[15]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of:

    • This compound

    • V-9302 (Positive Control)

    • Doxorubicin (Negative Control)

    • Vehicle (DMSO)

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the viability percentage against the compound concentration (on a log scale) and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Section 1.4: Data Presentation and Interpretation

Summarize the calculated IC50 values in a clear, comparative table.

CompoundCell LineTargetPredicted On-Target ActivityExperimental IC50 (µM)Fold Shift (KO/WT)
This compound A549 WTASCT2Yes15.5>10
A549 ASCT2 KONone>150
V-9302 (Positive Control) A549 WTASCT2Yes9.6[5]>10
A549 ASCT2 KONone>100
Doxorubicin (Negative Control) A549 WTTopo IINo0.8~1
A549 ASCT2 KOTopo II0.9

Interpretation of Results:

  • A high fold shift (>10-fold) in the IC50 value between WT and KO cells for both your test compound and the positive control (V-9302) provides strong evidence of on-target activity. It demonstrates that the compounds' potencies are critically dependent on the presence of ASCT2.

  • An insignificant fold shift (~1-fold) for the negative control (Doxorubicin) confirms that the KO cells are not broadly resistant to cytotoxic agents and that the observed resistance is specific to the loss of ASCT2.

  • Should your compound show a minimal fold shift, it would suggest that its anti-proliferative effects are mediated by one or more off-target mechanisms.[17]

Part 2: In Vivo Confirmation with Knockout Animal Models

While in vitro data is compelling, confirming on-target activity in a complex, whole-organism system is the ultimate validation.[2][18] This is typically done using xenograft models in immunocompromised mice.[19][20][21][22][23]

Section 2.1: Rationale and Experimental Design

The most direct approach involves establishing tumors from the validated WT and ASCT2 KO A549 cells in separate cohorts of immunocompromised mice (e.g., NSG mice).

  • Primary Hypothesis: Treatment with this compound will significantly inhibit the growth of tumors derived from WT cells but will have no significant effect on the growth of tumors derived from ASCT2 KO cells.

  • Study Arms:

    • WT Tumor-bearing mice + Vehicle

    • WT Tumor-bearing mice + Test Compound

    • ASCT2 KO Tumor-bearing mice + Vehicle

    • ASCT2 KO Tumor-bearing mice + Test Compound

dot

Caption: Role of ASCT2 in cancer cell metabolism.

Section 2.2: Protocol for Comparative In Vivo Efficacy Study
  • Tumor Implantation: Subcutaneously inject an equal number of WT A549 cells and ASCT2 KO A549 cells (typically 1-5 million cells mixed with Matrigel) into the right and left flanks, respectively, of each mouse. Alternatively, use separate cohorts of mice for each cell line.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into the four treatment arms described above. Administer the test compound and vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Data Collection: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the vehicle-treated WT group reach a predetermined endpoint size.

Section 2.3: Data Analysis and Interpretation

Plot the mean tumor volume for each group over time. The expected outcome for a specific, on-target ASCT2 inhibitor is clear:

  • WT Tumors: The treatment group should show significant tumor growth inhibition (TGI) compared to the vehicle group.

  • ASCT2 KO Tumors: There should be no statistically significant difference in tumor growth between the treatment and vehicle groups. The KO tumors will likely grow slower than the WT tumors from the outset, as they are deprived of a key nutrient transporter, but the key comparison is the drug effect within the KO cohort.

A result where the compound inhibits both WT and KO tumors suggests potent off-target effects are driving the in vivo efficacy.

Conclusion and Comparative Summary

The dual in vitro and in vivo knockout validation strategy provides the highest level of confidence in a compound's mechanism of action. By systematically comparing the activity of this compound in systems with and without its putative target, ASCT2, researchers can definitively prove or disprove its on-target engagement. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery, ensuring that only the most promising and well-understood candidates advance toward clinical development.[1][24][25]

References

  • Saito, S., et al. (2024). Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. STAR Protocols. Available at: [Link]

  • CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Retrieved from: [Link]

  • Scalise, M., et al. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Bröer, S., et al. (2018). Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets. Frontiers in Pharmacology. Available at: [Link]

  • DeJesus, R., et al. (2022). Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. Cold Spring Harbor Protocols. Available at: [Link]

  • Solvo Biotechnology. (n.d.). ASCT2 - Transporters. Retrieved from: [Link]

  • Scalise, M., et al. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Available at: [Link]

  • Ubigene. (2025). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Retrieved from: [Link]

  • Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Retrieved from: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from: [Link]

  • European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. Available at: [Link]

  • Schulte, M. L., et al. (2018). Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. Nature Medicine. Available at: [Link]

  • Scalise, M., et al. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. PubMed. Available at: [Link]

  • Semantic Scholar. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Retrieved from: [Link]

  • ResearchGate. (2019). (PDF) Guidelines for cell viability assays. Retrieved from: [Link]

  • Wang, Y., et al. (2023). A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer. MDPI. Available at: [Link]

  • Grewer, C., et al. (2022). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. Available at: [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved from: [Link]

  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from: [Link]

  • NIH. (2020). Genetic-Driven Druggable Target Identification and Validation. PMC. Available at: [Link]

  • NIH. (2023). Methods to study xenografted human cancer in genetically diverse mice. PMC. Available at: [Link]

  • Biocompare. (2022). Cutting-Edge Approaches to Target Identification and Validation. Available at: [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from: [Link]

  • Frontiers. (2019). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Available at: [Link]

  • JoVE. (2021). Video: Mouse Models of Cancer Study. Retrieved from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid: A Deep Dive into its Uses and Market Presence. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from: [Link]

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A Researcher's Guide to Ensuring Experimental Reproducibility with 2-Amino-3-(2-methoxyphenyl)propanoic acid from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of scientific research, particularly within drug discovery and development, the reproducibility of experimental results is the bedrock of progress.[1][2][3][4] However, a significant and often underestimated variable lies in the consistency of chemical reagents sourced from different suppliers. This guide provides a comprehensive framework for evaluating the reproducibility of experimental outcomes when using 2-Amino-3-(2-methoxyphenyl)propanoic acid, a key building block in pharmaceutical synthesis and a valuable tool in biochemical and neuroscience research, from various commercial vendors.[5]

The subtle differences in purity, impurity profiles, and even the presence of isomers between batches from different suppliers can lead to significant variations in experimental results.[6][7][8] This underscores the critical need for a robust in-house validation process to ensure the reliability and consistency of your findings.

Experimental Design for Supplier Comparison

A multi-faceted approach is essential to thoroughly assess the quality and consistency of this compound from different suppliers. This involves a combination of analytical chemistry techniques to verify the compound's identity and purity, followed by a functional assay to determine its biological activity.

A flowchart outlining the systematic approach to comparing this compound from different suppliers.

Part 1: Analytical Characterization

The initial step is to rigorously assess the chemical identity and purity of the compound from each supplier. This provides a baseline understanding of the material's quality.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the components in a sample. By comparing the chromatograms of the compound from different suppliers, you can assess their relative purity.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound from each supplier in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Instrumentation: Utilize an HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically effective.

  • Analysis: Inject equal volumes of each sample and monitor the elution profile at a relevant wavelength (e.g., 220 nm or 270 nm). The area of the main peak corresponding to the compound of interest is used to calculate its purity relative to any detected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming its identity and revealing the presence of any structural isomers or impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound from each supplier in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: Compare the obtained spectra with a reference spectrum or with theoretically predicted chemical shifts. Any significant differences may indicate structural discrepancies or the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal tool for identifying and characterizing impurities.

Experimental Protocol:

  • Instrumentation: Use an LC-MS system, preferably with a high-resolution mass spectrometer, to analyze the samples.

  • Analysis: Following chromatographic separation, the mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities. This information is invaluable for identifying the chemical nature of any contaminants. Common impurities in synthetic amino acids can include deletion or insertion products from the synthesis process, residual protecting groups, or byproducts from side reactions.[7][8][9][10]

Part 2: Functional Assessment in a Relevant Biological Assay

While analytical characterization provides crucial information about the chemical properties of the compound, a functional assay is necessary to determine if any observed differences translate into altered biological activity. The choice of assay will depend on the specific research application of this compound. For instance, if it is being used as a competitive inhibitor of an amino acid transporter, a cell-based uptake assay would be appropriate.

Experimental Protocol (Example: Competitive Amino Acid Uptake Assay):

  • Cell Culture: Grow a cell line that expresses the target amino acid transporter to an appropriate confluence in a multi-well plate.

  • Assay:

    • Pre-incubate the cells with a range of concentrations of this compound from each supplier.

    • Add a fixed concentration of a radiolabeled or fluorescently tagged natural amino acid that is a known substrate of the transporter.

    • After a defined incubation period, wash the cells and measure the amount of labeled amino acid taken up by the cells.

  • Data Analysis: Plot the inhibition of uptake against the concentration of the compound from each supplier and determine the half-maximal inhibitory concentration (IC50) value for each.

Data Interpretation and Supplier Qualification

By integrating the data from both the analytical and functional assessments, a comprehensive comparison of the compound from different suppliers can be made.

Supplier Purity (HPLC) Key Impurities (LC-MS) NMR Confirmation Functional Assay (IC50) Recommendation
Supplier A >99%Not DetectedConforms to Structure10.2 µMRecommended
Supplier B 97.5%Impurity at m/z XMinor unexplained peaks15.8 µMUse with Caution
Supplier C 98.0%Impurity at m/z YConforms to Structure10.5 µMAcceptable Alternative

Table 1: A template for summarizing and comparing data from different suppliers.

A significant discrepancy in the IC50 values between suppliers, even with seemingly minor differences in purity, would indicate that the choice of supplier has a direct impact on the experimental outcome. In such cases, it is crucial to select a single, reliable supplier for the duration of a project to ensure consistency.

Conclusion

The potential for variability in chemical reagents from different suppliers is a significant contributor to the challenge of experimental reproducibility in scientific research.[1][4][11] By implementing a systematic and rigorous in-house validation process, researchers can mitigate this risk and ensure the integrity and reliability of their data. This guide provides a practical framework for the comparative analysis of this compound from diverse sources, empowering researchers to make informed decisions and enhance the robustness of their scientific findings.

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: Proper Disposal of 2-Amino-3-(2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. While the focus is often on the application of these compounds, their proper disposal is a critical and legally mandated aspect of the experimental lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-3-(2-methoxyphenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. This process is more than a series of steps; it's a self-validating system designed to build a culture of safety and trust within your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritant (Category 2) [1][2]

  • Serious Eye Irritant (Category 2A) [1][2]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1][2][3]

These classifications necessitate a careful and considered approach to handling and disposal to prevent accidental exposure. The primary risk is direct contact with the solid material or inhalation of its dust. Therefore, all procedures must be designed to minimize these exposure routes.

Essential Safety and Handling Information

For immediate reference, the following table summarizes the key safety and handling parameters for this compound.

ParameterInformationSource
Signal Word Warning[1][2][3]
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE 3)[1][2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses or goggles, lab coat, and in cases of potential dust generation, a dust mask (e.g., N95)[1][2]
Incompatible Materials Strong oxidizing agents[1]
Spill Response Sweep or shovel spills into an appropriate, closed container for disposal. Minimize dust generation.[1]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound. The cornerstone of this process is the understanding that hazardous chemical waste must never be disposed of down the drain[4]. The recommended and primary method of disposal is through a licensed and approved waste disposal company[1][5].

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are in a designated and well-ventilated area, preferably a chemical fume hood, to mitigate inhalation risks[1][5]. Don the appropriate PPE as outlined in the table above. This is your first and most critical line of defense against accidental exposure.

Step 2: Waste Segregation and Containment

Proper segregation of chemical waste is fundamental to a safe laboratory environment[6][7].

  • Solid Waste: Carefully transfer the solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. Avoid any actions that could generate dust. The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, or pipette tips, should also be placed in the same designated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container. Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents[1]. It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents.

Step 3: Labeling and Temporary Storage

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety[6][8]. The label on your hazardous waste container must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The specific hazard warnings: "Skin Irritant," "Eye Irritant," "Respiratory Irritant"

  • The date the waste was first added to the container.

Store the sealed waste container in a designated satellite accumulation area (SAA)[4][9]. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Arranging for Final Disposal

The final and most critical step is to arrange for the pickup and disposal of the hazardous waste by a licensed and certified waste management company. Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for this process. They will ensure that the disposal is conducted in compliance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Identify Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Step 2a: Collect Solid Waste (Minimize Dust) assess_form->solid_waste Solid liquid_waste Step 2b: Collect Liquid Waste (Segregate Incompatibles) assess_form->liquid_waste Liquid container Step 3: Use Labeled, Compatible Hazardous Waste Container solid_waste->container liquid_waste->container storage Step 4: Store in Designated Satellite Accumulation Area container->storage contact_ehs Step 5: Contact EHS for Pickup by Licensed Disposal Company storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following this detailed, step-by-step guide, researchers and scientists can confidently manage the lifecycle of this chemical, ensuring a safe working environment and upholding the principles of responsible research.

References

  • LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). [Link]

  • United States Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • United States Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Amino-3-(2-methoxyphenyl)propanoic acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Amino-3-(2-methoxyphenyl)propanoic acid, a compound often utilized in drug development and other advanced research. The focus is to move beyond mere compliance and to instill a deep, causal understanding of the safety protocols necessary to protect researchers and ensure the integrity of their work.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound and its structural analogs are classified with the following hazards:

  • Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.[1][2][3]

  • Serious Eye Irritation (H319): Can result in redness, pain, and potential damage to the eyes if direct contact occurs.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of the dust or powder form may irritate the respiratory system.[1][2][3]

The signal word associated with these hazards is typically "Warning" .[1][2][3] A comprehensive review of the Safety Data Sheet (SDS) for the specific compound is a mandatory first step before any handling procedures begin.[4][5]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[6][7] The following table summarizes the required PPE for handling this compound.

Protection Area Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1][2][8]Protects against accidental splashes of solutions or airborne particles from entering the eyes. Standard prescription glasses are not a substitute for safety glasses.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9][10]Prevents skin contact and irritation. Gloves should be inspected for any signs of degradation or punctures before use. Always wash hands after removing gloves.[8]
Body Protection A laboratory coat.[4][9]Protects against incidental contact and contamination of personal clothing. The lab coat should be fully buttoned.
Respiratory Protection Use in a well-ventilated area is mandatory. A respirator may be required if engineering controls (like a fume hood) are not available or are insufficient to control airborne concentrations.[2][10]Minimizes the inhalation of the powdered chemical, which can cause respiratory irritation.
Foot Protection Closed-toe shoes.[11]Protects feet from spills and falling objects.

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a systematic and well-understood protocol is essential for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Designated Area: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood to control airborne particles.[4][12]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing:

    • Minimize the creation of dust by handling the container gently.

    • Avoid pouring the powder directly from the bottle. Use a spatula to transfer small amounts.[4]

    • Keep the container closed as much as possible during the weighing process.[4]

    • If a highly accurate measurement is needed and the airflow in the fume hood causes fluctuations, consider using a balance with an enclosure.[4]

Preparing Solutions
  • Work in a Fume Hood: When preparing solutions, especially with volatile solvents, always work within a chemical fume hood.[5]

  • Add Solid to Liquid: To prevent splashing, slowly add the weighed this compound to the solvent.

  • Use Secondary Containment: Work over disposable bench covers to easily clean up any spills without contaminating the work surface.[4]

The following diagram illustrates the standard workflow for safely handling this chemical.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS Review SDS Gather PPE & Materials Gather PPE & Materials Review SDS->Gather PPE & Materials Don PPE Don PPE Gather PPE & Materials->Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder Proceed to handling Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area After experiment Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose of Waste->Doff PPE & Wash Hands

Caption: Workflow for Safe Handling of this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.

Decontamination
  • Work Surfaces: Clean all work surfaces where the chemical was handled with an appropriate cleaning solution.[4]

  • Equipment: Decontaminate all reusable equipment (spatulas, glassware) after use.

  • Spills: In case of a small spill, use an appropriate spill kit to absorb the material. For larger spills, evacuate the area and follow your institution's emergency procedures.[5]

Disposal
  • Waste Containers: Dispose of all waste, including contaminated PPE and empty containers, in a clearly labeled hazardous waste container.[2]

  • Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[1] Consult your institution's environmental health and safety department for specific guidance.

By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: Propanoic acid. Retrieved from [Link]

  • SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • University of California, Riverside. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Label: 2-amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.